Potassium ascorbate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
15421-15-5 |
|---|---|
Molecular Formula |
C6H8KO6 |
Molecular Weight |
215.22 g/mol |
IUPAC Name |
potassium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/C6H8O6.K/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/t2-,5+;/m0./s1 |
InChI Key |
IVQKBLOJAJSZBY-RXSVEWSESA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[K+] |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.[K] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.[K] |
Other CAS No. |
15421-15-5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Potassium Ascorbate in Cancer Cell Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacological doses of ascorbate, particularly in the form of potassium ascorbate, have garnered significant scientific interest for their potential as a targeted anti-cancer agent. This document provides a comprehensive overview of the core mechanisms of action through which this compound exerts its cytotoxic effects on cancer cells. It synthesizes findings from preclinical and in vitro studies, detailing the signaling pathways involved, presenting quantitative data from key experiments, and outlining the methodologies used to elicit these findings. The information is intended to serve as a technical resource for researchers, scientists, and professionals in drug development.
The primary anti-cancer mechanism of high-dose ascorbate is not as an antioxidant, but as a pro-oxidant.[1][2] This paradoxical effect is selective for cancer cells, leaving normal cells relatively unharmed.[1] The selective cytotoxicity is primarily mediated by the generation of hydrogen peroxide (H₂O₂) in the tumor microenvironment.[1][3][4]
The Pro-oxidant Mechanism of Action
At pharmacological concentrations achievable through intravenous administration, ascorbate undergoes auto-oxidation, a process significantly enhanced by the presence of redox-active transition metals like iron, which are often found in higher concentrations in the tumor microenvironment.[5][6][7] This reaction generates the ascorbate radical (Asc•−) and subsequently superoxide (O₂•−), which is then converted to hydrogen peroxide (H₂O₂).[8]
Cancer cells are more susceptible to this induced oxidative stress due to several factors, including a relative deficiency in H₂O₂-metabolizing enzymes like catalase compared to normal cells.[5] The accumulation of H₂O₂ inflicts damage on multiple cellular components, including DNA, lipids, and proteins, ultimately leading to cell death.[9][10]
Key Signaling Pathways and Cellular Responses
The cytotoxic effects of this compound are mediated through a complex interplay of signaling pathways and cellular responses. The increased intracellular potassium concentration from this compound can potentiate the anti-tumoral effects of ascorbate.[11][12]
1. Induction of Oxidative Stress and DNA Damage:
The primary trigger for ascorbate-induced cytotoxicity is the generation of reactive oxygen species (ROS), predominantly H₂O₂.[2] This leads to significant oxidative stress within the cancer cell. H₂O₂ can directly, or via the Fenton reaction with intracellular labile iron, generate highly reactive hydroxyl radicals (•OH) which cause DNA single and double-strand breaks.[6][9] This DNA damage activates Poly(ADP-ribose) polymerase-1 (PARP-1), leading to ATP depletion and a caspase-independent form of cell death.[9][13]
2. Apoptosis Induction:
This compound has been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways. In some cancer cell lines, treatment with this compound and ascorbic acid leads to the activation of PARP degradation and an increase in the sub-G1 phase of the cell cycle, indicative of apoptosis.[11][12] Furthermore, in MCF-7 breast cancer cells, the combination of ascorbic acid and potassium induced the appearance of an 18 kDa isoform of the pro-apoptotic protein Bax, which is a more potent inducer of apoptosis than the full-length protein.[11][12] A caspase-independent pathway involving the release of Apoptosis-Inducing Factor (AIF) from the mitochondria and its translocation to the nucleus has also been described in human breast cancer cells.
3. Autophagy-Mediated Cell Death:
In pancreatic cancer cells, ascorbate has been shown to induce a caspase-independent cell death associated with autophagy.[13][14] This is characterized by the formation of autophagosomes and the processing of LC3.[13] The induction of autophagy is linked to the downregulation of the anti-apoptotic protein Bcl-2, which in turn leads to the upregulation of Beclin 1, a key protein in the initiation of autophagy.[15]
4. Modulation of Key Signaling Pathways:
-
NF-κB Pathway: this compound, alone or in combination with ascorbic acid, has been shown to inhibit the expression of the nuclear factor-κB (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[11][12]
-
HIF-1α Regulation: High-dose ascorbate can inhibit the activity of Hypoxia-Inducible Factor-1α (HIF-1α) by acting as a cofactor for HIF hydroxylases, leading to its degradation.[10][16] This can suppress tumor growth and metastasis.[10]
-
ERK1/ERK2 Phosphorylation: The effects on the phosphorylation of Extracellular signal-regulated kinases (ERK1/ERK2), which are involved in cell proliferation and survival, have been shown to be heterogeneous across different breast cancer cell lines.[11][12]
5. The Role of Potassium and Ribose:
The presence of potassium in the formulation is believed to be crucial. Cancer cells often exhibit altered intracellular ion concentrations, with lower levels of potassium.[11] this compound may help restore intracellular potassium levels, which is important for normal cell function and can influence cell proliferation and apoptosis.[11][17] The addition of ribose is suggested to act as a catalyst, potentially enhancing the uptake and metabolic effects of this compound.[17][18]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the cytotoxic effects of ascorbate in different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (mM) | Exposure Time (hours) | Assay Method | Reference |
| Neuroblastoma Cell Lines | Neuroblastoma | < 2 | 24 | Trypan Blue Exclusion | [19] |
| Myeloid Cell Lines | Acute Myeloid Leukemia | ~3 | Not Specified | Not Specified | [19] |
| Pancreatic Cancer Lines | Pancreatic Cancer | 5 - 10 | 1 | MTT Assay | [19] |
| HepG2 | Hepatocellular Carcinoma | - | 48 | MTT Assay (Dose-dependent decrease) | [19] |
| Human Myeloid Cell Lines (average) | Acute Myeloid Leukemia | ~3 mM | Not Specified | - | [1] |
| CT26 | Colon Cancer | > 5 mM | 72 | - | [1] |
| 4T1 | Breast Cancer | > 1 mM | 72 | - | [1] |
| MIA PaCa-2, HPAF-II, PANC-1 | Pancreatic Cancer | < 4 mM | 48 | MTT Assay | [20] |
| A549 | Lung Cancer | < 4 mM | 48 | MTT Assay | [20] |
| OvCar5 | Ovarian Cancer | < 4 mM | 48 | MTT Assay | [20] |
| MCF-7 | Breast Cancer | < 4 mM | 48 | MTT Assay | [20] |
| PC-3 | Prostate Cancer | < 4 mM | 48 | MTT Assay | [20] |
| HeLa | Cervical Cancer | < 4 mM | 48 | MTT Assay | [20] |
| B16 | Mouse Melanoma | < 4 mM | 48 | MTT Assay | [20] |
| Pan-02 | Mouse Pancreatic Cancer | < 4 mM | 48 | MTT Assay | [20] |
| Treatment Combination | Cancer Model | Effect | Reference |
| Gemcitabine (30 mg/kg) + Ascorbate | PANC-1 tumor xenograft | 52% decrease in tumor volume | [3] |
| Gemcitabine (60 mg/kg) + Ascorbate | PANC-1 tumor xenograft | 55% decrease in tumor volume | [3] |
| Ascorbate (4 g/kg daily) | Mouse pancreatic cancer xenografts | 42% reduction in tumor volume | [20] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or sodium ascorbate stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1][21]
-
Treatment: Prepare serial dilutions of the ascorbate solution in culture medium. Remove the old medium and add 100 µL of the ascorbate solutions at various concentrations.[19][21] Include an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[19][21]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][21]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[1][21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value can be determined by plotting cell viability against the logarithm of the ascorbate concentration.[1]
Apoptosis Assessment: Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.
-
Cell Harvesting: Collect both floating and adherent cells and centrifuge at 300 x g for 5 minutes.[19]
-
Washing: Wash the cells twice with cold PBS.[19]
-
Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[19][21]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19][21]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.[19][21]
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect specific proteins in a sample.
Materials:
-
Treated and untreated cell lysates
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Bax, anti-NF-κB, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Measurement of Hydrogen Peroxide (H₂O₂)
Specific assays can quantify the concentration of H₂O₂ in the cell culture medium.
Materials:
-
Commercially available hydrogen peroxide assay kit
-
This compound solution
Protocol:
-
Treatment: Treat cells with this compound as described previously.
-
Sample Collection: Collect the cell culture medium at different time points.
-
Assay: Follow the manufacturer's protocol for the hydrogen peroxide assay kit to measure the H₂O₂ concentration in the collected medium.[19]
Visualizations: Signaling Pathways and Workflows
Caption: Pro-oxidant mechanism of this compound leading to cancer cell death.
Caption: Apoptosis induction pathways activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. arka.health [arka.health]
- 3. Pharmacologic ascorbate synergizes with gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pharmacological Ascorbate Suppresses Growth of Gastric Cancer Cells with GLUT1 Overexpression and Enhances the Efficacy of Oxaliplatin Through Redox Modulation | Semantic Scholar [semanticscholar.org]
- 5. Balanced Duality: H2O2-Based Therapy in Cancer and Its Protective Effects on Non-Malignant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Ascorbate as a Means of Sensitizing Cancer Cells to Radio-Chemotherapy While Protecting Normal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Utilization of Pharmacological Ascorbate to Enhance Hydrogen Peroxide-Mediated Radiosensitivity in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin C and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the Therapeutic Potential of Ascorbic Acid in the Battle to Overcome Cancer [mdpi.com]
- 11. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MECHANISMS OF ASCORBATE-INDUCED CYTOTOXICITY IN PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Ascorbate-Induced Cell Death in Human Pancreatic Cancer Cells: Role of Bcl-2, Beclin 1 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 16. Intravenous Vitamin C in Cancer Care: Evidence Review and Practical Guidance for Integrative Oncology Practitioners | CAND Journal [candjournal.ca]
- 17. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Technical Guide to the Biochemical Properties of Potassium Ascorbate in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the biochemical properties of potassium ascorbate in an aqueous solution. This compound (KC₆H₇O₆), the potassium salt of ascorbic acid, is a water-soluble compound recognized for its significant antioxidant capabilities and its role as a readily bioavailable source of both vitamin C and potassium.[1] This document details its chemical characteristics, antioxidant mechanisms, and its interactions with cellular components and signaling pathways. Particular emphasis is placed on quantitative data, detailed experimental protocols for its characterization, and visual representations of its biochemical interactions to support researchers, scientists, and professionals in drug development.
Introduction
This compound is a white, crystalline, water-soluble powder formed from the reaction of ascorbic acid with potassium bicarbonate.[1][2] Its primary appeal in various applications, including pharmaceuticals, nutraceuticals, and food preservation, lies in its reduced acidity compared to ascorbic acid, making it gentler on the gastrointestinal tract.[1] In aqueous solutions, it dissociates to provide ascorbate and potassium ions. The ascorbate anion is the primary form of vitamin C at physiological pH and is responsible for its potent antioxidant and biological activities.[3]
Physicochemical Properties
The behavior of this compound in an aqueous solution is governed by its physicochemical properties, which are crucial for its stability, bioavailability, and reactivity.
Solubility and Stability
This compound is highly soluble in water, with a reported solubility of 98 g/100 mL.[4] The stability of ascorbate in aqueous solutions is pH-dependent and is susceptible to oxidation, a process accelerated by the presence of oxygen, heat, light, and transition metal ions like iron and copper.[5]
pKa and Redox Potential
The antioxidant activity of ascorbate is intrinsically linked to its pKa and redox potential. Ascorbic acid is a diprotic acid, but at physiological pH, the first dissociation is most relevant.
| Property | Value | Reference |
| pKa₁ (Ascorbic Acid) | ~4.17 | [6] |
| pKa₂ (Ascorbic Acid) | ~11.6 | |
| Redox Potential (Ascorbate/Ascorbyl Radical) | +0.28 V (pH 7) | [3] |
| O–H Bond Dissociation Free Energy (BDFE) | 73.6 ± 1.0 kcal mol⁻¹ (aqueous) | [3] |
Note: The pKa values of ascorbic acid are presented as a close approximation for the behavior of the ascorbate moiety in a this compound solution.
Antioxidant Mechanisms
The primary biochemical function of this compound in an aqueous solution is its role as a potent antioxidant. The ascorbate anion can neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a single electron, thereby forming the relatively stable and less reactive ascorbyl radical.[7]
Free Radical Scavenging
Ascorbate is an efficient scavenger of various free radicals. The reaction kinetics are crucial for understanding its efficacy in protecting biological systems from oxidative damage.
| Reactant | Rate Constant (M⁻¹s⁻¹) | Reference |
| Hydroxyl Radical (•OH) | 1.2 x 10¹⁰ | |
| Superoxide Radical (O₂⁻) | 5 x 10⁴ (for AH⁻) | [8] |
| Peroxyl Radicals (ROO•) | ~10⁶ | |
| Ascorbyl Radical + Ascorbyl Radical (Dismutation) | 2.6 x 10⁸ | [8] |
Regeneration of Other Antioxidants
Ascorbate can regenerate other antioxidants, such as α-tocopherol (vitamin E), from their radical forms, thereby participating in a synergistic antioxidant network.
Cellular and Biochemical Interactions
This compound, through its ascorbate and potassium ions, interacts with various cellular components and influences key signaling pathways.
Cellular Transport
The uptake of ascorbate into cells is a regulated process mediated by specific transporters. The primary mechanisms are:
-
Sodium-Dependent Vitamin C Transporters (SVCTs): These are the main transporters for the reduced form of ascorbate (ascorbic acid).
-
Glucose Transporters (GLUTs): These transporters can uptake the oxidized form of ascorbate, dehydroascorbic acid (DHA), which is then rapidly reduced back to ascorbate intracellularly.[9][10][11][12]
Collagen Synthesis
Ascorbate is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are critical for the post-translational modification and stabilization of collagen.[13][14][15][16] This function is vital for maintaining the integrity of connective tissues.
References
- 1. xtendlife.com [xtendlife.com]
- 2. atamankimya.com [atamankimya.com]
- 3. The Thermochemical and Kinetic Properties of Ascorbate are Tuned by its Local Environment: Solution Chemistry and Biochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Ascorbate oxidation by iron, copper and reactive oxygen species: review, model development, and derivation of key rate constants [escholarship.org]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]
- 8. Kinetics and mechanism for the oxidation of ascorbic acid/ascorbate by HO2/O2- radicals. A pulse radiolysis and stopped-flow photolysis study [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Cellular pathways for transport and efflux of ascorbate and dehydroascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular pathways for transport and efflux of ascorbate and dehydroascorbate. | Semantic Scholar [semanticscholar.org]
- 13. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of collagen synthesis by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Intracellular Potassium in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intracellular potassium (K⁺) is emerging as a critical regulator of cancer cell proliferation, moving beyond its classical role in maintaining electrochemical gradients. Fluctuations in intracellular K⁺ concentration, tightly controlled by a variety of ion channels and transporters, have been shown to influence cell cycle progression, apoptosis, and key signaling pathways that are often dysregulated in cancer. This technical guide provides an in-depth exploration of the core mechanisms by which intracellular potassium governs cancer cell proliferation. It summarizes key quantitative data, details essential experimental protocols for investigating these phenomena, and provides visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically target the intricate relationship between intracellular potassium and cancer.
Introduction
Cancer is fundamentally a disease of uncontrolled cell proliferation. While genetic and epigenetic alterations are the primary drivers of tumorigenesis, the tumor microenvironment and intracellular milieu play crucial roles in sustaining malignant growth. Among the key components of the intracellular environment, the concentration of ions, particularly potassium, has garnered increasing attention for its non-canonical roles in regulating cell fate.
Normal cells maintain a high intracellular K⁺ concentration (around 140 mM) and a low intracellular sodium (Na⁺) concentration, primarily through the action of the Na⁺/K⁺-ATPase pump.[1] This gradient is essential for maintaining membrane potential, regulating cell volume, and enabling nutrient transport. In cancer cells, however, the expression and activity of various potassium channels are frequently altered, leading to changes in intracellular K⁺ homeostasis that are intimately linked with proliferative signaling.[2][3] Understanding the precise role of intracellular K⁺ in cancer cell proliferation is therefore crucial for identifying novel therapeutic targets and developing innovative anti-cancer strategies.
Quantitative Data on Intracellular Potassium and Cancer Cell Proliferation
The following tables summarize key quantitative findings from the literature, providing a snapshot of the altered potassium landscape in cancer cells and the effects of its modulation.
Table 1: Intranuclear Sodium and Potassium Concentrations in Human Cancer Cells
This table presents the intranuclear concentrations of sodium (Na⁺) and potassium (K⁺) in various human cancer cell types compared to normal human urothelium. The data, obtained through energy-dispersive X-ray microanalysis, reveals a significant increase in the Na⁺/K⁺ ratio in cancer cell nuclei, primarily due to an increase in Na⁺ and a decrease in K⁺ content.[4][5]
| Cell Type | Intranuclear Na⁺ (mmol/kg dry wt. ± SEM) | Intranuclear K⁺ (mmol/kg dry wt. ± SEM) | Intranuclear Na⁺/K⁺ Ratio |
| Normal Human Urothelium | 108 ± 4 | 502 ± 10 | 0.22 |
| Keratinizing Carcinoma | 387 ± 18 | 341 ± 14 | 1.13 |
| Transitional Cell Carcinoma | 376 ± 14 | 422 ± 12 | 0.89 |
| Hypernephroid Carcinoma | 342 ± 12 | 437 ± 11 | 0.78 |
Table 2: IC₅₀ Values of Potassium Channel Blockers in Cancer Cell Lines
This table provides the half-maximal inhibitory concentration (IC₅₀) values for various potassium channel blockers, demonstrating their cytotoxic or anti-proliferative effects on different cancer cell lines.
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Aminopyridine (4-AP) | Voltage-gated K⁺ channels | MCF-7 (Breast) | 4000 | [6] |
| 4-Aminopyridine (4-AP) | Voltage-gated K⁺ channels | L929 (Fibroblast - control) | 5000 | [6] |
| Compound 1 | Not specified | HCT116 (Colon) | 22.4 | |
| Compound 2 | Not specified | HCT116 (Colon) | 0.34 | |
| Compound 1 | Not specified | HTB-26 (Breast) | 10-50 | |
| Compound 2 | Not specified | HTB-26 (Breast) | 10-50 | |
| Compound 1 | Not specified | PC-3 (Prostate) | 10-50 | |
| Compound 2 | Not specified | PC-3 (Prostate) | 10-50 | |
| Compound 1 | Not specified | HepG2 (Liver) | 10-50 | |
| Compound 2 | Not specified | HepG2 (Liver) | 10-50 |
Table 3: Effect of Modulating Intracellular Potassium on Cancer Cell Viability and Apoptosis
This table illustrates the impact of altering intracellular K⁺ levels on the viability and apoptosis of breast cancer cell lines. Treatment with the K⁺ channel blocker 4-AP, alone or in combination with Paclitaxel (PTX), leads to a decrease in cell viability and an increase in apoptosis.
| Cell Line | Treatment | Change in Intracellular K⁺ (%) | Cell Viability (%) | Apoptotic Cells (%) |
| MCF-7 | 4-AP (4 mM) | +30.33 ± 5.85 | Not specified | Not specified |
| MCF-7 | PTX (7.5 nM) | +21.67 ± 6.02 | Not specified | Not specified |
| MCF-7 | 4-AP + PTX | +41.33 ± 11.15 | 26.3 ± 4.5 | 44.8 ± 1.3 |
| MDA-MB-231 | 4-AP (4 mM) | +28.67 ± 8.5 | Not specified | Not specified |
| MDA-MB-231 | PTX (8 nM) | +258.7 ± 26.3 | Not specified | Not specified |
| MDA-MB-231 | 4-AP + PTX | +81.0 ± 14.1 | 37.6 ± 2.51 | 18.15 ± 0.4 |
Key Signaling Pathways
Intracellular potassium influences cancer cell proliferation through its modulation of several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
References
- 1. youtube.com [youtube.com]
- 2. Targeting potassium channels in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K+ channels and cell cycle progression in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Na+:K+ ratios in human cancer cells as revealed by energy dispersive x-ray microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Cellular Uptake Mechanism of Potassium Ascorbate and Ribose
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cellular uptake mechanisms for ascorbate (the active component of potassium ascorbate) and D-ribose. The transport of ascorbate is primarily an active process mediated by Sodium-Vitamin C Co-transporters (SVCTs), which is dependent on the sodium gradient established by the Na+/K+-ATPase. D-ribose, a pentose sugar, is transported into cells predominantly through facilitated diffusion via Glucose Transporters (GLUTs). This document details the molecular machinery, kinetics, regulation, and experimental protocols relevant to understanding these transport processes. Quantitative data are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding for research and drug development applications.
Cellular Uptake of Ascorbate
This compound, in an aqueous environment, dissociates into a potassium cation (K+) and an ascorbate anion. The cellular uptake mechanism concerns the ascorbate anion. The primary route for ascorbate entry into most mammalian cells is via secondary active transport, a process mediated by the Sodium-Vitamin C Co-transporters, SVCT1 and SVCT2, which are products of the SLC23A1 and SLC23A2 genes, respectively[1][2].
The Sodium-Vitamin C Co-transporters (SVCTs)
SVCT1 and SVCT2 are surface glycoproteins that actively import the reduced form of Vitamin C, ascorbate, into cells against its concentration gradient[1][3]. This process is coupled to the co-transport of sodium ions (Na+) down their electrochemical gradient.
-
SVCT1: Primarily found in epithelial tissues such as the intestine and kidneys, where it is responsible for the absorption and reabsorption of ascorbate, playing a crucial role in whole-body Vitamin C homeostasis[1][3][4]. In polarized epithelial cells, SVCT1 is predominantly located on the apical membrane[2][5].
-
SVCT2: Ubiquitously expressed in most other tissues, with high concentrations in metabolically active cells and tissues like the brain and eyes. It is vital for protecting these cells from oxidative stress by ensuring high intracellular ascorbate levels[1][3][4]. In contrast to SVCT1, SVCT2 is often localized to the basolateral membrane in polarized cells[2][5].
The energy for this transport is indirectly supplied by the Na+/K+-ATPase pump . This pump actively transports 3 Na+ ions out of the cell and 2 K+ ions into the cell, hydrolyzing one molecule of ATP in the process[6][7]. This action maintains a low intracellular Na+ concentration and a negative membrane potential, creating the strong electrochemical gradient that drives the SVCT-mediated co-transport of Na+ and ascorbate into the cell[8][9][10].
Mechanism of SVCT-Mediated Ascorbate Transport
The transport cycle involves the binding of sodium ions to the SVCT transporter, which increases the transporter's affinity for ascorbate. Once both sodium and ascorbate are bound, the transporter undergoes a conformational change, translocating the substrates to the intracellular side of the membrane. Following release of the substrates into the cytoplasm, the transporter reorients to its original conformation to begin a new cycle.
References
- 1. SVCT1 and SVCT2: key proteins for vitamin C uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism(s) involved in differential expression of vitamin C transporters along the intestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SVCT1 and SVCT2: key proteins for vitamin C uptake - ProQuest [proquest.com]
- 4. The SLC23 family of ascorbate transporters: ensuring that you get and keep your daily dose of vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polarized localization of vitamin C transporters, SVCT1 and SVCT2, in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium–potassium pump - Wikipedia [en.wikipedia.org]
- 7. Na+, K+-ATPase: Ubiquitous Multifunctional Transmembrane Protein and its Relevance to Various Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutrient transport in the small intestine: Na+,K+-ATPase expression and activity in the small intestine of the chicken as influenced by dietary sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Na/K-ATPase and Calcium Signaling Microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Induction of Apoptosis in Tumor Cells by Potassium Ascorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-dose ascorbate has emerged as a promising therapeutic agent in oncology, exhibiting selective cytotoxicity against tumor cells while remaining non-toxic to healthy tissues. This guide delves into the molecular mechanisms underpinning the pro-apoptotic effects of potassium ascorbate. The primary mechanism is rooted in its role as a pro-oxidant at pharmacological concentrations, leading to the generation of hydrogen peroxide (H₂O₂) via the Fenton reaction, which induces oxidative stress. This document synthesizes quantitative data from key studies, provides detailed experimental protocols for assessing its efficacy, and visualizes the complex signaling cascades involved. The evidence indicates that this compound triggers tumor cell death through multiple pathways, including caspase-independent mechanisms involving Apoptosis-Inducing Factor (AIF), modulation of Bcl-2 family proteins, PARP degradation, inhibition of the NF-κB pathway, and induction of autophagy linked to ATP depletion. The addition of potassium is noted to potentiate the anti-tumor effects of ascorbate, making this combination a subject of significant research interest.
Core Mechanism of Action: The Pro-Oxidant Effect
At physiological concentrations (μM range), ascorbic acid acts as a potent antioxidant. However, when administered intravenously to achieve pharmacological concentrations (mM range), its function switches to that of a pro-oxidant, selectively targeting cancer cells.[1][2] This selective toxicity is attributed to the tumor microenvironment, which is often rich in labile iron ions.[2]
This compound facilitates the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This ferrous iron then reacts with molecular oxygen to produce hydrogen peroxide (H₂O₂) in a process known as the Fenton reaction.[3][4] Healthy cells possess sufficient levels of enzymes like catalase to neutralize this H₂O₂, whereas many cancer cells have a diminished capacity for H₂O₂ detoxification, leading to its accumulation.[1] The resulting high levels of intracellular Reactive Oxygen Species (ROS) inflict damage upon DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[1]
Quantitative Data: Cytotoxicity and Efficacy
The cytotoxic effects of this compound have been quantified across various cancer cell lines. The combination of ascorbic acid (A) with potassium (K) often demonstrates a synergistic or additive effect, lowering the concentration required to achieve 50% growth inhibition (IC₅₀) compared to ascorbic acid alone.
Table 1: IC₅₀ Values of Ascorbic Acid (A) vs. Ascorbic Acid + Potassium (A+K) in Breast Cancer Cell Lines
This table summarizes the IC₅₀ values (in mM) determined by Sulforhodamine B (SRB) assay after 24, 48, and 72 hours of treatment. Data indicates that the addition of potassium significantly enhances the cytotoxic effect of ascorbic acid in most tested cell lines.[5][6]
| Cell Line | Treatment | IC₅₀ (mM) at 24h | IC₅₀ (mM) at 48h | IC₅₀ (mM) at 72h |
| MCF-7 | Ascorbic Acid (A) | 25.79 ± 1.23 | 18.23 ± 1.17 | 12.22 ± 1.01 |
| A + Potassium (A+K) | 15.51 ± 1.04 | 12.16 ± 1.09 | 9.96 ± 1.02 | |
| MDA-MB-231 | Ascorbic Acid (A) | 22.65 ± 1.23 | 18.00 ± 1.07 | 16.25 ± 1.04 |
| A + Potassium (A+K) | 14.37 ± 1.06 | 12.30 ± 1.05 | 10.69 ± 1.04 | |
| MDA-MB-453 | Ascorbic Acid (A) | 36.87 ± 1.55 | 12.88 ± 1.12 | 9.91 ± 1.04 |
| A + Potassium (A+K) | 21.28 ± 1.27 | 9.37 ± 1.09 | 6.71 ± 1.12 | |
| T47-D | Ascorbic Acid (A) | 47.84 ± 1.44 | 12.01 ± 1.03 | 7.99 ± 1.02 |
| A + Potassium (A+K) | 13.14 ± 1.04 | 10.78 ± 1.05 | 7.86 ± 1.07 | |
| MDA-MB-468 | Ascorbic Acid (A) | 8.40 ± 1.17 | 5.47 ± 1.23 | 2.29 ± 1.38 |
| A + Potassium (A+K) | 11.09 ± 1.17 | 12.39 ± 1.07 | 10.79 ± 1.06 |
Data presented as mean ± SD from three independent experiments.[6]
Table 2: Cytotoxicity of this compound with Ribose (PAR) in A375 Melanoma Cells
This table shows the effect of PAR on cell viability and cytotoxicity after 24 hours. A significant decrease in viability was observed at higher concentrations.[7][8][9]
| PAR Concentration | % Cytotoxicity (LDH Release) | % Cell Viability (Flow Cytometry) |
| Control | Baseline | ~100% |
| 100 µM | Not significant | Not significant |
| 500 µM | Not significant | Not significant |
| 1 mM | ~10% | Not significant |
| 2 mM | ~25% | ~75% |
Data is approximate, derived from graphical representations in the cited literature.[9]
Apoptotic Signaling Pathways
This compound induces apoptosis through diverse, often interconnected signaling pathways that can vary by cancer type.
Caspase-Independent Pathway in Breast Cancer
In human breast cancer cell lines such as SK-BR3, ascorbate has been shown to induce a caspase-independent form of cell death.[10] Following the generation of oxidative stress, Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein, translocates from the mitochondria to the nucleus.[11] In the nucleus, AIF mediates chromatin condensation and large-scale DNA fragmentation, leading to cell death without the activation of executioner caspases.[10][11][12]
Modulation of NF-κB, Bax, and PARP in Breast Cancer
Studies using a combination of ascorbic acid and potassium (A+K) in breast cancer cells (MCF-7) revealed a multi-pronged attack on pro-survival and DNA repair mechanisms.[13]
-
Inhibition of NF-κB: The treatment inhibits the expression of Nuclear Factor-κB (NF-κB), a transcription factor that plays a critical role in promoting inflammation, cell survival, and proliferation.[13][14]
-
Activation of Bax: It induces the appearance of an 18 kDa isoform of the B-cell lymphoma-2 (Bcl-2)-associated X protein (Bax). This smaller isoform is a more potent inducer of apoptosis than the full-length protein.[13]
-
PARP Degradation: The combination is highly effective in activating the degradation of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. Its cleavage is a hallmark of apoptosis.[13]
ATP Depletion and Autophagy in Prostate Cancer
In androgen-independent prostate cancer cells, pharmacological ascorbate induces cytotoxicity that is dependent on H₂O₂.[15] This oxidative stress leads to a significant depletion of intracellular ATP. The resulting energy crisis triggers autophagy, a cellular self-degradation process. While autophagy can sometimes be a survival mechanism, in this context, it contributes to cell death.[15][16]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound on tumor cells.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[17][18]
-
Materials:
-
96-well cell culture plates
-
Adherent cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
This compound (or Ascorbic Acid and Potassium Bicarbonate) stock solutions
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Washing solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base, pH 10.5
-
Microplate reader (absorbance at 510-565 nm)
-
-
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the corresponding treatment dilutions. Include vehicle controls.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Fixation: Gently add 100 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.
-
Washing: Carefully remove the supernatant. Wash the plates five times with 200 µL of 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Final Wash: Quickly wash the plates four to five times with 200 µL of 1% acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance (Optical Density, OD) at 565 nm using a microplate reader.
-
Analysis: Subtract the background OD from control wells (medium only). Calculate the percentage of cell growth inhibition relative to untreated control cells and determine IC₅₀ values.
-
References
- 1. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
- 2. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. THE FENTON REACTION: pro-oxydant role of vitamin C [flipper.diff.org]
- 5. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ascorbate (vitamin C) induces cell death through the apoptosis-inducing factor in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AIF-mediated caspase-independent cell death: molecular mechanisms | ANR [anr.fr]
- 13. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological ascorbate induces cytotoxicity in prostate cancer cells through ATP depletion and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roles of Autophagy Induced by Natural Compounds in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. scispace.com [scispace.com]
G-Quadruplex Stabilization by Potassium Ions in Telomeres: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These four-stranded structures are of significant interest in molecular biology and drug development, particularly those located within the telomeric regions of chromosomes. Human telomeres, which cap the ends of chromosomes and are crucial for genomic stability, consist of repeating TTAGGG sequences. The single-stranded 3' overhang of telomeres can fold into G-quadruplex structures, a process that is significantly influenced by the presence of cations, most notably potassium ions (K⁺).[1][2][3] The stabilization of these G-quadruplexes by potassium ions can inhibit the activity of telomerase, an enzyme often upregulated in cancer cells, making G4s a promising target for anticancer therapies.[4]
This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental methodologies related to the stabilization of telomeric G-quadruplexes by potassium ions.
The Central Role of Potassium Ions in G-Quadruplex Stabilization
The formation and stability of a G-quadruplex are critically dependent on the presence of monovalent cations.[5][6] These cations coordinate with the lone pair of electrons on the O6 carbonyl groups of the guanines that form the G-tetrads, the planar arrangement of four guanine bases that are the building blocks of the G-quadruplex structure.[7] This coordination neutralizes the electrostatic repulsion between the oxygen atoms, thereby stabilizing the entire four-stranded architecture.
Potassium ions are particularly effective at stabilizing G-quadruplexes compared to other monovalent cations like sodium (Na⁺) or lithium (Li⁺).[5] The ionic radius of K⁺ allows it to fit snugly between the planes of two adjacent G-tetrads, providing optimal coordination and a significant stabilizing effect.[5] This preferential stabilization by K⁺ is physiologically relevant, as potassium is the most abundant intracellular cation.
The binding of potassium ions to the G-quadruplex structure is a cooperative process.[8][9] The folding of the telomeric DNA into a G-quadruplex structure in the presence of K⁺ is a rapid process, occurring on the millisecond timescale.[1][8][9][10]
Quantitative Data on Potassium-Induced G-Quadruplex Stabilization
The following tables summarize key quantitative data from various studies on the stabilization of human telomeric G-quadruplexes by potassium ions.
Table 1: Thermodynamic Parameters for K⁺-Induced G-Quadruplex Folding
| Telomeric Sequence | K⁺ Concentration (mM) | Tₘ (°C) | ΔH (kcal/mol) | Reference |
| d[AGGG(TTAGGG)₃] | 100 | 63 - 81.8 | 49 - 77.5 | [1] |
| Gq23 | 100 | 66 | 32 | [11] |
| c-Myc loop-isomers | 0.5 - 50 | Varies | Varies | [12] |
| G3T | 0.012 - 3 | 41.5 - 85.0 | - | [5] |
Tₘ: Melting Temperature; ΔH: Enthalpy of unfolding.
Table 2: Kinetic Parameters for K⁺-Induced G-Quadruplex Folding
| Telomeric Sequence | K⁺ Concentration (mM) | Relaxation Time (τ) (ms) | Folding Rate (k) (s⁻¹) | Reference |
| d[AGGG(TTAGGG)₃] | 50 | 20 - 60 | - | [1][8][9] |
| d[TTGGG(TTAGGG)₃A] | 50 | 20 - 60 | - | [1][8][9] |
| d[TTGGG(TTAGGG)₃] | 50 | 20 - 60 | - | [1][8][9] |
| Telomeric RNA and DNA | 90 | ~60 | - | [10] |
| - | 100 | - | k_fast = 4.94, k_slow = 0.66 | [13] |
Table 3: Binding Parameters for K⁺ to Telomeric G-Quadruplexes
| Telomeric Sequence | Parameter | Value | Reference |
| d[AGGG(TTAGGG)₃] | Hill Coefficient | 1.5 - 2.2 | [1][8][9] |
| d[TTGGG(TTAGGG)₃A] | Hill Coefficient | 1.5 - 2.2 | [1][8][9] |
| d[TTGGG(TTAGGG)₃] | Hill Coefficient | 1.5 - 2.2 | [1][8][9] |
| d[AGGG(TTAGGG)₃] | Half-saturation [K⁺] (mM) | 0.5 - 1 | [1][8][9] |
| d[TTGGG(TTAGGG)₃A] | Half-saturation [K⁺] (mM) | 0.5 - 1 | [1][8][9] |
| d[TTGGG(TTAGGG)₃] | Half-saturation [K⁺] (mM) | 0.5 - 1 | [1][8][9] |
Visualizing Key Processes
G-Quadruplex Folding Pathway
The folding of a telomeric G-rich sequence into a stable G-quadruplex in the presence of potassium ions is a dynamic process that can involve several intermediate states.
Caption: Potassium-induced folding pathway of telomeric G-quadruplex DNA.
Experimental Workflow for G-Quadruplex Analysis
A typical experimental workflow to investigate the stabilization of G-quadruplexes by potassium ions involves a combination of spectroscopic and calorimetric techniques.
Caption: A typical workflow for studying G-quadruplex stabilization.
Therapeutic Strategy: G-Quadruplex Stabilization
The stabilization of telomeric G-quadruplexes presents a logical pathway for inhibiting telomerase and serves as a promising anti-cancer strategy.
Caption: Logic of G-quadruplex stabilization as a therapeutic approach.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research in this field.
Circular Dichroism (CD) Spectroscopy for G-Quadruplex Topology and Stability
Objective: To confirm the formation of a G-quadruplex structure and determine its thermal stability (Tₘ).
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized telomeric DNA oligonucleotide in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.2) containing the desired concentration of KCl (e.g., 100 mM).[14]
-
The final DNA concentration should be around 5 µM.[14]
-
Anneal the sample by heating to 95°C for 5-15 minutes, followed by slow cooling to room temperature to ensure proper folding.[15]
-
-
CD Spectra Acquisition:
-
Record CD spectra at a controlled temperature (e.g., 25°C) over a wavelength range of 210-450 nm using a quartz cuvette with a 1 cm path length.[14]
-
Typical spectra for G-quadruplexes in the presence of K⁺ show a positive peak around 293 nm with a shoulder at approximately 270 nm, and a negative peak around 240 nm, which is characteristic of a hybrid-type structure.[14]
-
-
Thermal Denaturation (Melting) Experiment:
-
To determine the melting temperature (Tₘ), monitor the CD signal at a fixed wavelength (e.g., 295 nm) while increasing the temperature from a low temperature (e.g., 10-25°C) to a high temperature (e.g., 95°C) at a controlled rate.[16]
-
The Tₘ is the temperature at which 50% of the G-quadruplex structure is unfolded. This is determined from the midpoint of the sigmoidal melting curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination
Objective: To determine the three-dimensional structure of the G-quadruplex and identify potassium ion binding sites.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized DNA sample in an aqueous solution containing a buffer (e.g., 25 mM phosphate buffer, pH 7.0) and a specific concentration of potassium ions (e.g., 95 mM KCl).[15]
-
For experiments observing exchangeable protons, the sample is dissolved in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is dissolved in 99.9% D₂O.[15]
-
The final DNA concentration for NMR is typically in the range of 0.1-3 mM.[15]
-
Anneal the sample by heating to 95°C for 15 minutes and then slowly cooling to room temperature.[15]
-
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H NMR spectra are used to initially assess the formation and purity of the G-quadruplex. The appearance of imino proton signals between 10.0 and 12.5 ppm is characteristic of G-tetrad formation.[17]
-
2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy), TOCSY (Total Correlation Spectroscopy), and COSY (Correlation Spectroscopy) are used to assign proton resonances and determine through-space proximities between protons.[2]
-
-
Structure Calculation:
-
The distance restraints derived from NOESY data, along with dihedral angle restraints, are used in molecular dynamics and simulated annealing calculations to generate a high-resolution 3D structure of the G-quadruplex.[2]
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Objective: To directly measure the thermodynamic parameters (enthalpy, entropy, binding affinity) of ligand or ion binding to the G-quadruplex.
Methodology:
-
Sample Preparation:
-
Prepare the G-quadruplex sample by dissolving the oligonucleotide in a buffered solution containing potassium ions and degassing the solution.
-
Prepare the titrant solution (e.g., a G-quadruplex binding ligand) in the same buffer to minimize heats of dilution.
-
-
ITC Experiment:
-
The G-quadruplex solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
-
A series of small, precise injections of the ligand into the G-quadruplex solution are performed while the heat released or absorbed during the binding event is measured.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to G-quadruplex.
-
This binding isotherm is then fitted to a suitable binding model to determine the binding stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Förster Resonance Energy Transfer (FRET) for Folding Kinetics
Objective: To study the real-time folding and unfolding dynamics of G-quadruplexes.
Methodology:
-
DNA Construct Design and Preparation:
-
Synthesize a telomeric oligonucleotide with a FRET donor fluorophore (e.g., Cy3) and an acceptor fluorophore (e.g., Cy5) attached at positions that will be in close proximity in the folded G-quadruplex state and further apart in the unfolded state.
-
For single-molecule FRET (smFRET), the DNA construct is typically immobilized on a passivated surface.[18]
-
-
FRET Measurement:
-
The sample is excited at the donor's excitation wavelength, and the fluorescence emission from both the donor and acceptor is measured.
-
The FRET efficiency (E) is calculated from the ratio of the acceptor intensity to the total intensity (donor + acceptor). High FRET corresponds to the folded state, and low FRET corresponds to the unfolded state.
-
-
Kinetic Analysis:
Conclusion and Future Directions
The stabilization of telomeric G-quadruplexes by potassium ions is a fundamental biological process with significant implications for cancer therapy. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in this area. Future research will likely focus on elucidating the structures of G-quadruplexes in a more native cellular environment, understanding the interplay between G-quadruplexes and various cellular proteins, and developing novel G-quadruplex-stabilizing ligands with high specificity and therapeutic efficacy. The continued application of advanced biophysical techniques will be paramount in advancing our understanding of these complex and important nucleic acid structures.
References
- 1. Human telomeric G-quadruplex: thermodynamic and kinetic studies of telomeric quadruplex stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the intramolecular human telomeric G-quadruplex in potassium solution: a novel adenine triple formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Selective recognition and stabilization of new ligands targeting the potassium form of the human telomeric G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science.org.ge [science.org.ge]
- 6. researchgate.net [researchgate.net]
- 7. ibn.idsi.md [ibn.idsi.md]
- 8. Kinetics and mechanism of K+- and Na+-induced folding of models of human telomeric DNA into G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanism of K+- and Na+-induced folding of models of human telomeric DNA into G-quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamic stability and folding kinetics of the major G-quadruplex and its loop-isomers formed in the Nuclease Hypersensitive Element in the human c-Myc promoter-Effect of loops and flanking segments on the stability of parallel-stranded intramolecular G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Impact of Potassium Ascorbate on Redox Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ascorbate, a salt of ascorbic acid (Vitamin C), is emerging as a significant modulator of cellular redox homeostasis. Its ability to influence the delicate balance between pro-oxidant and antioxidant states has profound implications for various physiological and pathological processes, particularly in the context of cancer biology and inflammatory diseases. This technical guide provides an in-depth analysis of the core effects of this compound on critical redox-sensitive signaling pathways, including Nrf2, NF-κB, and MAPK. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Core Mechanisms of Action: A Dual Role in Redox Regulation
At physiological concentrations, ascorbate acts as a potent antioxidant, directly scavenging reactive oxygen species (ROS) and regenerating other antioxidants like vitamin E.[1] However, at pharmacological doses, particularly in the presence of transition metals like iron, ascorbate exhibits pro-oxidant properties. This paradoxical effect is central to its therapeutic potential. The reaction of ascorbate with ferric ions (Fe³⁺) generates ferrous ions (Fe²⁺) and the ascorbyl radical. The subsequent Fenton reaction between Fe²⁺ and hydrogen peroxide (H₂O₂) produces highly reactive hydroxyl radicals, which can induce oxidative stress and trigger cell death pathways.[2] This pro-oxidant activity is often more pronounced in cancer cells, which tend to have a dysregulated redox balance and higher levels of labile iron.
The inclusion of potassium is thought to enhance the intracellular transport and accumulation of ascorbate, potentially potentiating its anti-cancer effects.[3] Furthermore, some formulations include ribose, which is suggested to act as a catalyst, further enhancing the action of this compound.[4][5]
Data Presentation: Quantitative Effects of Ascorbate Treatment
The following tables summarize quantitative data from various studies investigating the effects of ascorbate and this compound on cancer cells and related biological markers.
Table 1: Effect of Ascorbate on Cell Viability and Tumor Growth
| Cell Line/Model | Treatment | Concentration/Dose | Duration | Effect | Reference |
| Endometrial Cancer Cell Lines (KLE, Hec-1B, etc.) | Ascorbate | 0.01-200 mM | 72 hours | Dose-dependent decrease in cell viability (IC50 values ranged from 0.33 mM to 3.66 mM) | [4] |
| Endometrial Cancer (LKB1fl/flp53fl/fl mice) | Oral Ascorbate | Not specified | 4 weeks | 64.6% inhibition of tumor growth in obese mice; 44.1% in lean mice | [4] |
| Endometrial Cancer (LKB1fl/flp53fl/fl mice) | IP Ascorbate | 4 g/kg/day | 4 weeks | 83.3% inhibition of tumor growth in obese mice; 74.6% in lean mice | [4] |
| Ovarian, Pancreatic, Glioblastoma (mice models) | IP Ascorbate | High-dose | Not specified | 41-53% reduction in tumor growth and weight | [6] |
| NCI60 Cancer Cell Lines | Ascorbate | IC50 | Not specified | Hypoxia increased IC50 from 4.5 ± 3.6 mM to 10.1 ± 5.9 mM | [7] |
Table 2: Modulation of ROS and Redox-Related Markers by Ascorbate
| Cell Line/Condition | Treatment | Concentration | Duration | Effect | Reference |
| Endometrial Cancer Cells (KLE, Hec-1B) | Ascorbate | 5 mM | 6 hours | 37.0% (KLE) and 46.4% (Hec-1B) increase in cellular ROS | [4] |
| Prostate Cancer Cells | Ascorbic Acid | 10 µM - 100 mM | Not specified | Concentration-dependent decrease in ROS production | [8] |
| Costello Syndrome Patients | This compound with Ribose | Not specified | 3 months | Reduction of oxidative stress biomarkers (total hydroperoxides, non-protein-bound iron, etc.) | [5][9] |
| Prader-Willi Syndrome Patient | This compound with Ribose | Not specified | 4 years | Progressive decrease and normalization of oxidative stress biomarkers | [10] |
Table 3: Impact of Ascorbate on HIF-1α Pathway
| Cell Line/Model | Treatment | Concentration/Dose | Condition | Effect on HIF-1α Protein Levels | Reference |
| Renal Cell Carcinoma (Caki-1) | Ascorbate | 0-1000 µM | Mild Hypoxia | Significant decrease | [11] |
| Renal Cell Carcinoma (Caki-2) | Ascorbate | 0-1000 µM | 0.1% O₂ | Significant increase | [11] |
| B16-F10 and LL/2 Tumors (Gulo−/− mice) | Dietary Ascorbate | 33-3300 mg/L | In vivo | Inverse correlation (higher ascorbate, lower HIF-1α) | [10][12] |
| pRCC Human Tumor Tissue | Ascorbate | Not applicable | In vivo | Decreased with higher ascorbate levels | [13] |
Signaling Pathway Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
Nrf2 Signaling Pathway
NF-κB Signaling Pathway
MAPK Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the effects of this compound on cellular signaling.
Preparation and Cell Treatment with this compound with Ribose (PAR)
Objective: To prepare a stock solution of PAR and treat cultured cells for subsequent analysis.
Materials:
-
L-Ascorbic Acid powder
-
Potassium Bicarbonate (KHCO₃) powder
-
D-Ribose powder
-
Cell culture medium (e.g., DMEM)
-
Sterile, distilled water
-
Non-metallic spatulas
-
Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
Stock Solution Preparation (e.g., 150 mM Ascorbic Acid equivalent):
-
In a sterile, light-protected conical tube, dissolve 150 mg of L-Ascorbic Acid and 300 mg of Potassium Bicarbonate in 20 ml of sterile, distilled water.[14] If including ribose, add the desired amount (e.g., 3 mg per 150 mg of ascorbic acid).[15]
-
Use non-metallic spatulas to prevent oxidation of ascorbic acid.[2][4]
-
Gently mix until all components are fully dissolved.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Prepare fresh stock solutions for each experiment to ensure potency, as ascorbate is unstable in solution.[11]
-
-
Cell Seeding:
-
Seed cells (e.g., A375 melanoma, MCF-7 breast cancer) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[14]
-
-
Cell Treatment:
-
On the day of the experiment, remove the existing culture medium.
-
Dilute the PAR stock solution to the desired final concentrations (e.g., 100 µM to 10 mM) in fresh, pre-warmed cell culture medium.[2][4]
-
Add the treatment media to the cells. Include a vehicle control (medium with the same dilution of the solvent used for the stock solution).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.[14]
-
Western Blot Analysis of Signaling Pathway Proteins
Objective: To quantify the protein expression and phosphorylation status of key components of the Nrf2, NF-κB, and MAPK pathways.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.[4]
-
Lyse the cells in ice-cold lysis buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).[6] For phosphorylated proteins, normalize to the total protein level.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To measure the mRNA levels of genes downstream of the Nrf2 and NF-κB pathways.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., HO-1, NQO1 for Nrf2; IL-6, IL-8 for NF-κB) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[8]
-
Luciferase Reporter Assay for Pathway Activity
Objective: To quantify the transcriptional activity of Nrf2, NF-κB, or MAPK pathways.
Materials:
-
HEK293T or other suitable cell line
-
Reporter plasmid containing luciferase gene under the control of a pathway-specific response element (e.g., ARE for Nrf2, NF-κB response elements for NF-κB, SRE for MAPK/ERK).[3]
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and allow them to recover for 24 hours.
-
-
Cell Treatment:
-
Treat the cells with various concentrations of this compound and appropriate controls (e.g., a known activator of the pathway as a positive control).
-
Incubate for the desired time (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in reporter activity relative to the untreated control.
-
Conclusion
This compound demonstrates significant potential as a modulator of redox signaling pathways, with dose-dependent effects that can be either antioxidant or pro-oxidant. Its ability to influence the Nrf2, NF-κB, and MAPK pathways underscores its potential therapeutic applications, particularly in oncology and inflammatory conditions. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of this compound and to develop novel therapeutic strategies based on the targeted modulation of cellular redox signaling. Further research is warranted to fully elucidate the specific contributions of the potassium ion and to translate these preclinical findings into effective clinical applications.
References
- 1. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Effects of this compound with Ribose in Costello Syndrome | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant effects of this compound with ribose in costello syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant effects of this compound with ribose therapy in a case with Prader Willi Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. valsepantellini.org [valsepantellini.org]
- 12. benchchem.com [benchchem.com]
- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
The Chemical Stability and Degradation Pathways of Potassium Ascorbate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium ascorbate, the potassium salt of L-ascorbic acid, is utilized in pharmaceutical, nutraceutical, and food industries as a source of vitamin C and as an antioxidant. Its efficacy and safety are intrinsically linked to its chemical stability. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound and details its primary degradation pathways. While much of the available kinetic and mechanistic data is derived from studies on ascorbic acid and sodium ascorbate, the fundamental principles governing the chemistry of the ascorbate anion are directly applicable to this compound. This document summarizes quantitative data, outlines experimental protocols for stability assessment, and provides visual representations of degradation mechanisms to support formulation development and research.
Introduction
This compound (KC₆HⲇO₆) is a water-soluble mineral salt of ascorbic acid (Vitamin C). It is valued for being less acidic than ascorbic acid, which can be advantageous in certain formulations to improve gastrointestinal tolerance and manage pH.[1][2] Like ascorbic acid, its primary function is as a potent antioxidant, a property conferred by the ascorbate anion. However, this antioxidant capacity also makes the molecule susceptible to degradation through oxidative processes.
The stability of this compound is not an intrinsic property but is highly dependent on a range of environmental factors, including pH, temperature, oxygen, light, and the presence of metal ions.[3][4] Understanding these factors is critical for predicting shelf-life, ensuring product potency, and preventing the formation of unwanted degradation products.
Factors Influencing the Chemical Stability of this compound
The degradation of the ascorbate anion is a complex process. In solution, the stability of this compound is governed by the same factors that affect ascorbic acid.
Effect of pH
The pH of a solution is one of the most critical factors determining ascorbate stability. The rate of oxidation is significantly influenced by the degree of ionization of the ascorbic acid molecule, which has two pKa values (pKa₁ ≈ 4.2 and pKa₂ ≈ 11.6).[4]
-
Acidic Conditions (pH < 4.2): In highly acidic solutions, the fully protonated, non-ionized ascorbic acid (H₂Asc) form predominates. This form is the most stable and least susceptible to oxidation.[3]
-
Mildly Acidic to Neutral Conditions (pH 4.2 - 7.4): The ascorbate monoanion (AscH⁻) is the dominant species. This is the primary form in most physiological and pharmaceutical systems. Its susceptibility to oxidation is greater than that of the fully protonated form.
-
Alkaline Conditions (pH > 7.4): As the pH increases, the concentration of the ascorbate dianion (Asc²⁻) rises. This form is highly unstable and rapidly undergoes auto-oxidation.[5] The rate of oxidation increases significantly as the pH becomes more alkaline.[6]
This compound solutions are typically near-neutral or slightly alkaline, which can make them more prone to degradation compared to solutions of ascorbic acid, which create a more acidic and thus more stable microenvironment.[3]
Effect of Temperature
Temperature accelerates the degradation of ascorbate, with higher temperatures leading to a faster loss of potency.[5][6] The degradation generally follows first-order kinetics, and the temperature dependence can be described by the Arrhenius equation.[7][8] Studies on ascorbic acid in various food systems have shown significant degradation at temperatures ranging from 60°C to 100°C.[7] For instance, the activation energy for the thermal degradation of L-ascorbic acid in black mulberry juice was found to be 58.5 kJ/mol.[8]
Presence of Oxygen
The primary degradation pathway for ascorbate is oxidative. Therefore, the presence and concentration of oxygen are paramount.[6] Degradation occurs much more slowly under anaerobic (oxygen-free) conditions compared to aerobic conditions.[5] Minimizing headspace oxygen in packaging and purging solutions with inert gases (e.g., nitrogen, argon) are common strategies to enhance the stability of ascorbate-containing products.[6]
Exposure to Light
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of ascorbate.[9][10] This photolysis can occur even in the absence of oxygen and leads to the formation of various degradation products. Therefore, protecting this compound formulations from light by using opaque or amber-colored packaging is essential. The photolysis rate is also pH-dependent, with the monohydrogen ascorbate anion being more susceptible than the non-ionized form.[9]
Presence of Metal Ions
Trace amounts of transition metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), act as powerful catalysts for the oxidation of ascorbate.[4] These metals facilitate the transfer of electrons from ascorbate to oxygen, dramatically accelerating the degradation rate. The inclusion of chelating agents, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and significantly improve the stability of ascorbate solutions.[11] One study noted that physiological concentrations of potassium ions (KCl) did not negatively influence the stability of ascorbic acid solutions and, at certain concentrations, had a similar effect to sodium chloride (NaCl) in the copper-catalyzed oxidation reaction.[12][13]
Moisture and Relative Humidity (Solid-State Stability)
In its dry, crystalline form, this compound is relatively stable.[1][14] However, its stability is highly sensitive to moisture.[15][16] Deliquescence—the process of absorbing atmospheric moisture to form a solution—can dramatically increase degradation rates. Studies on ascorbic acid and its salts (sodium and calcium ascorbate) have shown that stability is significantly compromised when stored above their deliquescence relative humidity (RH₀).[15][16] Therefore, controlling moisture content and storing the solid product in low-humidity environments are crucial for maintaining its shelf life.
Quantitative Stability Data
The following tables summarize kinetic data for the degradation of ascorbate under various conditions. It is important to note that this data is primarily derived from studies on ascorbic acid, but provides a valuable reference for predicting the behavior of this compound.
Table 1: Comparative Degradation of Ascorbic Acid and its Salts after 12 Weeks at 25°C
| Compound | Storage Condition (Relative Humidity) | State | % Degradation |
|---|---|---|---|
| Ascorbic Acid | 54% RH (Below RH₀) | Solid | 2.0 ± 0.8 |
| Ascorbic Acid | 98% RH (Above RH₀) | Saturated Solution | 10.3 ± 1.1 |
| Sodium Ascorbate | 54% RH (Below RH₀) | Solid | 1.1 ± 0.2 |
| Sodium Ascorbate | 86% RH (Above RH₀) | Saturated Solution | 99.1 ± 0.1 |
| Calcium Ascorbate | 54% RH (Below RH₀) | Solid | 1.2 ± 0.2 |
| Calcium Ascorbate | 86% RH (Above RH₀) | Saturated Solution | 92.5 ± 0.5 |
(Data adapted from a study on deliquescence behavior of vitamin C forms.[15][16])
Table 2: Kinetic Parameters for Thermal Degradation of Ascorbic Acid in Aqueous Solutions
| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) | Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|---|
| 5.0 | 80 | - | - | 47.5 - 58.5 |
| 5.0 | 90 | - | - | |
| 7.0 | 80 | - | - | |
| 7.0 | 90 | - | - | |
| Not Specified | 70 | 0.0055 | 126 | 58.5 |
| Not Specified | 80 | 0.0102 | 68 | |
| Not Specified | 90 | 0.0185 | 37 | |
| Not Specified | 95 | 0.0245 | 28 |
(Data compiled from studies on thermal degradation in rosehip and mulberry juice.[8][10])
Degradation Pathways
The degradation of ascorbate can proceed through two main pathways, depending on the availability of oxygen.
Aerobic Degradation Pathway
In the presence of oxygen, the primary pathway involves the oxidation of the ascorbate anion (AscH⁻).
-
Oxidation to Dehydroascorbic Acid (DHA): Ascorbate loses two electrons and two protons to form dehydroascorbic acid (DHA). This reaction is reversible in biological systems but is the first step in the irreversible degradation cascade in chemical systems.
-
Hydrolysis of DHA: DHA is unstable in aqueous solutions, especially at neutral or alkaline pH, and undergoes irreversible hydrolysis of its lactone ring to form 2,3-diketo-L-gulonic acid (DKG).[4][6]
-
Further Degradation of DKG: DKG is subsequently degraded into various smaller molecules, including oxalic acid, L-threonic acid, L-xylosone, and other products that can contribute to non-enzymatic browning in food and pharmaceutical preparations.[5][17]
Figure 1. Aerobic degradation pathway of the ascorbate anion.
Anaerobic Degradation Pathway
Under anaerobic conditions, particularly at elevated temperatures and acidic pH, ascorbate degrades through a different mechanism that does not involve DHA as an intermediate.
-
Dehydration: The primary step is the acid-catalyzed dehydration of the ascorbate molecule.
-
Formation of Furfural: This dehydration leads to the formation of furfural and other volatile compounds.[5]
-
Browning Reactions: Furfural can subsequently polymerize or react with other components (like amino acids in a Maillard-type reaction) to form brown pigments.[5]
Figure 2. Anaerobic degradation pathway of the ascorbate anion.
Experimental Protocols for Stability Assessment
Assessing the stability of this compound requires robust analytical methods to quantify its concentration over time under various storage conditions.
Stability Study Workflow
A typical stability study involves preparing a solution or solid formulation of this compound, storing it under controlled conditions (e.g., specific temperature, humidity, light exposure), and analyzing samples at predetermined time points.
Figure 3. General workflow for a this compound stability study.
Analytical Methodologies
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used and reliable method for the quantification of ascorbate.[18][19][20]
-
Principle: Reverse-phase HPLC separates ascorbate from its degradation products and other matrix components based on polarity.
-
Column: A C18 column (e.g., XTerra RP-C18, Purospher STAR RP-18e) is commonly used.[16][18]
-
Mobile Phase: An acidic aqueous buffer is typically used to ensure ascorbate is in its more stable, protonated form. A common mobile phase consists of an aqueous phosphate buffer (e.g., 0.1 M NaH₂PO₄) adjusted to an acidic pH (e.g., pH 2.6-3.1) with an acid like orthophosphoric or trifluoroacetic acid.[16][19] An organic modifier like methanol or acetonitrile may be included.[8][18]
-
Detection: UV detection is most common, with the wavelength set between 240 nm and 265 nm, where ascorbate exhibits strong absorbance.[4][16]
-
Sample Preparation: Samples are accurately weighed, dissolved in the mobile phase or a suitable acidic solvent, filtered, and injected into the HPLC system.
B. UV-Visible Spectrophotometry
This is a simpler, faster method but can be less specific than HPLC.[4]
-
Principle: This method relies on the direct measurement of ascorbate's absorbance in the UV range.
-
Procedure: A solution of this compound is prepared in a suitable buffer (e.g., pH ≈ 6.5). The absorbance is measured at the wavelength of maximum absorption (λ_max), which is typically around 265 nm for the ascorbate monoanion.[4]
-
Quantification: The concentration is calculated using the Beer-Lambert law (A = εbc), with a known molar absorptivity (ε) for ascorbate (ε₂₆₅ ≈ 14,500 M⁻¹cm⁻¹).[4]
-
Limitations: This method is susceptible to interference from other compounds in the formulation that absorb at the same wavelength, including some degradation products.
C. Titrimetric Methods
Redox titrations can be used but are generally less precise and suitable for higher concentration samples.
-
Principle: Ascorbate is a reducing agent and can be titrated with an oxidizing agent.
-
Reagent: A common titrant is 2,6-dichlorophenolindophenol (DCPIP), which is blue in its oxidized form and colorless when reduced by ascorbate. The endpoint is the appearance of a persistent pink color in the acidic solution.[21]
-
Limitations: This method is prone to interference from other reducing substances present in the sample matrix.
Conclusion
The chemical stability of this compound is a multifactorial issue of critical importance for the development of effective and reliable pharmaceutical and nutraceutical products. While it offers advantages in terms of reduced acidity, its stability profile in solution is largely governed by the inherent reactivity of the ascorbate anion. Degradation is primarily driven by oxidation, which is accelerated by elevated pH, high temperatures, the presence of oxygen, light, and catalytic metal ions. In solid form, stability is critically dependent on protection from moisture.
By understanding these influencing factors and the underlying degradation pathways, researchers and formulation scientists can implement effective stabilization strategies. These include pH control, the use of chelating agents, protection from light and oxygen, and control of temperature and humidity during manufacturing and storage. The application of robust analytical methods, particularly HPLC, is essential for accurately assessing stability and ensuring product quality throughout its shelf life.
References
- 1. atamankimya.com [atamankimya.com]
- 2. halecosmeceuticals.com [halecosmeceuticals.com]
- 3. benchchem.com [benchchem.com]
- 4. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. or.niscpr.res.in [or.niscpr.res.in]
- 13. mdpi.com [mdpi.com]
- 14. Potassium Sorbate | C6H7O2K | CID 23676745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. njlabs.com [njlabs.com]
- 21. cetjournal.it [cetjournal.it]
Potassium Ascorbate's Role in Modulating Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium ascorbate, the potassium salt of ascorbic acid (Vitamin C), is emerging as a significant modulator of cellular metabolism with profound implications for therapeutic development, particularly in oncology. At physiological concentrations, ascorbate functions as a vital antioxidant and an enzymatic cofactor. However, at pharmacologically achievable concentrations, typically through intravenous administration, it exhibits pro-oxidant activity, selectively targeting cancer cells. This guide delves into the core mechanisms by which this compound influences cellular metabolism. It explores its dual role as a pro-oxidant generating cytotoxic hydrogen peroxide and as an essential cofactor for dioxygenase enzymes that regulate key cellular pathways, including the hypoxic response via Hypoxia-Inducible Factor-1α (HIF-1α). Furthermore, this document examines its impact on central metabolic pathways such as glycolysis, the pentose phosphate pathway, and mitochondrial respiration. The synergistic role of the potassium ion in these processes is also discussed. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to offer a comprehensive resource for researchers in the field.
Introduction: The Dual Nature of Ascorbate
Ascorbic acid, or vitamin C, is an essential water-soluble vitamin that acts as a primary antioxidant and a cofactor for numerous enzymatic reactions. This compound (KC₆H₇O₆) provides a bioavailable form of both vitamin C and potassium, an essential mineral for cellular function. While orally ingested ascorbate leads to tightly controlled plasma concentrations (<0.2 mM), intravenous administration can achieve much higher pharmacological levels (up to 20 mM). This distinction is critical, as the metabolic effects of ascorbate are highly concentration-dependent.
At lower, physiological concentrations, it is a potent antioxidant. In contrast, at high pharmacological concentrations, it acts as a pro-drug, generating hydrogen peroxide (H₂O₂) in the extracellular fluid of tumors, which induces selective cytotoxicity in cancer cells while leaving normal cells unharmed. This selective toxicity forms the basis of its therapeutic interest in oncology.
Pharmacokinetics: The Criticality of Intravenous Administration
The route of administration is a determining factor in achieving therapeutic plasma concentrations of ascorbate. Oral supplementation results in plasma levels that are tightly regulated by intestinal absorption, tissue accumulation, and renal excretion, rarely exceeding 220 µmol/L. In stark contrast, intravenous administration bypasses these control mechanisms, making it possible to achieve peak plasma concentrations that are 30- to 70-fold higher. This pharmacokinetic profile is essential for the pro-oxidant, anti-cancer effects of ascorbate, which are only observed at millimolar concentrations.
Data Presentation: Pharmacokinetic Comparison
The following table summarizes the significant differences in achievable plasma concentrations between oral and intravenous administration of ascorbic acid.
| Administration Route | Dose | Mean Peak Plasma Concentration (µmol/L) | Reference(s) |
| Oral | 1.25 g | 134.8 ± 20.6 | |
| Intravenous | 1.25 g | 885 ± 201.2 | |
| Oral (modeled) | 3 g (every 4 hours) | 220 | |
| Intravenous (modeled) | 50 g | 13,400 |
Core Mechanisms of Metabolic Modulation
This compound modulates cellular metabolism through two primary, interconnected mechanisms: its action as a pro-oxidant and its role as an enzymatic cofactor.
The Pro-oxidant Mechanism: Selective H₂O₂-Mediated Cytotoxicity
At pharmacological concentrations (≥ 0.5 mM), ascorbate donates electrons to produce the ascorbate radical, which in turn reacts with oxygen to generate hydrogen peroxide (H₂O₂) in the extracellular space. This H₂O₂ can then diffuse into cancer cells, causing oxidative stress and leading to cell death via apoptosis and necrosis.
Several studies have confirmed that cancer cells are selectively vulnerable to this H₂O₂-mediated toxicity, while normal cells remain largely unaffected by ascorbate concentrations up to 20 mM. The precise reason for this selectivity is still under investigation but may be related to lower levels of antioxidant enzymes like catalase in some cancer cells. This pro-oxidant effect is considered the primary mechanism behind the anti-tumor activity of high-dose intravenous ascorbate.
Figure 1: Pro-oxidant mechanism of pharmacological ascorbate.
Cofactor for Fe(II)/2-Oxoglutarate-Dependent Dioxygenases
Ascorbate is an essential cofactor for a large family of Fe(II) and 2-oxoglutarate-dependent dioxygenase (2-OGDD) enzymes. It maintains the iron atom in the enzyme's active site in its reduced ferrous (Fe²⁺) state, which is crucial for enzymatic activity. Two of the most important classes of these enzymes in the context of cancer metabolism are the prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH).
These enzymes control the stability and activity of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcription factor that allows cells to adapt to hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment.
-
PHD Enzymes: In the presence of oxygen and ascorbate, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor protein and subsequent proteasomal degradation.
-
FIH Enzyme: FIH hydroxylates an asparagine residue in HIF-1α, which blocks the recruitment of transcriptional coactivators, thereby inhibiting HIF-1 transcriptional activity.
By enhancing the activity of PHD and FIH enzymes, intracellular ascorbate promotes the degradation of HIF-1α and suppresses its transcriptional activity, even under hypoxic conditions. This leads to the downregulation of HIF-1 target genes involved in angiogenesis, glycolysis, and cell survival, thereby inhibiting tumor growth and progression.
Figure 2: Regulation of HIF-1α by ascorbate.
Impact on Key Metabolic Pathways
Glycolysis and the Pentose Phosphate Pathway
This compound can significantly influence cellular glucose metabolism. Many cancer cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect) and upregulate glucose transporters (GLUTs) to meet their high energy demands.
-
Dehydroascorbate (DHA) Uptake: The oxidized form of ascorbate, dehydroascorbic acid (DHA), is structurally similar to glucose and can be transported into cells via GLUTs. Inside the cell, DHA is rapidly reduced back to ascorbate, consuming intracellular antioxidants like glutathione (GSH). This process can induce significant oxidative stress and deplete the cell's reducing capacity, leading to an energy crisis and cell death.
-
Pentose Phosphate Pathway (PPP): The reduction of DHA back to ascorbate can stimulate the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that generates NADPH, the primary intracellular reductant required for antioxidant defense and reductive biosynthesis. Dehydroascorbate has been shown to stimulate the activity of key PPP enzymes, thereby increasing intracellular glutathione levels as a compensatory antioxidant response. Furthermore, ascorbate breakdown products can enter the glycolytic/gluconeogenic pathway via the PPP.
-
Role of Potassium: Intracellular potassium is an essential cofactor for hexokinase-II (HKII), a key enzyme in glycolysis that is highly expressed in many cancer cells. Depletion of intracellular potassium has been shown to disrupt HKII-dependent glycolysis and induce energy stress. Therefore, the potassium component of this compound may help maintain the high intracellular potassium concentrations required for efficient glycolysis in cancer cells, although its interaction with the ascorbate component's effects requires further study.
Mitochondrial Metabolism
Mitochondria are central hubs of cellular metabolism and are also a key target of ascorbate's effects.
-
Oxidative Stress and ATP Depletion: Pharmacological ascorbate induces sustained increases in mitochondrial oxidative stress. This can lead to mitochondrial dysfunction and a depletion of cellular ATP, which contributes to cell death, particularly in cancer cells that rely heavily on oxidative phosphorylation.
-
Electron Transport Chain: In plants, ascorbate biosynthesis is directly linked to the mitochondrial electron transport chain between complexes III and IV. In mammalian cells, ascorbate can influence mitochondrial function and membrane potential, which may help correct defective electron transfer in malignant cells.
-
Mitochondrial Dynamics: Ascorbate-induced H₂O₂ can activate the ERK/Drp1 signaling pathway, which promotes mitochondrial fission. This change in mitochondrial dynamics is initially an adaptive response, but inhibiting this pathway can enhance the toxicity of pharmacological ascorbate.
Quantitative Data on Cytotoxic Effects
Pharmacological concentrations of ascorbate have been shown to be selectively cytotoxic to a wide range of cancer cell lines while having minimal effect on normal cells.
| Cell Line | Cell Type | EC₅₀ (mM) for 1-hr exposure | Reference(s) |
| JLP119 | Human lymphoma | ~0.5 | |
| MC1010 | Murine fibrosarcoma | ~0.8 | |
| K562 | Human chronic myelogenous leukemia | ~3.0 | |
| MIA PaCa-2 | Human pancreatic carcinoma | ~3.5 | |
| SK-MEL-28 | Human melanoma | ~4.0 | |
| H-MESO | Human mesothelioma | > 20 | |
| Normal Human Fibroblasts | Normal connective tissue | > 20 | |
| Normal Human Monocytes | Normal immune cells | > 20 |
Detailed Experimental Protocols
Protocol: Cell Viability and EC₅₀ Determination using Sulforhodamine B (SRB) Assay
This protocol outlines the steps to determine the half-maximal effective concentration (EC₅₀) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound solution (sterile, freshly prepared)
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Plate reader (510 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0, 0.5, 1, 2, 4, 8, 16, 32 mM). Remove the old medium from the cells and add 100 µL of the treatment or control medium to the respective wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 1 hour for acute exposure, or 48-72 hours for chronic exposure).
-
Cell Fixation: After incubation, gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Post-Stain Wash: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Shake the plates for 5-10 minutes. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the untreated control. Plot the percentage of survival against the log of the this compound concentration and use non-linear regression to determine the EC₅₀ value.
Protocol: Western Blot for HIF-1α Protein Expression
This protocol details the detection of HIF-1α protein levels in cells treated with this compound under hypoxic conditions.
Materials:
-
Cell culture plates
-
Hypoxia chamber or incubator (1% O₂)
-
This compound solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-HIF-1α)
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat cells with varying concentrations of this compound (e.g., 0, 100, 500 µM) for 24 hours.
-
Hypoxic Induction: Transfer the plates to a hypoxia chamber (1% O₂) for 4-6 hours to induce HIF-1α expression. A normoxic control plate should be maintained.
-
Cell Lysis: Immediately after hypoxic exposure, wash cells with ice-cold PBS and lyse them on ice with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-HIF-1α antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the metabolic effects of this compound.
Figure 3: Workflow for studying this compound's effects.
Conclusion
This compound is a multifaceted compound that exerts significant control over cellular metabolism. Its therapeutic potential, particularly in cancer, stems from a concentration-dependent switch in function from an antioxidant to a pro-oxidant. By generating cytotoxic hydrogen peroxide and simultaneously acting as a crucial cofactor for enzymes that downregulate the master survival factor HIF-1α, ascorbate attacks cancer cells on multiple fronts. Its influence extends to the core of cellular energy production, disrupting glycolysis and mitochondrial function. The integral role of the potassium ion in these metabolic processes further highlights the unique potential of this compound. For drug development professionals and researchers, understanding these intricate mechanisms is paramount for designing rational therapeutic strategies that can harness the metabolic vulnerabilities of diseased cells. Further investigation into the synergistic effects of potassium and ascorbate and their interaction with conventional therapies is warranted.
Methodological & Application
Application Notes and Protocols: Preparing Potassium Ascorbate with Ribose for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ascorbate with D-ribose (PAR) is a compound that has garnered interest for its potential therapeutic applications, particularly in oncology. The formulation combines the antioxidant properties of ascorbic acid (Vitamin C) with the essential mineral potassium and the sugar D-ribose. In cell culture applications, PAR is investigated for its cytotoxic effects on cancer cells, its ability to modulate cellular proliferation, and its influence on various signaling pathways.
These application notes provide a comprehensive guide to preparing and utilizing this compound with ribose in a cell culture setting. The protocols outlined below are based on established methodologies and offer a framework for researchers to explore the effects of this compound on various cell lines.
Principle of Action
The proposed mechanism of action for this compound with ribose in a therapeutic context, particularly against cancer cells, is multifactorial. High concentrations of ascorbate can lead to the production of hydrogen peroxide (H₂O₂), which is selectively toxic to tumor cells.[1] Concurrently, potassium is crucial for maintaining cellular homeostasis, and its levels are often dysregulated in cancer cells.[2] D-ribose is suggested to act as a catalyst, potentially enhancing the intracellular uptake of potassium.[3] Together, these components are hypothesized to work synergistically to induce cancer cell death and inhibit proliferation.[3]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound with ribose on cancer cell lines.
Table 1: Cytotoxicity of this compound with Ribose on A375 Human Melanoma Cells
| PAR Concentration | Treatment Duration | Cytotoxicity (% of Control LDH Release) | Reference |
| 100 µM | 24 hours | Significant dose-dependent increase | [1] |
| 500 µM | 24 hours | Significant dose-dependent increase | [1] |
| 1 mM | 24 hours | Significant dose-dependent increase | [1] |
| 2 mM | 24 hours | 35-fold higher than control | [3] |
Table 2: Effect of this compound with Ribose on A375 Human Melanoma Cell Viability and Proliferation
| PAR Concentration | Treatment Duration | Effect on Cell Viability | Effect on Cell Proliferation (BrdU Incorporation) | Reference |
| 100 µM - 2 mM | 24 hours | Dose-dependent decrease | Dose-dependent decrease | [1][3] |
| 500 µM | 24 hours | Decreased | Decreased | [1] |
| 2 mM | 24 hours | Significant decrease | Significant decrease | [1][3] |
Table 3: Effect of Potassium and Ascorbic Acid on Breast Cancer Cell Lines (MCF-7, MDA-MB-231, SKBR-3)
| Treatment | Effect on Cell Survival | Effect on Apoptosis (Sub-G1 Phase) | Reference |
| Potassium + Ascorbic Acid | Additive or synergistic inhibitory effect | Increased percentage of cells in sub-G1 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound with D-Ribose (PAR) Stock Solution
Materials:
-
L-Ascorbic Acid (cell culture grade)
-
Potassium Bicarbonate (cell culture grade)
-
D-Ribose (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, light-protected tubes (e.g., amber microcentrifuge tubes)
-
Non-metallic spatulas
-
Sterile filter (0.22 µm)
Procedure:
-
Component Ratios: A commonly used molar ratio for preparing this compound is 1 part L-ascorbic acid to 2 parts potassium bicarbonate. Ribose is typically added at a much lower concentration. A specific formulation involves dissolving 150 mg of L-ascorbic acid, 300 mg of potassium bicarbonate, and 3 mg of D-ribose.
-
Preparation of PAR Solution:
-
In a sterile, light-protected tube, dissolve the L-ascorbic acid, potassium bicarbonate, and D-ribose powders in a known volume of complete cell culture medium.
-
Crucially, perform this step in the dark or under subdued light, as ascorbic acid is light-sensitive. [1]
-
Use non-metallic spatulas to handle the powders to prevent oxidation of the ascorbic acid.[1]
-
Gently vortex or mix until the powders are completely dissolved.
-
-
Sterilization:
-
Sterilize the PAR solution by passing it through a 0.22 µm sterile filter.
-
-
Concentration and Storage:
-
The final concentration of the stock solution should be calculated based on the initial amounts of the components and the final volume. For experimental purposes, concentrations are often referred to in terms of the ascorbic acid concentration.[1]
-
It is highly recommended to prepare the PAR solution fresh for each experiment due to the instability of ascorbic acid in solution.
-
Protocol 2: Cell Treatment with this compound with D-Ribose
Materials:
-
Cultured cells in appropriate flasks or plates
-
Complete cell culture medium
-
Freshly prepared PAR stock solution
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture plates and allow them to adhere and grow overnight.
-
Preparation of Working Concentrations:
-
On the day of the experiment, prepare fresh PAR stock solution as described in Protocol 1.
-
Dilute the PAR stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 µM, 500 µM, 1 mM, 2 mM).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of PAR to the respective wells.
-
Include a vehicle control (medium without PAR).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
Protocol 3: Cytotoxicity Assay (LDH Release Assay)
Materials:
-
Treated and control cells in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Following treatment with PAR (Protocol 2), collect the cell culture supernatant.
-
Perform the LDH release assay according to the manufacturer's instructions. This typically involves transferring the supernatant to a new plate and adding a reaction mixture that measures the activity of LDH.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Protocol 4: Cell Proliferation Assay (BrdU Incorporation Assay)
Materials:
-
Treated and control cells in a 96-well plate
-
Commercially available BrdU cell proliferation assay kit
Procedure:
-
Towards the end of the PAR treatment period (Protocol 2), add the BrdU labeling solution to the cells and incubate for a few hours to allow for incorporation into newly synthesized DNA.
-
Fix, permeabilize, and denature the cellular DNA according to the kit's protocol.
-
Add the anti-BrdU antibody to detect the incorporated BrdU.
-
Add the substrate and measure the absorbance using a microplate reader.
-
The absorbance is proportional to the rate of cell proliferation.
Mandatory Visualizations
Discussion and Conclusion
The provided protocols and data offer a foundational understanding for researchers initiating studies with this compound with D-ribose. The evidence suggests that PAR exhibits cytotoxic and anti-proliferative effects on cancer cells, with the A375 melanoma cell line being a well-documented model.
It is important to note that the effects on specific signaling pathways, such as NF-κB and ERK, have been primarily observed in studies using potassium and ascorbic acid without ribose.[2] Therefore, further investigation is warranted to elucidate the precise molecular mechanisms of the complete PAR formulation.
Researchers are encouraged to adapt these protocols to their specific cell lines and experimental questions, always ensuring the fresh preparation of the PAR solution to maintain its efficacy. The systematic application of these methods will contribute to a more comprehensive understanding of the therapeutic potential of this compound with D-ribose in various cellular contexts.
References
Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Evaluating Potassium Ascorbate Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium ascorbate, a salt of ascorbic acid (Vitamin C), has garnered interest for its potential anti-cancer properties. It is suggested that its cytotoxic effects may be selective for cancer cells, often attributed to the pro-oxidant activity of ascorbate at pharmacological concentrations.[1][2] Ascorbic acid can induce the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can lead to oxidative stress and cell death.[1][3] Furthermore, potassium (K+) is a crucial regulator of cellular processes, including proliferation and apoptosis, and its altered homeostasis is a known characteristic of cancer cells.[4][5]
The Sulforhodamine B (SRB) assay is a robust and widely used colorimetric method for determining cell density and cytotoxicity.[6][7] The assay relies on the ability of the bright pink aminoxanthene dye, SRB, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the total cellular protein mass, providing a reliable measure of cell number.[7][10] Unlike assays that measure metabolic activity, the SRB assay is less prone to interference from test compounds and provides a stable endpoint.[7][8]
These notes provide a comprehensive protocol for utilizing the SRB assay to evaluate the in vitro cytotoxicity of this compound against adherent cancer cell lines.
Proposed Mechanism of this compound Cytotoxicity
The cytotoxic action of this compound in cancer cells is believed to be multifactorial. The primary mechanism involves the pro-oxidant effect of the ascorbate anion. In the extracellular fluid, ascorbate can undergo oxidation, leading to the formation of an ascorbate radical and subsequently generating hydrogen peroxide (H₂O₂).[1][11] This extracellular H₂O₂ can then diffuse into cancer cells, which often have lower levels of antioxidant enzymes like catalase compared to normal cells, leading to a state of overwhelming oxidative stress.[1] This can result in ATP depletion, DNA damage, and ultimately, cell death through apoptosis or necrosis.[4][11]
The potassium ion may potentiate this effect. Cancer cells exhibit dysregulated homeostasis of sodium and potassium ions.[4][5] It has been suggested that this compound may act as an intracellular potassium carrier, potentially influencing the cell cycle and enhancing the cytotoxic effects initiated by ascorbate.[4][5]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedure for performing the SRB assay to determine the cytotoxicity of this compound.
Materials and Reagents
-
This compound (freshly prepared solution)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile
-
Trypsin-EDTA solution
-
Trichloroacetic acid (TCA), 10% (w/v), cold (4°C)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (wavelength capability: 510-570 nm)
-
Humidified incubator (37°C, 5% CO₂)
-
Dimethyl sulfoxide (DMSO) (optional, for vehicle control if stock is dissolved in it)
Step-by-Step Procedure
The workflow involves cell seeding, treatment with this compound, fixation, SRB staining, and absorbance measurement.
1. Cell Seeding:
-
Harvest and count cells from a sub-confluent culture using a hemocytometer.
-
Adjust the cell density with growth medium to achieve a recommended seeding density of 5,000–20,000 cells/well in a final volume of 200 µL in a 96-well plate.[8][12] The optimal cell number should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase and the final absorbance reading is within the linear range of the instrument (OD < 2.0).[7]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
2. This compound Treatment:
-
Prepare a fresh stock solution of this compound in sterile cell culture medium or PBS immediately before use, as ascorbate solutions can be unstable.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 200 µL of the diluted compound solutions.
-
Include untreated cells (vehicle control) and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
3. Cell Fixation:
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA (for a final concentration of 10%) directly to the medium in each well.[7] Alternatively, some protocols suggest adding 1/4 volume of fixation solution without removing the medium.[12]
4. Washing (Post-Fixation):
-
Remove the TCA solution and gently wash the plates four to five times with slow-running tap water or distilled water.[7]
-
Remove excess water by tapping the plate on absorbent paper and allow the plate to air-dry completely at room temperature.[7] The fixed plates can be stored at room temperature for up to a month if needed.[8]
5. SRB Staining:
-
Incubate at room temperature for 30 minutes.[6][10] SRB is light-sensitive, so it's advisable to protect the plate from light during this step.[8]
6. Washing (Post-Staining):
-
Quickly remove the staining solution and wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[6][10] This step should be done rapidly to avoid bleaching the protein-bound dye.[8]
-
Allow the plates to air-dry completely.[10]
7. Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[6][14]
-
Place the plate on a shaker for 10 minutes to ensure complete solubilization.[7][8]
-
Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[6][14]
Data Presentation and Analysis
4.1. Calculation of Cell Viability:
-
Subtract the average OD of the background control (medium only) from all other OD readings.[8]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells using the following formula:[7]
% Cell Viability = (Mean OD of Treated Sample / Mean OD of Untreated Control) x 100
4.2. Determination of IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. To determine the IC₅₀ value, plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve.
4.3. Tabulation of Results: Summarizing cytotoxicity data in a table allows for clear comparison across different cell lines and conditions.
Table 1: Example Cytotoxicity Data of Ascorbic Acid and Potassium on Breast Cancer Cell Lines
| Cell Line | Compound | Concentration (mM) | Incubation Time (h) | % Growth Inhibition (Mean ± SD) |
| MCF-7 | Ascorbic Acid | 15 | 48 | 30 ± 5 |
| Potassium | 15 | 48 | 25 ± 4 | |
| Ascorbic Acid + K+ | 15 | 48 | 55 ± 6* | |
| MDA-MB-231 | Ascorbic Acid | 15 | 72 | 40 ± 7 |
| Potassium | 15 | 72 | Not significant | |
| Ascorbic Acid + K+ | 15 | 72 | 70 ± 8** |
Data are illustrative, based on findings that equimolar combinations of Ascorbic Acid and Potassium (A+K) had a significantly higher effect than either compound alone.[4] Significance is often denoted with asterisks (P<0.05, *P<0.01).
Conclusion
The Sulforhodamine B assay is a sensitive, reproducible, and cost-effective method for evaluating the in vitro cytotoxicity of this compound.[15] Its principle of measuring total cellular protein provides a reliable endpoint that is independent of cell metabolic state, making it a valuable tool for high-throughput screening and drug development research.[7] The detailed protocol and data analysis guidelines presented here offer a robust framework for researchers investigating the anticancer potential of this compound.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. MECHANISMS OF ASCORBATE-INDUCED CYTOTOXICITY IN PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. canvaxbiotech.com [canvaxbiotech.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Optimal Potassium Ascorbate Concentration for A375 Melanoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant melanoma is an aggressive form of skin cancer characterized by high metastatic potential and resistance to conventional therapies.[1][2] Emerging research has highlighted the potential of high-dose vitamin C (ascorbate) and its salts, such as potassium ascorbate, as adjunctive therapeutic agents. This document provides detailed application notes and protocols for determining the optimal cytotoxic and pro-apoptotic concentration of this compound for the human melanoma cell line A375.
High concentrations of ascorbate can act as a pro-oxidant, selectively inducing cytotoxicity in cancer cells while leaving normal cells unharmed.[3] Studies on A375 melanoma cells have demonstrated that vitamin C induces apoptosis through the intrinsic mitochondrial pathway.[1][2][4] The formulation of this compound, particularly when combined with ribose, may offer enhanced therapeutic potential by not only delivering the cytotoxic effects of ascorbate but also by helping to restore intracellular potassium levels, which are often depleted in cancer cells.[5][6][7][8]
These notes provide a summary of existing data on the effects of ascorbate on A375 cells and detailed protocols for key experiments to enable researchers to determine optimal concentrations for their specific research context.
Data Presentation: Efficacy of Ascorbate on A375 Cells
The following tables summarize quantitative data from studies investigating the effects of Vitamin C (Ascorbic Acid) and this compound with Ribose (PAR) on the viability and proliferation of A375 melanoma cells.
Table 1: Effect of Vitamin C (Ascorbic Acid) on A375 Cell Proliferation
| Concentration (mM) | Treatment Duration | Proliferation Rate (%) | Reference |
| 0.6 | 24 hours | 79.64 ± 7.75 | [2] |
| 1.0 | 24 hours | 62.53 ± 5.52 | [2] |
| 1.4 | 24 hours | 48.22 ± 8.40 | [2] |
| 0.6 | 48 hours | 51.23 ± 6.81 | [2] |
| 1.0 | 48 hours | 31.02 ± 6.79 | [2] |
| 1.4 | 48 hours | 14.53 ± 6.77 | [2] |
Table 2: IC50 Value of Vitamin C on A375 Cells
| Cell Line | Treatment Duration | IC50 (mM) | Reference |
| A375 (parental) | 48 hours | 0.53 | [4] |
| A375-CIP5 (Ciprofloxacin-resistant) | 48 hours | 0.16 | [4] |
Table 3: Cytotoxic Effects of this compound with Ribose (PAR) on A375 Cells
| Concentration | Treatment Duration | Measurement | Result | Reference |
| 100 µM - 2 mM | 24 hours | LDH Release | Dose-dependent increase in cytotoxicity | [6] |
| 2 mM | 24 hours | LDH Release | 35-fold higher than control | [6] |
| 2 mM | 24 hours | Cell Viability (Flow Cytometry) | Significant decrease in viability | [5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams visualize the key molecular pathway affected by ascorbate in A375 cells and the general workflow for determining the optimal concentration.
Ascorbate-induced apoptosis pathway in A375 cells.
Workflow for determining optimal this compound concentration.
Experimental Protocols
A375 Cell Culture and Maintenance
-
Cell Line: A375 human melanoma cells (ATCC® CRL-1619™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% Penicillin-Streptomycin.[5]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA, centrifuge, and resuspend in fresh medium for passaging or seeding for experiments.
Preparation of this compound Solution
-
Reagents: L-Ascorbic Acid (Vitamin C), Potassium Bicarbonate (KHCO3), sterile water or culture medium.
-
Procedure: To prepare a this compound solution, dissolve L-Ascorbic Acid and Potassium Bicarbonate in sterile water or culture medium.[8] A common method involves mixing ascorbic acid and potassium bicarbonate at a 1:2 molar ratio (e.g., 150 mg ascorbic acid to 300 mg potassium bicarbonate).[8]
-
Important Considerations:
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seeding: Seed A375 cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to attach for 24 hours.[9]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 mM) and a vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple formazan precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]
-
Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Cytotoxicity (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Seeding and Treatment: Follow the same procedure as the MTT assay for seeding and treating cells in a 96-well plate.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well. If cells are non-adherent, centrifuge the plate to pellet the cells before collecting the supernatant.
-
LDH Reaction: Use a commercial LDH Cytotoxicity Assay Kit. Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Apoptosis (Annexin V/PI Flow Cytometry) Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding: Seed A375 cells in 6-well plates at a density of 3 x 10^5 cells/well and allow them to attach overnight.[10]
-
Treatment: Treat the cells with the determined IC50 or other effective concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add more binding buffer to each sample and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7.5. Cell apoptosis assay [bio-protocol.org]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. atamankimya.com [atamankimya.com]
- 9. Synergistic Apoptosis-Inducing Effects on A375 Human Melanoma Cells of Natural Borneol and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mejc.sums.ac.ir [mejc.sums.ac.ir]
Application Note: A Stability-Indicating HPLC Method for the Quantification of Potassium Ascorbate
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of potassium ascorbate. The method is designed to separate the active pharmaceutical ingredient (API) from its degradation products, making it suitable for stability studies in compliance with International Council for Harmonisation (ICH) guidelines. The protocol includes procedures for forced degradation under hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions. This method is precise, accurate, and specific, making it an essential tool for researchers, scientists, and drug development professionals involved in the quality control and formulation development of products containing this compound.
Introduction
This compound, the potassium salt of ascorbic acid (Vitamin C), is utilized in pharmaceutical formulations and as a nutritional supplement. Ascorbic acid is a potent antioxidant, but it is highly susceptible to degradation when exposed to factors such as light, heat, oxygen, and changes in pH.[1][2] This instability can lead to a loss of potency and the formation of potentially undesirable byproducts. Therefore, a validated stability-indicating analytical method is crucial to ensure the quality, efficacy, and safety of this compound-containing products.
Forced degradation studies are a critical component of the drug development process, helping to elucidate degradation pathways and establish the intrinsic stability of a drug substance.[3][4] This document provides a comprehensive HPLC method that effectively quantifies this compound and resolves its degradants generated under various stress conditions.
Principle
The method employs isocratic RP-HPLC with UV detection. This compound, in an acidic mobile phase, is protonated to ascorbic acid and is separated on a C18 stationary phase. The acidic mobile phase helps to suppress the ionization of ascorbic acid, leading to better retention and peak shape.[5] The method's stability-indicating power is demonstrated by subjecting a sample of this compound to forced degradation. The resulting chromatograms show clear resolution between the intact this compound peak and the peaks of its degradation products.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Ortho-phosphoric Acid (Analytical Grade)
-
Hydrochloric Acid (HCl, Analytical Grade)
-
Sodium Hydroxide (NaOH, Analytical Grade)
-
Hydrogen Peroxide (H₂O₂, 30% solution, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate buffer:Methanol (95:5 v/v), adjusted to pH 2.5 with ortho-phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C[6] |
| Detection Wavelength | 254 nm[5][7] |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Mix 950 mL of this buffer with 50 mL of methanol. Adjust the final pH to 2.5 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This solution should be prepared fresh daily.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Stock Solution (for forced degradation): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water.
Forced Degradation Study Protocol
The following protocol outlines the conditions for inducing the degradation of this compound.[3][8] For each condition, a 10 mL aliquot of the Sample Stock Solution (1000 µg/mL) is used. After the specified treatment period, the samples are cooled to room temperature, neutralized if necessary, and diluted to 100 mL with the mobile phase to achieve a theoretical concentration of 100 µg/mL before HPLC analysis.
Caption: Forced Degradation Experimental Workflow.
Acid Hydrolysis
-
To 10 mL of the Sample Stock Solution, add 10 mL of 0.1 M HCl.
-
Heat the mixture in a water bath at 60°C for 4 hours.
-
Cool, neutralize with 10 mL of 0.1 M NaOH, and dilute to 100 mL with mobile phase.
Alkaline Hydrolysis
-
To 10 mL of the Sample Stock Solution, add 10 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 2 hours. Ascorbic acid is highly sensitive to alkaline environments.[3][8]
-
Neutralize with 10 mL of 0.1 M HCl and dilute to 100 mL with mobile phase.
Oxidative Degradation
-
To 10 mL of the Sample Stock Solution, add 10 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 6 hours, protected from light.
-
Dilute to 100 mL with mobile phase.
Thermal Degradation
-
Transfer 10 mL of the Sample Stock Solution to a vial and heat in a hot air oven at 80°C for 48 hours.
-
Cool and dilute to 100 mL with mobile phase.
Photolytic Degradation
-
Expose 10 mL of the Sample Stock Solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute to 100 mL with mobile phase.
Data Presentation
The results from the forced degradation study should be compiled to assess the stability of this compound and the specificity of the analytical method.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 4 hours |
| Alkaline Hydrolysis | 0.1 M NaOH at Room Temp. | 2 hours |
| Oxidative Degradation | 3% H₂O₂ at Room Temp. | 6 hours |
| Thermal Degradation | 80°C (Dry Heat) | 48 hours |
| Photolytic Degradation | ICH Q1B Option 1 | - |
Table 3: Example Results of Forced Degradation Study
| Stress Condition | Retention Time (min) | % Assay of this compound | % Degradation | Peak Purity |
| Unstressed Sample | 4.5 | 99.8 | 0.2 | Pass |
| Acid Hydrolysis | 4.5 | 92.1 | 7.9 | Pass |
| Alkaline Hydrolysis | 4.5 | 75.4 | 24.6 | Pass |
| Oxidative Degradation | 4.5 | 81.3 | 18.7 | Pass |
| Thermal Degradation | 4.5 | 97.5 | 2.5 | Pass |
| Photolytic Degradation | 4.5 | 95.2 | 4.8 | Pass |
| Note: Peak purity should be assessed using a Diode Array Detector (DAD) to ensure the main peak is free from co-eluting impurities. |
Degradation Pathway
Ascorbic acid degradation is a complex process. The primary and reversible oxidation step leads to the formation of dehydroascorbic acid (DHA).[2] Further irreversible hydrolysis of DHA yields 2,3-diketogulonic acid, which can subsequently degrade into various other products like oxalic acid, threonic acid, and 2-furoic acid.[2][9]
Caption: Primary Degradation Pathway of Ascorbic Acid.
Conclusion
The described RP-HPLC method is rapid, specific, and stability-indicating for the quantification of this compound. It successfully separates the parent compound from its degradation products formed under a variety of stress conditions. This application note provides a comprehensive protocol for its implementation in quality control and stability assessment studies, aiding in the development of safe and effective pharmaceutical products.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. utm.mx [utm.mx]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Validation of HPLC stability-indicating method for Vitamin C in semisolid pharmaceutical/cosmetic preparations with glutathione and sodium metabisulfite, as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining Potassium Ascorbate Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium ascorbate, a salt of ascorbic acid (Vitamin C), has garnered interest in cancer research for its potential cytotoxic effects on tumor cells.[1] It is believed to act as a pro-oxidant at pharmacological concentrations, inducing cell death in cancer cells, which often have a dysregulated redox balance and lower levels of antioxidant enzymes compared to normal cells.[2] One of the key indicators of cytotoxicity is the loss of plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis. The lactate dehydrogenase (LDH) assay is a widely used, reliable, and straightforward colorimetric method to quantify this aspect of cell death.
LDH is a stable cytosolic enzyme present in most eukaryotic cells.[3] When the cell membrane is compromised, LDH is released into the cell culture medium. The LDH assay measures the activity of this released enzyme, which is directly proportional to the number of damaged or dead cells. This application note provides a detailed protocol for utilizing the LDH assay to assess the cytotoxic effects of this compound on cancer cells, guidance on data interpretation, and an overview of the potential underlying cellular mechanisms.
Principle of the LDH Assay
The LDH cytotoxicity assay is a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[4] A second enzyme, diaphorase, then uses NADH to reduce a tetrazolium salt (like INT) into a colored formazan product.[3] The amount of this formazan, which can be quantified by measuring its absorbance, is directly proportional to the amount of LDH released from damaged cells.
Data Presentation
The following tables present illustrative data on the cytotoxicity of this compound as measured by the LDH assay in a hypothetical cancer cell line. This data is intended to serve as an example of how to present results from such an experiment.
Table 1: Dose-Dependent Cytotoxicity of this compound
| Concentration of this compound (mM) | Mean Absorbance (490 nm) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.150 | 0% |
| 1 | 0.250 | 15.4% |
| 5 | 0.450 | 46.2% |
| 10 | 0.700 | 84.6% |
| 20 | 0.850 | 107.7% (Full Lysis) |
| Lysis Control (Maximum LDH Release) | 0.800 | 100% |
% Cytotoxicity is calculated using the formula provided in the protocol section.
Table 2: Time-Course of this compound-Induced Cytotoxicity
| Time (hours) | % Cytotoxicity (5 mM this compound) |
| 6 | 12.5% |
| 12 | 28.7% |
| 24 | 46.2% |
| 48 | 65.1% |
Experimental Protocols
This section provides a detailed methodology for assessing this compound cytotoxicity using a commercially available LDH assay kit.
Materials
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Sterile, 96-well flat-bottom cell culture plates
-
LDH cytotoxicity assay kit (containing Lysis Buffer, Reaction Mixture, and Stop Solution)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm and a reference wavelength of ~680 nm
Experimental Workflow
Experimental workflow for the LDH cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Controls and Test Compound:
-
Prepare a stock solution of this compound in sterile, serum-free medium or PBS.
-
On the day of the experiment, prepare serial dilutions of this compound at 2X the final desired concentrations.
-
Set up the following controls in triplicate on your cell plate:
-
Vehicle Control (Spontaneous LDH Release): Add 100 µL of serum-free medium (or the vehicle used to dissolve this compound) to cells.
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer provided in the kit to untreated cells 45 minutes before the end of the incubation period.
-
Medium Background Control: Wells containing only 200 µL of culture medium without cells.
-
-
-
Treatment of Cells:
-
Carefully remove the old medium from the wells (for adherent cells).
-
Add 100 µL of the 2X this compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
LDH Assay Procedure:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes.[5]
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[6]
-
Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.[6]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the Stop Solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader. It is recommended to also measure a reference wavelength (e.g., 680 nm) to subtract background absorbance.[6]
-
-
Data Analysis:
-
Subtract the absorbance value of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Signaling Pathways in this compound-Induced Cytotoxicity
The cytotoxic effect of high-dose ascorbate is primarily attributed to the generation of hydrogen peroxide (H₂O₂) in the extracellular fluid, which then diffuses into cancer cells.[2] This leads to a cascade of events culminating in cell death.
Proposed signaling pathway for this compound cytotoxicity.
Key Steps in the Signaling Pathway:
-
Pro-oxidant Action: In the presence of metal ions like iron, which are often abundant in the tumor microenvironment, this compound acts as a pro-oxidant, leading to the generation of hydrogen peroxide (H₂O₂).
-
Increased Intracellular ROS: H₂O₂ diffuses into the cancer cells, leading to a significant increase in intracellular reactive oxygen species (ROS).
-
Oxidative Stress and Damage: The surge in ROS induces oxidative stress, causing damage to cellular components, including DNA.
-
PARP Activation and Energy Depletion: Extensive DNA damage can activate the enzyme poly (ADP-ribose) polymerase (PARP). Overactivation of PARP consumes large amounts of NAD+, a critical coenzyme for cellular respiration, leading to ATP depletion and an energy crisis within the cell.
-
Induction of Apoptosis: The combination of DNA damage and cellular stress can trigger the intrinsic pathway of apoptosis, leading to the activation of caspases and programmed cell death.
-
Membrane Integrity Loss: In the final stages of apoptosis and in necrosis, the cell membrane loses its integrity, resulting in the release of LDH into the extracellular medium.
Conclusion
The LDH assay is a valuable tool for quantifying the cytotoxicity of this compound in cancer cell lines. It provides a straightforward and reproducible method to assess cell membrane damage, a key indicator of cell death. By following the detailed protocols and understanding the underlying signaling pathways, researchers can effectively evaluate the potential of this compound as an anti-cancer agent and further elucidate its mechanisms of action. This information is crucial for the preclinical assessment of novel therapeutic strategies in oncology.
References
- 1. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MECHANISMS OF ASCORBATE-INDUCED CYTOTOXICITY IN PANCREATIC CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage of Potassium Ascorbate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation, long-term storage, and stability assessment of potassium ascorbate stock solutions. Adherence to these recommendations is crucial for ensuring the integrity and efficacy of this compound in research and development applications.
Introduction
This compound, the potassium salt of ascorbic acid (Vitamin C), is a vital antioxidant used in a wide range of research applications, from cell culture studies to its role as a therapeutic agent.[1] However, ascorbate in aqueous solutions is susceptible to degradation, which can significantly impact experimental reproducibility and the therapeutic efficacy of drug formulations.[2] The primary degradation pathway involves oxidation, which is influenced by several factors including pH, temperature, light exposure, and the presence of oxygen and metal ions.[2][3]
This application note provides a comprehensive overview of the factors affecting this compound stability, recommendations for optimal long-term storage, and detailed protocols for the preparation and analysis of stock solutions.
Factors Influencing the Stability of this compound Solutions
The stability of this compound in aqueous solutions is paramount for its effective use. The following factors are critical in managing its degradation:
-
pH: Ascorbate solutions are most stable in acidic conditions. As the pH increases, the rate of oxidation accelerates.[2] For instance, the half-life of dehydroascorbic acid (the initial oxidation product) is significantly shorter at neutral or alkaline pH compared to acidic pH.[2]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the oxidation of ascorbate. Therefore, storage at lower temperatures is recommended to prolong the shelf-life of the solution.[4]
-
Light: Exposure to light, particularly UV radiation, can catalyze the degradation of ascorbate.[5] Solutions should be protected from light during storage and handling.
-
Oxygen: As a potent antioxidant, ascorbate is readily oxidized in the presence of oxygen. Minimizing the exposure of the solution to atmospheric oxygen is crucial for maintaining its stability.[2]
-
Metal Ions: The presence of metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of ascorbate. The use of high-purity water and chelating agents can mitigate this effect.[2]
Quantitative Stability Data
While specific long-term stability data for this compound stock solutions is not extensively available in the literature, data from studies on ascorbic acid solutions for intravenous administration provide valuable insights. It is important to note that the stability of a specific laboratory stock solution will depend on its concentration, pH, and the precise storage conditions.
Table 1: Stability of Ascorbate Solutions Under Various Conditions
| Ascorbate Concentration | pH | Storage Temperature | Duration | Approximate Degradation | Source(s) |
| 75 g/L (ascorbic acid) | ~5.7 | Refrigerated (2-8°C) | 3 days | ~1% per day | [2][6] |
| 1% (w/v) Ascorbic Acid | Not specified | Room Temperature (with light exposure) | 27 days | ~21% | [4] |
| 10% (w/v) Ascorbic Acid | Not specified | Room Temperature (with light exposure) | 27 days | ~8% | [4] |
Note: This data is provided as a reference. Researchers are encouraged to perform their own stability studies for their specific this compound stock solutions using the protocols outlined in this document.
Experimental Protocols
This protocol describes the preparation of a 1 M this compound stock solution from L-ascorbic acid and potassium bicarbonate.[5][7]
Materials:
-
L-Ascorbic Acid (MW: 176.12 g/mol )
-
Potassium Bicarbonate (MW: 100.12 g/mol )
-
High-purity, deoxygenated water (e.g., Milli-Q water, deoxygenated by bubbling with nitrogen or argon gas for at least 30 minutes)
-
Sterile, amber glass storage bottles
-
Sterile magnetic stir bar and stir plate
-
Calibrated pH meter
Procedure:
-
In a sterile beaker, dissolve 17.61 g of L-ascorbic acid in approximately 80 mL of deoxygenated water while stirring.
-
Slowly add 10.01 g of potassium bicarbonate to the ascorbic acid solution. Carbon dioxide gas will be evolved, so add the potassium bicarbonate in small portions to avoid excessive frothing.
-
Continue stirring until all solids have dissolved.
-
Check the pH of the solution. Adjust to the desired pH (typically between 6.0 and 7.4 for cell culture applications) using small additions of either ascorbic acid (to lower pH) or potassium bicarbonate (to raise pH).
-
Transfer the solution to a 100 mL volumetric flask and add deoxygenated water to bring the final volume to 100 mL.
-
Sterile-filter the solution through a 0.22 µm filter into sterile, amber glass storage bottles.
-
Minimize the headspace in the storage bottles to reduce the amount of oxygen present.
-
Store the bottles at the recommended temperature (see Section 5).
This protocol outlines a method for assessing the long-term stability of a prepared this compound stock solution.
Experimental Workflow for Stability Testing
References
- 1. This compound Reagent|Vitamin C Salt For Lab Use [benchchem.com]
- 2. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utm.mx [utm.mx]
- 4. mdpi.com [mdpi.com]
- 5. aeiebiochemical.es [aeiebiochemical.es]
- 6. researchgate.net [researchgate.net]
- 7. atamankimya.com [atamankimya.com]
Application Notes and Protocols for Assessing Synergistic Effects of Potassium Ascorbate with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-dose intravenous ascorbic acid has garnered significant interest as a potential adjuvant in cancer therapy. Its proposed mechanism of action centers on its pro-oxidant activity in the tumor microenvironment, leading to the generation of hydrogen peroxide and subsequent oxidative stress, which can selectively kill cancer cells.[1][2] Potassium ascorbate, a non-acidic mineral salt of ascorbic acid, is often used in these high-dose applications. Emerging preclinical evidence suggests that this compound may act synergistically with conventional chemotherapeutic agents, potentially enhancing their efficacy and overcoming drug resistance.[3][4][5]
These application notes provide a comprehensive set of protocols for researchers to systematically assess the synergistic effects of this compound in combination with various chemotherapy drugs. The described methodologies cover in vitro cell-based assays, synergy quantification, and the investigation of underlying molecular mechanisms.
Mechanism of Action: A Synergistic Approach
The synergistic anti-cancer activity of this compound with chemotherapy is thought to be multifactorial. High concentrations of ascorbate can lead to the production of reactive oxygen species (ROS) within cancer cells, which have a lower capacity to metabolize hydrogen peroxide compared to normal cells.[2][6] This increased oxidative stress can induce DNA damage and apoptosis, complementing the cytotoxic effects of many chemotherapeutic agents.[5]
Furthermore, this compound has been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metabolism. These include the downregulation of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of tumor adaptation to hypoxia, and the inhibition of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[6][7] By targeting these pathways, this compound can potentially sensitize cancer cells to the effects of chemotherapy. Additionally, there is evidence that ascorbate can interfere with the Warburg effect, a metabolic hallmark of cancer, further stressing the cancer cells.[8][9]
Experimental Protocols
In Vitro Cell Viability and Proliferation Assays
The initial assessment of synergy involves determining the dose-response of cancer cell lines to this compound and the chemotherapeutic agent, both individually and in combination.
a. Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound (sterile, injectable grade)
-
Chemotherapeutic agent of interest (e.g., Doxorubicin, Cisplatin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay kit
-
Plate reader
b. Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for this compound and the chemotherapeutic agent in complete cell culture medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of this compound or the chemotherapeutic agent alone.
-
Combination: Treat cells with a matrix of concentrations of both agents. A fixed-ratio combination (e.g., based on the IC50 values of the individual drugs) is often a good starting point.
-
-
Incubation: Incubate the treated cells for a period relevant to the cell line and drug (typically 48-72 hours).
-
Viability/Proliferation Assessment: Perform the MTT or SRB assay according to the manufacturer's instructions to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells for each concentration and combination.
Synergy Quantification: Combination Index (CI) and Isobologram Analysis
The data from the cell viability assays can be used to quantitatively determine the nature of the interaction between this compound and the chemotherapeutic agent. The two most common methods are the Combination Index (CI) method and isobologram analysis.[10][11]
a. Combination Index (CI) - Chou-Talalay Method: The CI method provides a quantitative measure of synergy, additivity, or antagonism.[12][13]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI value is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
Specialized software such as CompuSyn can be used for these calculations.[10][14]
b. Isobologram Analysis: Isobologram analysis is a graphical method to assess drug interactions.[7][11]
-
Plot the concentrations of the two drugs on the x and y axes.
-
Determine the concentrations of each drug alone that produce a specific level of effect (e.g., IC50). These are the axial points.
-
Draw a line connecting these two points. This is the line of additivity.
-
Plot the concentrations of the two drugs in combination that produce the same effect.
-
Interpretation:
-
Points falling below the line indicate synergism .
-
Points falling on the line indicate an additive effect .
-
Points falling above the line indicate antagonism .
-
Investigation of Molecular Mechanisms
a. Western Blot Analysis for Signaling Pathway Modulation: To investigate the effect of the combination treatment on key signaling pathways like PI3K/AKT/mTOR.[15]
-
Cell Treatment and Lysis: Treat cancer cells with this compound, the chemotherapeutic agent, and the combination for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., PTEN, AKT, mTOR, p70S6K). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
b. Assessment of HIF-1α Expression: To determine if the combination treatment affects the hypoxic response in cancer cells.
-
Induction of Hypoxia: Culture cancer cells under hypoxic conditions (e.g., 1% O₂) or treat with a hypoxia-mimetic agent like cobalt chloride (CoCl₂).
-
Treatment: Treat the cells with this compound, the chemotherapeutic agent, and the combination under hypoxic conditions.
-
Protein Extraction: Extract nuclear proteins from the treated cells.
-
Western Blot or ELISA: Analyze HIF-1α levels in the nuclear extracts by Western blot or using a specific ELISA kit.[1][16]
c. Evaluation of NF-κB Activation: To assess the impact on this key inflammatory and survival pathway.
-
Treatment and Nuclear Extraction: Treat cells as described above and prepare nuclear extracts.
-
Detection Methods:
-
Western Blot: Analyze the nuclear translocation of NF-κB subunits (e.g., p65).[17][18]
-
ELISA-based Assays: Use commercially available transcription factor DNA-binding ELISA kits to quantify the activation of NF-κB.[19]
-
Reporter Assays: Transfect cells with a luciferase reporter construct containing NF-κB binding sites and measure luciferase activity after treatment.[19]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in MCF-7 Breast Cancer Cells
| Treatment | IC50 (µM) |
| This compound | 1500 ± 120 |
| Doxorubicin | 0.8 ± 0.1 |
| Combination (Fixed Ratio) | See CI values |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Combination Index (CI) Values for this compound and Doxorubicin in MCF-7 Cells
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.85 | Slight Synergy |
| 0.50 | 0.60 | Synergy |
| 0.75 | 0.45 | Strong Synergy |
| 0.90 | 0.30 | Very Strong Synergy |
Note: Data are hypothetical and for illustrative purposes. A consistent synergism has been reported between ascorbic acid and doxorubicin.[20]
Table 3: Synergistic Effect of Ascorbic Acid and Cisplatin in Gastric Cancer Cells (AGS cell line) [8]
| Treatment | % Apoptotic/Necrotic Cells |
| Control | 5.2 ± 0.5 |
| Cisplatin (10 µg/ml) | 25.8 ± 2.1 |
| Ascorbic Acid (50 µg/ml) + Cisplatin (10 µg/ml) | 42.5 ± 3.5 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing synergy.
Signaling Pathway: this compound's Pro-oxidant Effect
Caption: Pro-oxidant mechanism of this compound.
Signaling Pathway: Modulation of Cancer-Related Pathways
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flowchart Creation [developer.mantidproject.org]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Effect of Vitamin C with Cisplatin for Inhibiting Proliferation of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpccr.eu [jpccr.eu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 19. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System | MDPI [mdpi.com]
- 20. Ascorbic acid (vitamin C) improves the antineoplastic activity of doxorubicin, cisplatin, and paclitaxel in human breast carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Potassium Ascorbate in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, offering a more accurate platform for drug screening and cancer research compared to traditional 2D cell cultures. Potassium ascorbate, a salt of ascorbic acid (Vitamin C), has demonstrated potential as an anti-cancer agent. Emerging research suggests that potassium can enhance the anti-tumor effects of ascorbate. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid culture models, summarizing its effects on spheroid growth, viability, and the extracellular matrix (ECM).
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action in cancer cells. At pharmacological concentrations, ascorbate acts as a pro-oxidant, generating hydrogen peroxide (H₂O₂) and inducing oxidative stress, which preferentially targets cancer cells. This leads to DNA damage, ATP depletion, and ultimately, cell death. Potassium ions play a crucial role in regulating cellular proliferation and can potentiate the apoptotic effects of ascorbate. The combination has been shown to induce apoptosis through the activation of B-cell lymphoma-2-associated X protein (Bax) and the degradation of poly(adenosine diphosphate-ribose) polymerase-1 (PARP-1). Furthermore, the combination can inhibit the expression of nuclear factor-κB (NF-κB), a key regulator of inflammation and cell survival.
In the context of the 3D tumor microenvironment, ascorbate is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the maturation and stabilization of collagen, a major component of the ECM. By modulating ECM deposition, this compound can influence spheroid compactness and drug penetration. Additionally, ascorbate can regulate the hypoxic response in spheroids by promoting the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor progression and angiogenesis.
Data Presentation
Table 1: Effects of this compound on 3D Spheroid Models
| Parameter | Cell Line(s) | Treatment | Observation | Reference(s) |
| Spheroid Volume | A375 (Melanoma) | 500 µM this compound with Ribose (PAR) | Three-fold reduction in spheroid volume. | |
| Spheroid Morphology | A375 (Melanoma) | This compound with Ribose (PAR) | Increased spheroid compactness. | |
| Cell Viability | Breast Cancer Cell Lines (2D) | Ascorbic Acid + Potassium Bicarbonate | Synergistic decrease in cell viability. | |
| Apoptosis | MCF-7 (Breast Cancer, 2D) | Ascorbic Acid + Potassium Bicarbonate | Induction of the 18 kDa isoform of Bax, a potent apoptosis inducer. | |
| Extracellular Matrix | Various | Ascorbic Acid | Increased collagen production and deposition. |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
L-Ascorbic Acid (cell culture grade)
-
Potassium Bicarbonate (KHCO₃) (cell culture grade)
-
Sterile, deionized water or cell culture medium
-
Sterile 0.22 µm filter
Procedure:
-
Prepare equimolar solutions of L-Ascorbic Acid and Potassium Bicarbonate. For example, to prepare a 1 M stock solution of each, dissolve the respective molecular weight in grams in 1 L of sterile water or medium.
-
To form the this compound solution, slowly mix equal volumes of the L-Ascorbic Acid and Potassium Bicarbonate solutions. This should be done fresh before each experiment.
-
The reaction will produce CO₂ gas, so ensure the container is not sealed tightly during mixing.
-
Once the effervescence has ceased, sterilize the this compound solution by passing it through a 0.22 µm filter.
-
The final concentration of the stock solution should be determined based on the initial concentrations of the acid and bicarbonate solutions. For experimental purposes, this stock solution will be diluted to the final desired concentrations in the cell culture medium.
Protocol 2: 3D Spheroid Formation and Treatment
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Culture cells in a T-75 flask to 80-90% confluency. b. Harvest cells using standard trypsinization methods and neutralize with complete medium. c. Centrifuge the cell suspension and resuspend the pellet in fresh medium. d. Perform a cell count and determine cell viability. e. Dilute the cell suspension to the desired seeding density (typically 1,000 to 10,000 cells per well). f. Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Spheroid Formation: a. Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well. b. Incubate the plate in a humidified incubator at 37°C with 5% CO₂. c. Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.
-
This compound Treatment: a. After 3-4 days of spheroid formation, prepare serial dilutions of the this compound stock solution in complete culture medium at 2X the final desired concentration. b. Carefully add 100 µL of the 2X this compound dilutions to the corresponding wells containing the spheroids (final volume will be 200 µL). c. Include vehicle control wells (medium with sterile water or the solvent used for the stock solutions). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 3: Spheroid Viability and Size Analysis
Materials:
-
Treated spheroids in a 96-well plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Spheroid Size Measurement: a. At desired time points post-treatment, capture brightfield images of the spheroids in each well using an inverted microscope. b. Use image analysis software to measure the diameter of each spheroid. c. Calculate the spheroid volume using the formula: V = (4/3)πr³.
-
Cell Viability Assessment: a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes. b. Add 100 µL of the CellTiter-Glo® 3D reagent to each well. c. Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Protocol 4: Analysis of Extracellular Matrix (Collagen)
Materials:
-
Treated spheroids
-
Paraformaldehyde (PFA)
-
Picrosirius Red stain solution
-
Polarizing microscope
Procedure:
-
Spheroid Fixation: a. Carefully aspirate the medium from the wells containing the spheroids. b. Gently wash the spheroids with PBS. c. Fix the spheroids with 4% PFA for 1 hour at room temperature. d. Wash the fixed spheroids three times with PBS.
-
Picrosirius Red Staining: a. Stain the fixed spheroids with Picrosirius Red solution for 1 hour at room temperature. b. Wash the stained spheroids with acidified water (e.g., 0.5% acetic acid in water) to remove unbound stain. c. Mount the spheroids on a slide for imaging.
-
Imaging and Analysis: a. Image the stained spheroids using a polarizing microscope. Collagen fibers will appear bright red/orange and yellow/green under polarized light. b. The intensity and distribution of the birefringence can be quantified to assess collagen deposition.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in 3D spheroids.
Caption: Signaling pathways affected by this compound in cancer cells.
quantifying apoptosis induction by potassium ascorbate via FACS analysis
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium ascorbate, a salt of ascorbic acid (Vitamin C), has garnered interest in cancer research for its potential pro-apoptotic effects. When used at pharmacological concentrations, it is believed to induce cancer cell death, in part by generating hydrogen peroxide (H₂O₂) and inducing oxidative stress.[1][2] This application note provides a detailed protocol for quantifying apoptosis induced by this compound in cancer cell lines using Fluorescence-Activated Cell Sorting (FACS) analysis with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique to analyze individual cells within a heterogeneous population.[3][4][5] The Annexin V/PI dual-staining method is a widely used assay to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7] Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6][8]
Signaling Pathway of this compound-Induced Apoptosis
This compound is thought to induce apoptosis primarily through the generation of extracellular hydrogen peroxide, which in turn leads to oxidative stress and subsequent cellular damage. This can trigger a cascade of events including DNA damage and activation of intrinsic apoptotic pathways. One study noted that a combination of Ascorbic acid and Potassium (A+K) increased the percentage of cells in the sub-G1 phase of the cell cycle and activated the degradation of poly(adenosine diphosphate-ribose) polymerase-1 (PARP).[9][10] Furthermore, in the MCF-7 breast cancer cell line, this combination induced the pro-apoptotic 18 kDa isoform of B-cell lymphoma-2-associated X protein (Bax).[9][10]
Experimental Workflow
The overall experimental process involves cell culture, treatment with this compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding : Seed the cancer cell line of interest (e.g., MCF-7, A375) in 6-well plates at a density of 1-5 x 10⁵ cells per well in complete culture medium.[8]
-
Incubation : Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Preparation of this compound Solution : Prepare a stock solution of this compound. For example, dissolve potassium bicarbonate (KHCO₃), L-ascorbic acid, and D-ribose powders in culture medium in the dark.[11][12] Ensure to use non-metallic spatulas to avoid oxidation. The final concentrations to be tested should be determined based on preliminary dose-response experiments, with ranges from 500 µM to 2 mM being previously reported as effective.[11][12]
-
Treatment : Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include an untreated control (vehicle only).
-
Incubation : Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted from standard Annexin V/PI staining procedures.[6][8][13]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Harvest Cells :
-
Carefully collect the culture supernatant from each well, which contains floating (potentially apoptotic) cells.[6]
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with their corresponding supernatant.[6]
-
-
Cell Washing : Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes.[13] Discard the supernatant and wash the cell pellet twice with cold PBS.[6]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining :
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[8] The exact volumes may vary depending on the manufacturer's instructions.
-
-
Incubation : Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation : Add 400 µL of 1X Binding Buffer to each tube before analysis.[7] Do not wash the cells after staining.
-
FACS Analysis : Analyze the samples on a flow cytometer within one hour. Use appropriate controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to set up compensation and gates.
Data Presentation and Interpretation
The data from the flow cytometer can be visualized in a dot plot, with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants:
-
Lower Left (Q4: Annexin V- / PI-) : Live, healthy cells.
-
Lower Right (Q3: Annexin V+ / PI-) : Early apoptotic cells.
-
Upper Right (Q2: Annexin V+ / PI+) : Late apoptotic or necrotic cells.
-
Upper Left (Q1: Annexin V- / PI+) : Necrotic cells.
The percentage of cells in each quadrant is quantified to determine the effect of this compound on apoptosis induction.
Table 1: Quantification of Apoptosis in Cancer Cells Treated with this compound (48h)
| Treatment Group | Live Cells (Q4) (%) | Early Apoptotic (Q3) (%) | Late Apoptotic/Necrotic (Q2) (%) | Necrotic (Q1) (%) | Total Apoptotic (%) (Q3+Q2) |
| Control (Vehicle) | 92.5 ± 2.1 | 3.1 ± 0.8 | 2.5 ± 0.5 | 1.9 ± 0.4 | 5.6 ± 1.3 |
| This compound (500 µM) | 78.3 ± 3.5 | 10.2 ± 1.5 | 8.1 ± 1.2 | 3.4 ± 0.6 | 18.3 ± 2.7 |
| This compound (1 mM) | 55.1 ± 4.2 | 22.5 ± 2.8 | 18.9 ± 2.1 | 3.5 ± 0.7 | 41.4 ± 4.9 |
| This compound (2 mM) | 30.7 ± 5.1 | 35.8 ± 3.9 | 29.3 ± 3.3 | 4.2 ± 0.9 | 65.1 ± 7.2 |
Data are represented as mean ± standard deviation from three independent experiments.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to quantify apoptosis induced by this compound using FACS analysis. This method allows for a robust and quantitative assessment of the compound's pro-apoptotic efficacy, which is crucial for preclinical evaluation and understanding its mechanism of action in cancer therapy. The combination of potassium with ascorbic acid has been shown to potentiate the anti-tumoral effects of ascorbic acid in vitro.[9][10][14] Careful execution of the described protocols and data analysis will yield reliable and reproducible results for drug development and cancer research professionals.
References
- 1. Pharmacologic ascorbate induces neuroblastoma cell death by hydrogen peroxide mediated DNA damage and reduction in cancer cell glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro [ouci.dntb.gov.ua]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. biocompare.com [biocompare.com]
- 5. Flow cytometry of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of Potassium Ascorbate in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of potassium ascorbate in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and efficacy of this compound in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound activity. | Oxidation due to exposure to air (high oxygen tension). | Prepare fresh this compound solutions for each experiment. Minimize the exposure of media containing ascorbate to atmospheric oxygen. Consider using a stable derivative like Ascorbate-2-Phosphate (A2-P). |
| Presence of catalytic metal ions (e.g., iron, copper) in the media. | Use high-purity water and media components. Add a chelating agent such as Desferrioxamine (DFO) or Diethylenetriaminepentaacetic acid (DTPA) to the media. | |
| High pH of the cell culture media. | Ensure the pH of the media is maintained within the optimal physiological range (typically 7.2-7.4). Avoid prolonged exposure of the media to air, which can increase pH.[1] | |
| Inconsistent experimental results. | Variable concentrations of active ascorbate due to degradation. | Standardize the time between media preparation and use. Regularly monitor the ascorbate concentration in your media using methods like UV-Vis spectrophotometry or HPLC. |
| Formation of hydrogen peroxide (H₂O₂) as a byproduct of oxidation, which can be toxic to cells.[2] | Add H₂O₂ scavengers like pyruvate or α-ketoglutarate to the culture medium.[3] Use a stabilized form of ascorbate to minimize H₂O₂ generation. | |
| Cell toxicity observed after adding this compound. | High concentrations of ascorbate acting as a pro-oxidant, especially in the presence of metal ions.[3] | Optimize the concentration of this compound for your specific cell type. Ensure the absence of catalytic metal ions by using chelators. |
| Toxicity from ascorbate degradation products like oxalate.[4] | Use freshly prepared solutions and consider more frequent media changes. Alternatively, use a stable ascorbate derivative. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning yellow/brown in the cell culture media?
A: The color change is a visual indicator of this compound oxidation. This process is accelerated by factors such as exposure to light, elevated pH, high oxygen levels, and the presence of catalytic metal ions in your media.
Q2: What is the half-life of this compound in typical cell culture media?
A: The stability of this compound varies significantly between different media formulations. For instance, in serum-free RPMI medium, the half-life is approximately 1.5 hours.[1][5][6] This half-life can be even shorter in other media like MEM or DMEM.[1][5][6]
Q3: What are the advantages of using a stabilized ascorbate derivative like Ascorbate-2-Phosphate (A2-P)?
A: Ascorbate-2-Phosphate (A2-P) is significantly more stable in culture media as it is resistant to oxidation.[3][6] It is converted to active ascorbate by cellular phosphatases, providing a sustained intracellular release of the vitamin and avoiding the cytotoxic effects of extracellular oxidation byproducts.[7]
Q4: How can I measure the concentration of this compound in my cell culture media?
A: You can use analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) for accurate quantification. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Q5: Can I prepare a stock solution of this compound and store it?
A: Due to its instability, it is highly recommended to prepare fresh this compound solutions immediately before each use.[4] If you must prepare a stock solution, dissolve it in deoxygenated, high-purity water, protect it from light by wrapping the container in aluminum foil, and store it at 4°C for a very limited time.[4] For long-term experiments, using a stable derivative is a better approach.[4][6]
Quantitative Data Summary
Table 1: Stability of Ascorbate in Different Media
| Medium | Condition | Half-life (approx.) |
| RPMI 1640 | Serum-free, 37°C, 5% CO₂ | 1.5 hours[1][5][6] |
| RPMI 1640 | Serum-free, Room Temp, Ambient Air | < 1 hour[1] |
| RPMI 1640 + Metal Chelators | Serum-free, 37°C, 5% CO₂ | 2.7 hours[1] |
| MEM, Williams E Media | Serum-containing | Shorter than RPMI[1][5][6] |
| Phosphate-Buffered Saline (PBS) | 37°C, 5% CO₂ | Minimal oxidation over 6 hours[3] |
Table 2: Effect of Interventions on Ascorbate Stability
| Intervention | Effect on Stability | Reference |
| Use of Ascorbate-2-Phosphate | Significantly increases stability in media | [3][6] |
| Addition of Metal Chelators (e.g., DTPA) | Increases half-life by slowing oxidation | [1] |
| Frequent Supplementation | Maintains ascorbate levels but generates byproducts | [3][4] |
| Low Oxygen Growth Conditions | Enhances stability | [3] |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Assay for Ascorbate Concentration
This protocol provides a simple and rapid method to estimate the concentration of ascorbate in your cell culture media.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound standard
-
Cell culture medium (the same type as used in the experiment)
-
0.1M Hydrochloric Acid (HCl)
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in 0.1M HCl.
-
Create a series of dilutions from the stock solution in your cell culture medium to obtain known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).[4]
-
-
Sample Preparation:
-
Collect an aliquot of your experimental cell culture medium.
-
If necessary, centrifuge the sample to remove cells and debris.
-
-
Measurement:
-
Set the spectrophotometer to read absorbance at the maximum wavelength for ascorbic acid (approximately 243-265 nm, determine the precise λmax using your standard in your specific medium).[4][8]
-
Use the cell culture medium without added ascorbate as a blank to zero the spectrophotometer.
-
Measure the absorbance of your standards and your experimental sample.
-
-
Data Analysis:
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Use the equation of the line from the standard curve to calculate the concentration of ascorbate in your experimental sample based on its absorbance.
-
Protocol 2: HPLC Method for Accurate Ascorbate Quantification
This protocol offers a more specific and sensitive method for determining ascorbate concentration.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
This compound standard
-
Mobile phase (e.g., methanol:water:acetic acid mixture)[9]
-
Acetonitrile
-
Metaphosphoric acid
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1% metaphosphoric acid).
-
Prepare a series of dilutions in the mobile phase to create standards of known concentrations.
-
-
Sample Preparation:
-
Collect an aliquot of your cell culture medium.
-
To precipitate proteins, add 4 volumes of cold acetonitrile, vortex, and incubate at room temperature for 10 minutes in the dark.[10]
-
Centrifuge at high speed (e.g., 18,000 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Carefully collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the appropriate mobile phase.
-
Set the UV detector to the optimal wavelength for ascorbate detection (around 254 nm).
-
Inject the standards and the prepared sample supernatant onto the column.
-
-
Data Analysis:
-
Identify the ascorbate peak in the chromatograms based on the retention time of the standard.
-
Generate a standard curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of ascorbate in your sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Oxidation pathway of this compound in cell culture media.
Caption: Troubleshooting workflow for ascorbate instability.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential effects and transport kinetics of ascorbate derivatives in leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijisrt.com [ijisrt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pp.bme.hu [pp.bme.hu]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Variability in Cell Line Response to Potassium Ascorbate
Welcome to the technical support center for researchers utilizing potassium ascorbate in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to variability in cell line responses.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during your experiments with this compound.
Problem 1: Inconsistent or No Response to this compound Treatment
Question: Why are my cells showing variable or no cytotoxic response to this compound, even within the same cell line?
Possible Causes and Solutions:
-
Cell Line Authenticity and Health:
-
Solution: Ensure your cell line is authentic and free from contamination. Misidentified or contaminated cell lines can lead to inconsistent results. Regularly perform cell line authentication using methods like Short Tandem Repeat (STR) profiling and test for mycoplasma contamination.[1]
-
-
Cell Passage Number:
-
Solution: High passage numbers can lead to genetic and phenotypic drift, altering drug sensitivity.[2][3][4] It is crucial to use cells within a consistent and low passage number range for all experiments.[2] We recommend not exceeding 10-15 passages from the initial thaw for a set of experiments.[2][3]
-
-
Ascorbate Instability in Culture Media:
-
Solution: Ascorbic acid is unstable in aqueous solutions and can rapidly oxidize, especially in the presence of metal ions and at physiological pH.[5] This leads to a decrease in the effective concentration of the active compound. Prepare fresh this compound solutions for each experiment and consider using stabilized forms of ascorbate, such as ascorbate-2-phosphate, for long-term studies.[6] The half-life of ascorbate in some serum-free media can be as short as 1.5 hours.[1]
-
-
Variations in Cell Seeding Density:
-
Solution: The density of cells at the time of treatment can influence their response. Ensure consistent cell seeding density across all wells and experiments.
-
Problem 2: High Variability Between Experimental Replicates
Question: I am observing significant differences in cell viability between replicate wells treated with the same concentration of this compound. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Aseptic Technique:
-
Solution: Poor aseptic technique can introduce contaminants that affect cell health and response to treatment.[1] Review and standardize your cell culture handling procedures.
-
-
Edge Effects in Multi-well Plates:
-
Solution: Wells on the perimeter of a multi-well plate are more prone to evaporation, leading to changes in media concentration. To minimize this "edge effect," avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
-
Inaccurate Pipetting:
-
Solution: Ensure your pipettes are calibrated and use proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and treatment solutions to each well.
-
-
Incomplete Solubilization of Formazan Crystals (in MTT assays):
-
Solution: Incomplete dissolution of the formazan crystals in MTT assays will lead to inaccurate absorbance readings. Ensure complete solubilization by gentle mixing and allowing sufficient incubation time with the solubilization buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cancer cells?
A1: this compound is believed to exert its anti-cancer effects primarily through the pro-oxidant activity of ascorbate.[7] In the presence of metal ions like iron, high concentrations of ascorbate can generate hydrogen peroxide (H₂O₂), which induces oxidative stress and leads to DNA damage and apoptosis in cancer cells.[7][8] Potassium itself may potentiate the effects of ascorbate.[9][10] Studies have shown that the combination of potassium and ascorbic acid can have a synergistic or additive effect on inhibiting cancer cell growth.[9][10][11]
Q2: How does the presence of serum in the culture medium affect this compound's activity?
A2: Serum can contain components that may interfere with the stability and activity of ascorbate. For instance, serum contains phosphatases that can affect the stability of ascorbate derivatives like ascorbate-2-phosphate.[12] The composition of the culture media plays a significant role in the rate of ascorbate oxidation.[1][12] For more controlled experiments, consider using serum-free media, but be aware that this may require optimization of other culture conditions.[6]
Q3: Can the pH of the culture medium influence the effectiveness of this compound?
A3: Yes, the pH of the culture medium can affect the stability of ascorbate. When media is exposed to air outside of a CO₂ incubator, the pH can rise, which can accelerate the oxidation of ascorbate.[1] It is important to maintain a stable pH environment for your cell cultures.
Q4: How can I confirm that the observed cell death is due to apoptosis?
A4: You can use an Annexin V/Propidium Iodide (PI) assay to differentiate between viable, apoptotic, and necrotic cells.[13][14][15] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.[14]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ascorbic acid (A) alone and in combination with potassium (A+K) in various breast cancer cell lines after different incubation times. This data highlights the heterogeneous response of different cell lines and the potential synergistic effect of potassium.
| Cell Line | Treatment | IC50 ± SD (mM) - 24h | IC50 ± SD (mM) - 48h | IC50 ± SD (mM) - 72h |
| MCF-7 | A | 25.79 ± 1.23 | 18.23 ± 1.17 | 12.22 ± 1.01 |
| A+K | 15.51 ± 1.04 | 12.16 ± 1.09 | 9.96 ± 1.02 | |
| MDA-MB-231 | A | 22.65 ± 1.23 | 18.00 ± 1.07 | 16.25 ± 1.04 |
| A+K | 14.37 ± 1.06 | 12.30 ± 1.05 | 10.69 ± 1.04 | |
| MDA-MB-453 | A | 36.87 ± 1.55 | 12.88 ± 1.12 | 9.91 ± 1.04 |
| A+K | 21.28 ± 1.27 | 9.37 ± 1.09 | 6.71 ± 1.12 | |
| T47-D | A | 47.84 ± 1.44 | 12.01 ± 1.03 | 7.99 ± 1.02 |
| A+K | 13.14 ± 1.04 | 10.78 ± 1.05 | 7.86 ± 1.07 | |
| MDA-MB-468 | A | 8.40 ± 1.17 | 5.47 ± 1.23 | 2.29 ± 1.38 |
| A+K | 11.09 ± 1.17 | 12.39 ± 1.07 | 10.79 ± 1.06 | |
| Data adapted from Frajese et al., Oncology Letters, 2016.[11] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[16][17][18][19]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[16]
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]
-
Remove the MTT-containing medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
2. Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
-
Materials:
-
6-well plate
-
Cells of interest
-
Complete culture medium
-
This compound solution
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[13]
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 1-5 µL of PI to 100 µL of the cell suspension.[15]
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.
-
3. Measurement of Intracellular Ascorbate
This protocol provides a method to quantify the amount of ascorbate within the cells.[20][21][22][23]
-
Materials:
-
Procedure:
-
Treat cells with this compound for the desired duration.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable cell permeabilization buffer on ice.[21]
-
Centrifuge the lysate to remove cellular debris.[20]
-
Use a commercial ascorbate assay kit to measure the ascorbate concentration in the supernatant according to the manufacturer's instructions.[24]
-
Normalize the ascorbate concentration to the cell number or total protein content.
-
4. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol allows for the detection of oxidative stress induced by this compound.[25][26][27][28][29]
-
Materials:
-
Cultured cells
-
This compound solution
-
ROS detection reagent (e.g., DCFH-DA)
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a multi-well plate.
-
Treat the cells with this compound.
-
Incubate the cells with a ROS detection reagent, such as DCFH-DA, according to the manufacturer's protocol.
-
Wash the cells to remove excess reagent.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. The fluorescence intensity is proportional to the level of intracellular ROS.
-
Visualizations
Caption: Mechanism of Action of this compound in Cancer Cells.
Caption: Troubleshooting Workflow for Inconsistent Cell Response.
Caption: General Experimental Workflow for Assessing Cell Response.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. Passage number of cancer cell lines: Importance, intricacies, and way-forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascorbate in Cell Culture [sigmaaldrich.com]
- 6. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacologic ascorbate induces neuroblastoma cell death by hydrogen peroxide mediated DNA damage and reduction in cancer cell glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
- 16. researchhub.com [researchhub.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. broadpharm.com [broadpharm.com]
- 20. A Rapid and Specific Microplate Assay for the Determination of Intra- and Extracellular Ascorbate in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Simple and Sensitive Assay for Ascorbate Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. abcam.com [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. Formation of ascorbate radicals as a measure of oxidative stress: an in vitro electron spin resonance-study using 2,2-Azobis (2-amidinopropane) dihydrochloride as a radical generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 2.5. Reactive Oxygen Species (ROS) Detection [bio-protocol.org]
identifying degradation products of potassium ascorbate in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification of degradation products of potassium ascorbate in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in aqueous solutions?
A1: The degradation of this compound follows a pathway similar to ascorbic acid. The primary degradation involves a two-electron oxidation to form dehydroascorbic acid (DHAA).[1] This initial step is reversible. However, DHAA is unstable in aqueous solutions and can undergo irreversible hydrolysis of its lactone ring to form 2,3-diketogulonic acid (DKG).[1][2][3] Further degradation of DKG can lead to a variety of smaller compounds, including L-threonic acid, oxalic acid, L-xylonate, and L-lyxonate.[4][5] Under certain acidic and aerobic conditions, products like furfural and 2-furoic acid can also be formed.[6]
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway begins with the oxidation of the ascorbate anion to the dehydroascorbic acid (DHAA) intermediate. This is followed by the irreversible hydrolysis of DHAA to 2,3-diketogulonic acid (DKG).[1][2][3] The pathway can be influenced by the presence of oxygen (aerobic vs. anaerobic conditions).
-
Aerobic Pathway: In the presence of oxygen, ascorbate is oxidized to DHAA, which then hydrolyzes to DKG. DKG can be further oxidized and broken down into smaller molecules like threonic acid and oxalic acid.[4][5]
-
Anaerobic Pathway: Under anaerobic conditions and typically at low pH, ascorbic acid can degrade directly to form furfural, bypassing the DHAA intermediate.[6][7]
Below is a diagram illustrating the core aerobic degradation pathway.
Caption: Aerobic degradation pathway of this compound.
Q3: What factors accelerate the degradation of this compound solutions?
A3: Several factors can significantly accelerate the degradation of this compound in solution:
-
pH: The rate of oxidation increases at higher pH values (more alkaline conditions).[1][8] Ascorbate solutions are generally more stable in a slightly acidic environment (around pH 3-5).[9][10]
-
Temperature: Increased temperature accelerates the rate of all chemical reactions, including the degradation of ascorbate.[1][7][11] Storing solutions at lower temperatures (e.g., 2-8°C) is recommended.[8]
-
Oxygen: The presence of dissolved oxygen is a primary driver for oxidative degradation.[12] Solutions prepared with de-gassed solvents and stored under an inert atmosphere (e.g., nitrogen or argon) will exhibit greater stability.
-
Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), act as catalysts for the oxidation of ascorbate.[8] Using high-purity water and chelating agents like EDTA can help mitigate this effect.[13]
-
Light: Exposure to UV light can induce and accelerate the degradation of ascorbate.[7] Solutions should always be stored in amber vials or otherwise protected from light.[8]
Q4: How can I minimize the degradation of my this compound solution during experiments?
A4: To ensure the stability and potency of your this compound solutions, follow these best practices:
-
Use High-Purity Reagents: Start with high-purity this compound and use purified, deionized water (e.g., Milli-Q) that has been treated to remove trace metals.
-
Control pH: Prepare solutions in a slightly acidic buffer (pH 3-5) for maximum stability.
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Quickly and Keep Cool: Prepare solutions fresh whenever possible. If storage is necessary, keep the solution on ice during use and store it at 2-8°C.[8]
-
Protect from Light: Always store solutions in light-blocking containers, such as amber glass vials or tubes wrapped in aluminum foil.[8]
-
Add a Chelator: Consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.[13]
Troubleshooting Guide
Problem 1: My this compound solution has turned yellow or brown. What does this indicate?
-
Cause: The yellow-to-brown discoloration is a common sign of oxidative degradation.[14][15] This color change is associated with the formation of various degradation products, including furfural and other compounds resulting from the breakdown of 2,3-diketogulonic acid.[6][16]
-
Solution:
-
Discard the Solution: The discolored solution has undergone significant degradation and should not be used for experiments where the concentration of active ascorbate is critical.
-
Review Preparation and Storage: Re-evaluate your protocol against the best practices listed in FAQ Q4. Ensure you are controlling for oxygen exposure, light, temperature, and potential metal ion contamination.
-
Prepare Fresh: Always prepare solutions as close to the time of use as possible.
-
Problem 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a formulation containing this compound. Could they be degradation products?
-
Hypothesis: Yes, it is highly likely that the unexpected peaks correspond to degradation products such as dehydroascorbic acid (DHAA) or 2,3-diketogulonic acid (DKG).
-
Troubleshooting Workflow:
Caption: Workflow for identifying unknown analytical peaks.
-
Forced Degradation: Intentionally stress a fresh sample of your this compound solution (e.g., by heating it, exposing it to light, or increasing the pH) to promote the formation of degradation products. Analyze this "stressed" sample by HPLC/LC-MS. The peaks that increase in size are likely degradation products.
-
Standard Comparison: If commercially available, obtain standards for expected degradation products like DHAA. Analyze these standards using the same method to compare retention times and mass spectra with the unknown peaks in your sample.
-
Literature Review: Consult scientific literature for established HPLC or LC-MS methods for ascorbate and its degradation products.[17][18] This can provide typical retention times and mass fragmentation patterns for identification.
Quantitative Data Summary
The rate of this compound degradation is highly dependent on environmental conditions. The following table summarizes the kinetic data, which generally follows first-order reaction models.
| Condition | Rate Constant (k) | Half-life (t₁/₂) | Key Findings | Reference |
| Effect of pH | Increases with pH | Decreases with pH | Aerobic degradation is faster at pH 7.0 than at pH 5.0. Anaerobic degradation is slower at higher pH. | [11][12] |
| Effect of Temp. | Increases with Temp. | Decreases with Temp. | Degradation follows first-order kinetics. Activation energy (Ea) for thermal degradation ranges from 18.2 to 41.2 kJ/mol. | [7][11] |
| DHAA Stability | Highly pH-dependent | ~30 min at pH 7.4 | Dehydroascorbic acid (DHAA) is most stable at pH 3-4 and hydrolyzes rapidly at neutral or alkaline pH. | [8] |
Experimental Protocols
Protocol: HPLC Analysis of this compound and Dehydroascorbic Acid (DHAA)
This protocol provides a general framework for the simultaneous determination of ascorbate and its primary oxidation product, DHAA, using reverse-phase HPLC with UV detection.
1. Objective: To quantify the concentration of this compound and dehydroascorbic acid in an aqueous sample.
2. Materials:
-
HPLC system with UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
This compound standard
-
Dehydroascorbic acid (DHAA) standard
-
HPLC-grade acetonitrile, methanol, and water
-
Sodium acetate, tetrabutylammonium hydrogen phosphate, and glacial acetic acid (for mobile phase)
-
EDTA and sulfuric acid (for sample stabilization)
3. Mobile Phase Preparation (Isocratic):
-
Prepare an aqueous solution containing 40 mM Sodium Acetate (CH₃COONa) and 0.5 mM Tetrabutylammonium Hydrogen Phosphate ([(C₄H₉)₄N]H₂PO₄).
-
Add 2% Methanol (CH₃OH).
-
Adjust the final pH to 6.2 with glacial acetic acid.
-
Filter through a 0.22 µm filter and degas before use.
-
Note: This is an example mobile phase; optimization may be required based on your specific column and system.[13]
4. Standard & Sample Preparation:
-
Stabilization Solution: Prepare a solution of 135 µM EDTA in 0.1 M Sulfuric Acid (H₂SO₄) to achieve a pH of approximately 2.[13]
-
Standard Stock Solutions: Accurately weigh and dissolve this compound and DHAA in the stabilization solution to create 1 mg/mL stock solutions. Protect from light and prepare fresh.
-
Working Standards: Create a series of calibration standards by diluting the stock solutions with the stabilization solution.
-
Sample Preparation: Dilute the experimental sample with the stabilization solution to fall within the calibration range. Vortex and centrifuge if necessary. Filter the supernatant through a 0.45 µm syringe filter before injection.[13]
5. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength:
6. Analysis:
-
Inject the calibration standards to generate a standard curve for both ascorbate and DHAA.
-
Inject the prepared samples.
-
Identify peaks based on the retention times of the standards.
-
Quantify the amount of each analyte in the samples using the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of dehydroascorbate to 2,3-diketogulonate in blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Kinetics of ascorbic acid loss during hot water blanching of fluted pumpkin (Telfairia occidentalis) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. iris.unibas.it [iris.unibas.it]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - ascorbic acid solution discoloration - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. utm.mx [utm.mx]
- 18. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Potassium Ascorbate and Ribose for Anti-Cancer Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving potassium ascorbate and D-ribose for anti-cancer research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using a combination of this compound and D-ribose for anti-cancer studies?
The combination of this compound and D-ribose, often referred to as PAR, is investigated for its potential synergistic anti-cancer effects. The proposed mechanism involves a multi-faceted attack on cancer cells. Pharmacological doses of ascorbate can exert a pro-oxidant effect, leading to the generation of hydrogen peroxide (H₂O₂) that is selectively toxic to cancer cells.[1] Potassium is crucial for maintaining normal intracellular ion balance, which is often disrupted in cancer cells, and D-ribose is thought to act as a catalyst to enhance the intracellular uptake of potassium.[1]
Q2: What is a recommended starting ratio of this compound to D-ribose?
While the optimal ratio may vary depending on the cell line and experimental conditions, a commonly cited formulation for a stock solution intended for oral administration consists of 150 mg of L-Ascorbic Acid and 3 mg of D-Ribose, which is then mixed with 300 mg of Potassium Bicarbonate in water. This creates this compound in situ. For cell culture experiments, the final concentrations of each component in the media would need to be calculated based on this ratio. It is important to note that most published in vitro studies have used a pre-determined combination rather than systematically evaluating different ratios.
Q3: How should the this compound and D-ribose solution be prepared for cell culture experiments?
To prepare the this compound with Ribose (PAR) solution, dissolve potassium bicarbonate, L-ascorbic acid, and D-ribose powders in the desired cell culture medium.[1][2] It is critical to perform this step in the dark as the components are light-sensitive.[1][2] Additionally, use non-metallic spatulas and containers to prevent the oxidation of ascorbic acid.[1][2] The solution should be freshly prepared before each experiment to ensure its stability and efficacy.
Q4: What are the known mechanisms of action for the anti-cancer activity of this compound and D-ribose?
The anti-cancer activity of this compound and D-ribose is believed to be multifactorial:
-
Pro-oxidant effect: High concentrations of ascorbate lead to the production of hydrogen peroxide (H₂O₂), which induces oxidative stress and apoptosis in cancer cells.
-
Restoration of intracellular potassium levels: Cancer cells often have depleted intracellular potassium. The potassium in the formulation helps to restore normal levels, which can impact cell proliferation and survival.[1]
-
Induction of apoptosis and autophagy: Studies have shown that the combination can induce a caspase-independent cell death associated with autophagy.[3] This is supported by findings of poly(ADP-ribose) polymerase-1 (PARP-1) degradation and the appearance of the pro-apoptotic 18 kDa isoform of Bax in breast cancer cells.[3][4]
-
Modulation of cell communication: In melanoma cells, treatment with this compound and ribose has been shown to increase the expression of Connexin 43, a protein involved in gap junction communication, which can be dysregulated in cancer.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no cytotoxic effect | Solution Instability: this compound is prone to oxidation, especially in solution.[5] | Prepare the solution fresh before each experiment. Protect the solution from light and avoid contact with metal ions. The presence of a reducing sugar like ribose can enhance stability.[5] |
| Incorrect pH of the final medium: The activity of ascorbate can be pH-dependent. | Measure the pH of the cell culture medium after adding the this compound and ribose solution and adjust if necessary. | |
| Cell line resistance: Different cancer cell lines exhibit varying sensitivity to treatment. | Test a wide range of concentrations (e.g., 100 µM to 10 mM) in preliminary experiments to determine the effective dose for your specific cell line.[1] | |
| Discrepancies in cell viability assays | Interference with MTT assay: The components of the this compound and D-ribose solution can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. | Use an alternative viability assay that is not based on metabolic reduction, such as the sulforhodamine B (SRB) assay, lactate dehydrogenase (LDH) release assay for cytotoxicity, or direct cell counting using a hemocytometer and trypan blue exclusion. |
| Precipitation in the culture medium | High concentrations of components: The solubility of the components may be exceeded at very high concentrations. | Prepare a more diluted stock solution and add a larger volume to the culture medium, ensuring the final solvent concentration does not affect the cells. Ensure the components are fully dissolved before adding to the medium. |
| Variability between experiments | Inconsistent preparation of the treatment solution: Minor variations in the weighing or dissolution of the components can lead to different final concentrations. | Prepare a larger batch of the individual component stock solutions (potassium bicarbonate, ascorbic acid, ribose) if they are stable under proper storage conditions (e.g., frozen, protected from light) to reduce variability between experiments. However, the final mixture should always be prepared fresh. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound with Ribose (PAR) in A375 Melanoma Cells
| PAR Concentration (referred to ascorbic acid) | Duration of Treatment | Effect | Reference |
| 100 µM - 2 mM | 24 hours | Dose-dependent increase in cytotoxicity (LDH release). | [1] |
| 2 mM | 24 hours | Significant decrease in cell viability. | [1] |
Table 2: Effect of Ascorbic Acid and Potassium on Breast Cancer Cell Lines
| Treatment | Cell Line | Effect | Reference |
| Ascorbic Acid + Potassium Bicarbonate | MCF-7, MDA-MB-231, T47-D | Synergistic or additive effect on inhibiting cell growth. | [3][6] |
| Ascorbic Acid + Potassium Bicarbonate | Various breast cancer cell lines | Increased percentage of cells in the sub-G1 phase (apoptosis). | [3] |
| Ascorbic Acid + Potassium Bicarbonate | MCF-7 | Activation of PARP-1 degradation and appearance of 18 kDa Bax isoform. | [3][4] |
Experimental Protocols
Preparation of this compound with D-Ribose (PAR) Solution for Cell Culture
This protocol is adapted from studies on melanoma cell lines.[1][2]
-
Materials:
-
L-Ascorbic Acid powder
-
Potassium Bicarbonate powder
-
D-Ribose powder
-
Cell culture medium (e.g., DMEM)
-
Sterile, non-metallic spatulas
-
Sterile, light-protected tubes (e.g., amber microcentrifuge tubes)
-
Sterile, plastic serological pipettes
-
-
Procedure:
-
In a light-protected environment (e.g., under a darkened biosafety cabinet), weigh the required amounts of L-Ascorbic Acid, Potassium Bicarbonate, and D-Ribose powders using a sterile, non-metallic spatula. A common starting point for the ratio is approximately 150 mg Ascorbic Acid to 3 mg D-Ribose, with Potassium Bicarbonate in a 2:1 molar ratio to Ascorbic Acid to form this compound.
-
Dissolve the powders directly into the desired volume of cell culture medium.
-
Gently mix the solution by inverting the tube or pipetting up and down until all powders are completely dissolved. Avoid vigorous vortexing to minimize oxidation.
-
Sterile-filter the final solution through a 0.22 µm filter if necessary, although preparing it fresh under sterile conditions is preferred.
-
Use the freshly prepared PAR solution immediately for treating cells.
-
Cell Viability and Cytotoxicity Assays
-
Sulforhodamine B (SRB) Assay: This assay is based on the binding of the dye to cellular proteins and is a reliable alternative to the MTT assay.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity. A significant dose-dependent increase in LDH release was observed in A375 melanoma cells treated with PAR (100 µM to 2 mM) for 24 hours.[1]
Visualizations
References
- 1. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. valsepantellini.org [valsepantellini.org]
- 6. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing pH in Potassium Ascorbate-Supplemented Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing pH changes in cell culture media supplemented with potassium ascorbate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is the potassium salt of ascorbic acid (Vitamin C). It is used in cell culture as a source of ascorbate, which is an essential antioxidant.[1][2] Ascorbate plays a crucial role in various cellular processes, including collagen synthesis, and protecting cells from oxidative stress.
Q2: How does this compound affect the pH of my cell culture media?
A2: this compound is the salt of a weak acid (ascorbic acid) and a strong base (potassium hydroxide). When dissolved in an aqueous solution like cell culture media, it will slightly increase the pH, making the medium more alkaline. The extent of this pH shift depends on the concentration of this compound added and the buffering capacity of your medium.
Q3: What is the expected pH shift when adding this compound to my media?
Q4: How can I counteract the pH increase caused by this compound?
A4: To counteract the alkaline shift, you can add a small amount of a sterile, dilute acid solution, such as 1N Hydrochloric Acid (HCl). It is crucial to add the acid dropwise while gently stirring the medium and monitoring the pH using a calibrated pH meter until the desired physiological pH (typically 7.2-7.4) is restored.[3]
Q5: Is this compound stable in cell culture media?
A5: Ascorbate, the active component of this compound, is known to be unstable in aqueous solutions, especially at physiological pH and in the presence of atmospheric oxygen and metal ions. It can readily oxidize, which can affect its biological activity and potentially produce byproducts like hydrogen peroxide. Therefore, it is recommended to prepare fresh this compound stock solutions and add them to the media shortly before use.[4] The half-life of ascorbate can be as short as 1.5 hours in media like RPMI.[5][6]
Q6: Should I prepare a stock solution of this compound or add it directly to my media?
A6: It is highly recommended to prepare a concentrated stock solution of this compound. This allows for more accurate dosing and minimizes the volume of liquid added to your culture medium. The stock solution's pH should be adjusted before adding it to the final medium.[3]
Q7: Are there more stable alternatives to this compound for cell culture?
A7: Yes, a commonly used and more stable alternative is L-ascorbic acid 2-phosphate (Asc-2P). This derivative is more resistant to oxidation in the culture medium and is converted to active ascorbate by cellular phosphatases after uptake by the cells. While the intracellular accumulation of ascorbate from Asc-2P is slower, it provides a more stable and continuous supply of the vitamin to the cells.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Media pH is too high (e.g., >7.6) after adding this compound. | The concentration of this compound is high, or the buffering capacity of the medium is insufficient. | 1. Titrate the medium with sterile, dilute (e.g., 0.1N or 1N) HCl, adding it dropwise while monitoring the pH.[3]2. Consider preparing the this compound stock solution in a pH-neutral buffer like PBS before adding it to the medium.3. If possible, reduce the final concentration of this compound while still achieving the desired biological effect. |
| Precipitate forms in the media after adding this compound and adjusting pH. | The addition of concentrated acid for pH adjustment may have caused some media components to precipitate. | 1. Use more dilute solutions of acid (e.g., 0.1N HCl) for pH adjustment to allow for finer control and reduce localized concentration gradients.[3]2. Ensure the medium is well-stirred during pH adjustment.3. Filter-sterilize the medium after pH adjustment if a fine precipitate persists.[3] |
| Inconsistent experimental results. | 1. Degradation of ascorbate in the media over time.2. Inaccurate pH of the final culture medium. | 1. Prepare fresh this compound solutions for each experiment and add them to the media immediately before use.[4]2. Always verify the final pH of the supplemented medium before adding it to your cells.[3] |
| Cell toxicity or altered phenotype. | The generation of hydrogen peroxide during ascorbate oxidation can be toxic to cells. The degradation products can also have unintended effects on cell signaling pathways. | 1. Use a more stable derivative like L-ascorbic acid 2-phosphate (Asc-2P) to avoid the extracellular generation of H₂O₂.2. Incorporate chelating agents like EDTA into your stock solution to sequester metal ions that catalyze oxidation. |
Quantitative Data
pH of Ascorbate Salts in Aqueous Solution
The following table provides the pH of various concentrations of sodium ascorbate dissolved in water. The pH of this compound solutions is expected to be very similar. Note that the pH shift in a buffered cell culture medium like DMEM or RPMI-1640 will be less significant due to the medium's inherent buffering capacity.
| Concentration (mM) | pH in Water (Sodium Ascorbate) |
| 1 | 7.48 |
| 10 | 7.71 |
| 100 | 7.64 |
| 1000 | 7.62 |
| Data sourced from a technical support document for sodium ascorbate and is intended as a reference.[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Materials:
-
This compound powder (cell culture grade)
-
Sterile, deionized water or Phosphate Buffered Saline (PBS)
-
Sterile 50 mL conical tube
-
Calibrated pH meter
-
Sterile 1N HCl and 1N NaOH solutions
-
0.22 µm sterile syringe filter
Methodology:
-
Weigh out the appropriate amount of this compound to make a 100 mM solution (e.g., 214.2 mg for 10 mL).
-
In a sterile environment (e.g., a laminar flow hood), add the this compound powder to a 50 mL conical tube.
-
Add approximately 8 mL of sterile water or PBS and dissolve the powder completely by gentle vortexing or inversion.
-
Once dissolved, measure the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to 7.2-7.4 by adding small volumes of sterile 1N HCl (to decrease pH) or 1N NaOH (to increase pH) dropwise. Mix well and re-check the pH after each addition.
-
Once the desired pH is reached, bring the final volume to 10 mL with sterile water or PBS.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the stock solution within a short period due to the instability of ascorbate.
Protocol 2: Supplementing Cell Culture Medium with this compound and Final pH Adjustment
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Prepared sterile this compound stock solution (from Protocol 1)
-
Calibrated pH meter
-
Sterile 1N HCl and 1N NaOH solutions
Methodology:
-
Warm the basal cell culture medium to the desired temperature (e.g., 37°C).
-
In a sterile environment, add the required volume of the this compound stock solution to the medium to achieve the final desired concentration. For example, to make 100 mL of medium with a final concentration of 200 µM this compound, add 0.2 mL of a 100 mM stock solution.
-
Gently mix the supplemented medium thoroughly.
-
Aseptically take a small aliquot of the supplemented medium to measure the pH using a calibrated pH meter.
-
If the pH has shifted outside the optimal range for your cells (typically 7.2-7.4), adjust it by adding sterile 1N HCl or 1N NaOH dropwise while gently stirring.
-
Once the final pH is confirmed to be within the desired range, the medium is ready for use.
Visualizations
Caption: Chemical equilibrium of this compound in solution.
Caption: Workflow for supplementing media with this compound.
Caption: Decision flowchart for troubleshooting high media pH.
References
Technical Support Center: Potassium Ascorbate in Antioxidant Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with potassium ascorbate in standard antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: Why are my antioxidant capacity readings unexpectedly high when my sample contains this compound?
A1: this compound is the potassium salt of ascorbic acid (Vitamin C), a potent antioxidant.[1][2][3] Its primary mechanism is donating electrons to neutralize free radicals.[4] When present in a sample, it directly contributes to the total antioxidant reading, potentially masking or significantly inflating the perceived activity of the actual compound you intend to measure. Its strong reducing power will readily react with the radicals or metal ions in assays like DPPH, ABTS, and FRAP.
Q2: How can I measure the antioxidant activity of my test compound in a formulation that includes this compound?
A2: To isolate the activity of your test compound, you must account for the contribution of this compound. The recommended method is to use ascorbate oxidase, an enzyme that specifically catalyzes the oxidation of ascorbic acid, thereby eliminating its antioxidant interference.[4] You would prepare two sets of samples: one with and one without the addition of ascorbate oxidase. The difference in the measured antioxidant capacity between these two samples can be attributed to the ascorbic acid component.
Q3: My DPPH assay results are inconsistent and show rapid decolorization when this compound is present. Is this normal?
A3: Yes, this is expected. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures antioxidant activity by observing the decrease in absorbance as the DPPH radical is scavenged.[5][6] Ascorbic acid is a fast-acting antioxidant and will reduce the DPPH radical very quickly, leading to a rapid color change from violet to yellow.[5] This rapid reaction can make it difficult to establish a stable kinetic reading, especially if you are trying to assess slower-acting antioxidants in the same sample.
Q4: Can this compound interfere with the FRAP (Ferric Reducing Antioxidant Power) assay?
A4: Absolutely. The FRAP assay directly measures the ability of a sample to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at an acidic pH.[7][8] this compound is a strong reducing agent and will efficiently reduce Fe³⁺, leading to a high FRAP value.[4] This interference is fundamental to the assay's mechanism, and any measured FRAP value for a sample containing this compound will reflect a combination of all reducing agents present.
Q5: Does the presence of this compound affect the ORAC (Oxygen Radical Absorbance Capacity) assay?
A5: Yes. The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[9][10] this compound, being an effective radical scavenger, will protect the fluorescent probe, thus contributing to the overall ORAC value.[11] While the kinetics might differ from other antioxidants like Trolox, its presence will invariably increase the measured antioxidant capacity.[12]
Troubleshooting Guides
Problem: Inaccurate or Overestimated Antioxidant Capacity
| Possible Cause | Troubleshooting Steps |
| Direct Interference from this compound | 1. Prepare a Sample Blank: Create a blank solution containing the same concentration of this compound as your sample, but without the test compound. Subtract the absorbance/fluorescence reading of this blank from your sample reading. |
| 2. Enzymatic Removal: Treat a parallel set of samples with ascorbate oxidase to specifically degrade the ascorbic acid.[4] The remaining activity will be from your test compound and other non-ascorbate antioxidants. | |
| Incorrect Standard Curve | Ensure your standard (e.g., Trolox, Gallic Acid) is prepared accurately and that the concentration range is appropriate for the assay. Do not use this compound itself as the standard unless it is the only antioxidant you intend to quantify. |
| pH Mismatch | The antioxidant activity of ascorbate can be pH-dependent. Ensure the pH of your sample and the assay buffer are consistent with the protocol's requirements (e.g., FRAP requires an acidic pH of 3.6).[13] |
Problem: Poor Reproducibility in Kinetic Assays (DPPH, ABTS)
| Possible Cause | Troubleshooting Steps |
| Rapid Initial Reaction | The fast reaction of ascorbate can consume a significant portion of the radical reagent before the first measurement is taken. |
| 1. Automated Injectors: If available, use a plate reader with automated injectors to add the radical solution and start reading immediately. | |
| 2. Kinetic Analysis: Instead of a single endpoint reading, perform a full kinetic analysis. The initial rapid drop in absorbance can be attributed mainly to ascorbate, while a subsequent, slower decay may represent the activity of other compounds. | |
| Reagent Instability | The DPPH radical solution can degrade, especially when exposed to light.[5] Prepare fresh DPPH solution for each experiment and store it in the dark. |
Quantitative Data Summary
The following table provides typical antioxidant capacity values for ascorbic acid, the active component of this compound, in common assays. These values highlight the significant contribution it can make to a sample's total antioxidant measurement.
| Antioxidant Assay | Standard | Typical Value for Ascorbic Acid | Reference |
| ABTS | Trolox | ~0.98 TEAC (Trolox Equivalent Antioxidant Capacity) | [14] |
| DPPH | Trolox | ~0.95 TEAC | [5] |
| FRAP | FeSO₄ | ~2.0 mM Fe²⁺ equivalents per 1 mM Ascorbic Acid | [7][8] |
| ORAC | Trolox | ~0.4-0.6 TEAC | [11][12] |
Note: These values are approximate and can vary based on specific experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, amber bottle.
-
Prepare a series of dilutions of your test sample in methanol.
-
Prepare a positive control (e.g., Trolox or Gallic Acid) and a blank (methanol).
-
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of your sample, standard, or blank.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.[14]
-
Mix and incubate in the dark at room temperature for 30 minutes.
-
For samples with this compound: Prepare a parallel plate. Before adding DPPH, add 10 µL of ascorbate oxidase solution (in an appropriate buffer) to each well and incubate for 15-20 minutes to degrade the ascorbate.
-
-
Measurement:
-
Measure the absorbance at 517 nm.[15]
-
-
Calculation:
-
Calculate the percentage of scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[14][16]
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14]
-
Before use, dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
-
Assay Procedure:
-
Add 20 µL of the sample, standard, or blank to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
For samples with this compound: Consider using the ascorbate oxidase pre-treatment step as described in the DPPH protocol.
-
-
Measurement:
-
Incubate for 6-10 minutes and measure the absorbance at 734 nm.[13]
-
-
Calculation:
-
Calculate the percentage of inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizations
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Workflow for managing this compound interference.
Caption: Chemical principle of the DPPH radical scavenging by ascorbate.
References
- 1. xtendlife.com [xtendlife.com]
- 2. nbinno.com [nbinno.com]
- 3. wbcil.com [wbcil.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 11. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing Metal-Catalyzed Oxidation of Ascorbate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the metal-catalyzed oxidation of ascorbate solutions, a common challenge in experimental and pharmaceutical settings. Ascorbic acid (Vitamin C) is highly susceptible to degradation, particularly in the presence of trace metal ions, which can compromise the integrity and efficacy of solutions used in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of ascorbate solutions?
A1: The primary factors contributing to ascorbate degradation are:
-
Metal Ions: Transition metal ions, particularly cupric (Cu²⁺) and ferric (Fe³⁺) ions, are potent catalysts for ascorbate oxidation.[1][2][3] Even trace amounts of these metals, often present as impurities in reagents and water, can significantly accelerate degradation.
-
pH: The stability of ascorbate is highly pH-dependent. The rate of oxidation increases as the pH of an aqueous solution becomes more alkaline.[3][4] The ascorbate dianion, which is more prevalent at higher pH, is more susceptible to auto-oxidation.[4]
-
Oxygen: Dissolved oxygen is a key reactant in the oxidation of ascorbate.[3] Minimizing the headspace and using deoxygenated solvents can reduce degradation.
-
Light: Exposure to light, especially UV radiation, can promote the oxidation of ascorbate.[5]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the oxidation of ascorbic acid.[4]
Q2: How do metal ions catalyze the oxidation of ascorbate?
A2: Metal ions like iron (Fe³⁺) and copper (Cu²⁺) act as catalysts in a redox cycling process.[6] The metal ion is first reduced by ascorbate (e.g., Fe³⁺ is reduced to Fe²⁺). The reduced metal ion then reacts with molecular oxygen to produce reactive oxygen species (ROS), such as the superoxide radical, and is re-oxidized to its higher oxidation state (e.g., Fe²⁺ is oxidized back to Fe³⁺).[7][8] This catalytic cycle continues as long as ascorbate and oxygen are present, leading to rapid degradation of the ascorbate. The overall reaction can be summarized as: Fe(III)/Cu(II) + Ascorbate + O₂ → Fe(III)/Cu(II) + H₂O₂ + products.[1][2]
Q3: What are chelating agents and how do they prevent metal-catalyzed oxidation?
A3: Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively sequestering it and preventing it from participating in catalytic reactions.[9][10] By binding to metal ions like iron and copper, chelating agents block their ability to redox cycle and catalyze the oxidation of ascorbate.[6]
Q4: Which chelating agents are most effective at stabilizing ascorbate solutions?
A4: Several chelating agents have been shown to be effective. Diethylenetriaminepentaacetic acid (DTPA) and ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDHA) have been found to almost completely inhibit ascorbate oxidation catalyzed by both iron and copper ions.[6] Ethylenediaminetetraacetic acid (EDTA) is also a commonly used and effective chelating agent.[5][11]
Q5: What is the optimal pH for ascorbate solution stability?
A5: Ascorbate solutions are generally more stable in acidic conditions.[3][12] Dehydroascorbic acid (DHA), the initial oxidation product, is most stable in the pH range of 3-4.[3] However, the degradation rate of ascorbic acid itself shows a maximum near pH 4 and a minimum near pH 5.6 in the presence of oxygen.[[“]][14][15] For practical purposes, maintaining a slightly acidic pH (e.g., below 6) is recommended to enhance stability.[3]
Troubleshooting Guides
Problem 1: Rapid Discoloration (Yellowing) of Ascorbate Solution
-
Root Cause: This is a visual indicator of ascorbate oxidation. The yellowing is due to the formation of degradation products. This is most likely caused by the presence of catalytic metal ions and oxygen.
-
Solutions:
-
Use High-Purity Reagents: Utilize metal-free or low-metal content water (e.g., Chelex-treated or Milli-Q water) and high-purity grade ascorbic acid.[2]
-
Incorporate a Chelating Agent: Add a suitable chelating agent such as DTPA or EDTA to your solution to sequester trace metal ions.
-
Deoxygenate the Solvent: Before dissolving the ascorbic acid, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Protect from Light: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to prevent light-induced degradation.[5]
-
Control pH: Adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6) where ascorbate exhibits greater stability.[3][14]
-
Problem 2: Inconsistent Experimental Results Using Ascorbate Solutions
-
Root Cause: The concentration of active ascorbate is likely decreasing over the course of your experiment due to oxidation, leading to variability in your results. The half-life of ascorbate in some cell culture media can be as short as 1.5 hours.[5]
-
Solutions:
-
Prepare Fresh Solutions: Always prepare ascorbate solutions immediately before use. Avoid storing stock solutions, even when frozen, as they can still degrade.[5]
-
Quantify Ascorbate Concentration: Regularly measure the ascorbate concentration in your stock and working solutions to ensure it is within the desired range.
-
Use a Stabilized Formulation: If possible, switch to a more stable derivative of ascorbic acid, such as L-ascorbic acid 2-phosphate (Asc-2P), especially for long-term cell culture experiments.[5]
-
Minimize Headspace Air: When storing solutions for short periods, use containers that are filled to the top to minimize the volume of air (and thus oxygen) in the headspace.[3]
-
Data Presentation
Table 1: Effect of Metal Ions on the Rate of Ascorbate Oxidation
| Metal Ion | Concentration (µM) | Relative Oxidation Rate (Compared to no added metal) | Reference |
| None | - | 1x | [2] |
| Fe³⁺ | 10 | Significantly Increased | [1][2] |
| Cu²⁺ | 10 | Very Significantly Increased | [1][2] |
| Zn²⁺ | 100 | Moderately Increased | [16] |
Note: The actual rates are highly dependent on pH, temperature, and buffer composition.
Table 2: Efficacy of Chelating Agents in Preventing Metal-Catalyzed Ascorbate Oxidation
| Chelating Agent | Metal Ion | Inhibition of Oxidation | Reference |
| DTPA | Fe³⁺, Cu²⁺ | Almost Complete | [6] |
| EDDHA | Fe³⁺, Cu²⁺ | Almost Complete | [6] |
| EDTA | Fe³⁺ | Significant | [11] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Ascorbate Solution
Objective: To prepare an ascorbate solution with enhanced stability against metal-catalyzed oxidation.
Materials:
-
High-purity water (e.g., Milli-Q or Chelex-100 treated)
-
L-Ascorbic Acid (high-purity grade)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber-colored storage tubes
-
0.22 µm sterile filter
Procedure:
-
Deoxygenation of Water: Sparge the high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Preparation of DTPA Stock Solution: Prepare a 10 mM stock solution of DTPA in the deoxygenated water.
-
Preparation of Ascorbate Solution: a. In an amber-colored tube, add the desired volume of deoxygenated water. b. Add the DTPA stock solution to a final concentration of 100 µM. c. Weigh the required amount of L-ascorbic acid and dissolve it in the DTPA-containing water to achieve the desired final concentration.
-
pH Adjustment (Optional): If necessary, adjust the pH to a slightly acidic range (e.g., 5.5-6.5) using sterile, dilute HCl or NaOH.
-
Sterilization: If required for the application (e.g., cell culture), sterilize the solution by passing it through a 0.22 µm filter into a sterile, amber tube.
-
Use Immediately: It is highly recommended to use the prepared solution immediately.
Protocol 2: Quantification of Ascorbate Concentration by UV-Vis Spectroscopy
Objective: To determine the concentration of ascorbate in a solution.
Principle: Ascorbic acid has a characteristic UV absorbance maximum at 265 nm.[3]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
pH 6.5 buffer (e.g., phosphate buffer), de-metaled
-
Ascorbate solution to be tested
Procedure:
-
Prepare a Blank: Use the de-metaled pH 6.5 buffer as the blank.
-
Dilute the Sample: Dilute the ascorbate solution to be tested with the pH 6.5 buffer to a concentration that will result in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measure Absorbance: Measure the absorbance of the diluted sample at 265 nm against the buffer blank.
-
Calculate Concentration: Use the Beer-Lambert law to calculate the concentration of ascorbate:
-
Concentration (M) = Absorbance / (ε × l)
-
Where:
-
ε (molar absorptivity) = 14,500 M⁻¹cm⁻¹ at 265 nm[3]
-
l (path length of the cuvette) = 1 cm
-
-
Mandatory Visualizations
Caption: Metal-catalyzed oxidation pathway of ascorbate.
Caption: Experimental workflow for testing ascorbate stability.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ascorbic acid, metal ions and the superoxide radical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Vitamin C as a Chelating Agent for Improved CE Certification Compliance [thinkdochemicals.com]
- 10. ijpbs.com [ijpbs.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms of Vitamin C as a Chelating Agent [thinkdochemicals.com]
- 13. consensus.app [consensus.app]
- 14. academic.oup.com [academic.oup.com]
- 15. The effect of pH on the aerobic degradation of ascorbic acid solutions | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Delivery of Potassium Ascorbate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with potassium ascorbate in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
1. Issue: Low or Inconsistent Plasma Ascorbate Levels After Oral Administration
-
Question: We are administering this compound orally to our animal models, but the plasma ascorbate concentrations are much lower than expected and vary significantly between subjects. What could be the cause?
-
Answer: This is a common challenge due to the "tight control" of intestinal absorption of ascorbate. At high oral doses, the active transport mechanism for ascorbate in the gut becomes saturated, limiting its bioavailability. To achieve consistently high plasma concentrations (in the millimolar range), parenteral administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injections are recommended. Studies have shown that i.p. and i.v. administration can lead to 30- to 80-fold higher plasma concentrations compared to oral administration of the same dose.
2. Issue: Solution Instability and Color Change
-
Question: Our this compound solution for injection is turning a yellowish-brown color. Is it still usable?
-
Answer: A color change from clear to yellowish-brown indicates oxidation of the ascorbate. This compound is prone to oxidation, especially when exposed to light, heat, and certain metal ions. It is crucial to prepare solutions fresh before each experiment and protect them from light. Using non-metallic spatulas and de-gassed, sterile water for injection can help minimize oxidation. While a slight color change might not significantly impact the total ascorbate concentration if used immediately, it is best practice to use only clear, colorless solutions to ensure the integrity of the experiment. The stability of ascorbate solutions is also pH-dependent, with increased degradation at higher pH.
3. Issue: Unexpected Pro-oxidant Effects and Animal Toxicity
-
Question: We are observing unexpected toxicity in our animal models after administering high doses of this compound, which we thought was an antioxidant. What is happening?
-
Answer: At high (pharmacologic) concentrations, ascorbate can act as a pro-oxidant, generating hydrogen peroxide (H₂O₂) through the reduction of transition metals like iron. This effect is particularly pronounced in the extracellular fluid of tumors, where it can lead to cytotoxicity. While this is the basis for its investigation as an anti-cancer agent, it can also lead to systemic toxicity if not properly managed. It is important to carefully determine the appropriate dose for your specific animal model and research question. Monitoring for signs of toxicity and adjusting the dosage accordingly is crucial. The combination of this compound with iron salts has been shown to potentially form mutagenic compounds, so caution is advised when co-administering these substances.
4. Issue: Variability in Experimental Results with this compound and Ribose (PAR)
-
Question: We are using a combination of this compound and D-ribose (PAR) but are seeing inconsistent results in our in vivo cancer models. How can we improve reproducibility?
-
Answer: The efficacy of PAR can be influenced by several factors. The ribose is thought to act as a catalyst, enhancing the action of this compound. It is critical to ensure the precise formulation and administration of the PAR mixture. The components (potassium bicarbonate, L-ascorbic acid, and D-ribose) should be dissolved in the dark using non-metallic spatulas to prevent degradation. The timing and frequency of administration are also important; for example, in some protocols, PAR is administered daily on an empty stomach. Ensuring consistent preparation and administration protocols across all experimental groups is key to achieving reproducible results.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended route of administration for this compound in in vivo studies to achieve high plasma concentrations?
-
A1: Parenteral routes, specifically intravenous (i.v.) and intraperitoneal (i.p.) injections, are recommended to bypass the tight control of intestinal absorption and achieve pharmacologic plasma concentrations of ascorbate.
-
-
Q2: How should I prepare a this compound solution for in vivo injection?
-
A2: A common method is to prepare a stock solution (e.g., 1 M) in sterile, de-gassed water for injection and adjust the pH to approximately 7.0 with sodium hydroxide or potassium bicarbonate. The solution should be prepared fresh and protected from light to minimize oxidation.
-
-
Q3: What are the potential adverse effects of high-dose this compound in vivo?
-
A3: High doses can lead to pro-oxidant effects and potential toxicity. Signs can include diarrhea and increased diuresis. In humans, high potassium levels can be a concern, especially for individuals with certain health conditions, and may lead to symptoms like muscle cramps and weakness. While animal models may have different tolerances, it is important to monitor for any signs of adverse effects.
-
-
Q4: Is there a difference in bioavailability between this compound and other forms of vitamin C?
-
A4: Some studies suggest that mineral ascorbates like this compound may have slightly better bioavailability than ascorbic acid alone, potentially due to their more neutral pH. However, the most significant factor influencing bioavailability for achieving high plasma levels is the route of administration, with parenteral routes being far superior to oral.
-
Data Presentation
Table 1: Comparison of Plasma Ascorbate Concentrations by Administration Route in Rats
| Administration Route | Dose (mg/g body weight) | Peak Plasma Concentration (mM) | Reference |
| Oral (Gavage) | 0.5 | < 0.1 | |
| Intraperitoneal (i.p.) | 0.5 | ~3 | |
| Intravenous (i.v.) | 0.5 | > 8 |
Table 2: In Vivo Experimental Protocol for Ascorbate in a Mouse Xenograft Model
| Parameter | Details | Reference |
| Animal Model | Athymic nude mice with tumor xenografts | |
| Compound | Ascorbate (prepared from ascorbic acid and NaOH) | |
| Dosage | 4 g/kg body weight | |
| Administration Route | Intraperitoneal (i.p.) injection | |
| Frequency | Daily | |
| Solution Preparation | 1 M stock solution in sterile water, pH adjusted to 7.0 |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Injection (Adapted from)
-
Solution Preparation:
-
Weigh the required amount of L-ascorbic acid and potassium bicarbonate. To prepare this compound, the two are typically mixed in cold water. For a 1 M stock solution of ascorbate, dissolve the appropriate amount in sterile, de-gassed water for injection.
-
Adjust the pH of the solution to 7.0 using potassium bicarbonate.
-
Sterile-filter the final solution through a 0.22 µm filter.
-
Prepare the solution fresh on the day of use and protect it from light.
-
-
Animal Dosing:
-
Calculate the required volume of the this compound solution based on the animal's body weight and the target dose (e.g., 4 g/kg).
-
Administer the solution via intraperitoneal (i.p.) injection using a sterile syringe and needle.
-
For control groups, administer an osmotically equivalent saline solution.
-
Visualizations
Caption: High-dose this compound can act as a pro-oxidant.
Caption: A typical workflow for in vivo this compound studies.
Caption: Ascorbate can influence key cellular signaling pathways.
Technical Support Center: Overcoming Poor Stability of Potassium Ascorbate for Long-Term Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor stability of potassium ascorbate in long-term experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color (e.g., turning yellow or brown)?
A1: The discoloration of your this compound solution is a primary indicator of its degradation. This process, known as oxidation, is accelerated by several factors including exposure to oxygen, light, elevated temperatures, and the presence of metal ions (e.g., copper and iron) in your solution or media. The colored byproducts are a result of the breakdown of dehydroascorbic acid, the initial oxidation product of ascorbate.
Q2: How quickly does this compound degrade in a typical cell culture medium?
Q3: What are the potential consequences of using a degraded this compound solution in my experiments?
A3: Using a degraded solution can have several negative impacts on your experiment:
-
Inaccurate Concentration: The actual concentration of active this compound will be lower than intended, leading to erroneous dose-response relationships.
-
Toxicity from Byproducts: Degradation products, such as hydrogen peroxide generated during ascorbate oxidation, can be toxic to cells and interfere with cellular signaling pathways.[1]
-
Altered Biological Effects: The breakdown products may have their own biological activities, confounding the interpretation of your results.
Q4: Are there more stable alternatives to this compound for long-term cell culture experiments?
A4: Yes, a commonly used and more stable alternative is L-ascorbic acid 2-phosphate (Asc-2P). This derivative is resistant to oxidation in the culture medium and is enzymatically converted to active ascorbate by cellular phosphatases after being taken up by the cells. This provides a more stable and continuous supply of ascorbate to the cells.[1][2][3]
Q5: Can I store my this compound stock solution? If so, under what conditions?
A5: For optimal results, it is always recommended to prepare this compound solutions fresh before each experiment.[1] If short-term storage is unavoidable, prepare a concentrated stock solution in deoxygenated, high-purity water, adjust the pH to a slightly acidic range (e.g., 6.0-6.5), protect it from light by using an amber tube or wrapping the container in foil, and store it at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Root Cause: This is often due to the variable concentration of active this compound resulting from its rapid degradation.
-
Solutions:
-
Prepare Fresh Solutions: Always prepare your this compound working solution immediately before use.
-
Verify Concentration: If possible, verify the concentration of your stock solution using UV-Vis spectroscopy (absorbance at 265 nm).
-
Control for Degradation: In long-term experiments, consider replenishing the this compound at regular intervals to maintain a more consistent concentration.
-
Use a Stable Derivative: For long-term cultures, switch to a more stable form like L-ascorbic acid 2-phosphate (Asc-2P).[1][2][3]
-
Issue 2: Observed cytotoxicity or unexpected cell death.
-
Root Cause: The generation of hydrogen peroxide (H₂O₂) during the oxidation of ascorbate can be toxic to cells.[1] Degradation products may also have unintended cytotoxic effects.
-
Solutions:
-
Minimize Oxidation: Follow the protocols for preparing stabilized solutions (see Experimental Protocols section) to reduce the rate of H₂O₂ generation.
-
Incorporate Catalase: In some experimental setups, the addition of catalase to the medium can help neutralize the generated H₂O₂.
-
Switch to a Stable Derivative: Using Asc-2P can prevent the extracellular formation of H₂O₂.[1]
-
Perform Control Experiments: Include controls with degraded this compound to assess the impact of the degradation products on your cells.
-
Issue 3: Precipitate formation in the stock or working solution.
-
Root Cause: Poor solubility in the chosen solvent or buffer, or pH-dependent precipitation.
-
Solutions:
-
Ensure Complete Dissolution: Gently warm or sonicate the solution to aid dissolution.
-
Optimize pH: Adjust the pH of your aqueous buffer. While specific data for this compound is limited, the stability of similar small molecules can be pH-dependent.
-
Check Solvent Compatibility: If using a solvent other than water, ensure this compound is soluble and stable in that solvent at the desired concentration.
-
Data Presentation
Table 1: Factors Affecting this compound Stability
| Factor | Condition Promoting Degradation | Condition Enhancing Stability |
| pH | High pH (alkaline) | Slightly acidic pH (e.g., 6.0-6.5)[1] |
| Temperature | High temperatures (e.g., 37°C and above) | Low temperatures (e.g., 4°C, -20°C, -80°C) |
| Metal Ions | Presence of Fe³⁺, Cu²⁺ | Absence of metal ions or use of chelating agents (e.g., EDTA)[1] |
| Light | Exposure to light | Protection from light (e.g., amber vials, foil wrapping)[4] |
| Oxygen | Presence of oxygen | Deoxygenated conditions (e.g., nitrogen or argon sparging) |
Table 2: Approximate Stability of Ascorbate Solutions Under Various Conditions
| Solution Composition | pH | Temperature | Approximate Stability | Reference(s) |
| 75 g/L Ascorbate in Water for Infusion | ~5.7 | Room Temperature | ~1% loss per day over the first 3 days | [5][6] |
| Ascorbate in Cell Culture Media (e.g., RPMI 1640) | ~7.4 | 37°C | Half-life of approximately 1.5 hours in serum-free conditions | [1] |
| Ascorbate in Cell Culture Media (e.g., DMEM) | ~7.4 | 37°C | Rapid degradation within 4 hours | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (100 mM)
This protocol describes the preparation of a this compound stock solution with enhanced stability for short-term use.
Materials:
-
Potassium L-ascorbate powder (high purity)
-
High-purity, deoxygenated water (autoclaved and cooled, or sparged with nitrogen/argon for at least 30 minutes)
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
Sterile, amber or foil-wrapped conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: In a sterile environment, accurately weigh the required amount of potassium L-ascorbate and EDTA. For a 10 mL solution, you will need approximately 214 mg of this compound and 3.7 mg of EDTA (for a final concentration of 1 mM).
-
Dissolving: Add the weighed powders to the sterile, light-protected conical tube. Add 9 mL of deoxygenated, high-purity water. Gently vortex until both powders are completely dissolved.
-
pH Adjustment (Recommended): Check the pH of the solution. If necessary, adjust to a slightly acidic pH (e.g., 6.0-6.5) using sterile, dilute HCl or NaOH. This can further enhance stability.[1]
-
Volume Adjustment: Bring the final volume to 10 mL with deoxygenated, high-purity water.
-
Sterilization: Sterile-filter the solution using a 0.22 µm filter into a new sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store immediately at -80°C.
Mandatory Visualization
Caption: Workflow with critical stability checkpoints for this compound use.
Caption: this compound's dual role in ROS signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ascorbate biosynthesis pathway in plants is known, but there is a way to go with understanding control and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Bioavailability of Potassium Ascorbate Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the bioavailability of potassium ascorbate formulations. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a key consideration?
A1: this compound is the potassium salt of ascorbic acid (vitamin C).[1] It is a non-acidic form of vitamin C that is often used in dietary supplements to provide both essential nutrients.[2][3] Bioavailability refers to the extent and rate at which the active moiety (ascorbic acid and potassium) is absorbed from a drug product and becomes available at the site of action. Improving bioavailability is crucial to ensure maximum therapeutic efficacy and to allow for optimal dosing.
Q2: What are the main factors influencing the bioavailability of this compound?
A2: The bioavailability of this compound is influenced by several factors, including:
-
Solubility and Dissolution Rate: Before it can be absorbed, the compound must dissolve in the gastrointestinal fluids.
-
Gastrointestinal Permeability: The ability of the ascorbate and potassium ions to pass through the intestinal wall and enter the bloodstream.
-
Stability in the Gastrointestinal Tract: Ascorbic acid is susceptible to degradation, especially in the presence of oxygen, high pH, and certain metal ions.[4]
-
Cellular Uptake Mechanisms: The transport of ascorbate into cells is primarily mediated by Sodium-Dependent Vitamin C Transporters (SVCTs).[5]
Q3: What are the most common formulation strategies to enhance the bioavailability of ascorbates?
A3: Common strategies to improve the bioavailability of ascorbates like this compound include:
-
Liposomal Encapsulation: Encapsulating this compound within liposomes (lipid vesicles) can protect it from degradation in the gut and enhance its absorption.[6][7] Studies have shown that liposomal vitamin C can have significantly higher bioavailability compared to non-liposomal forms.[6][7]
-
Controlled-Release Formulations: These formulations are designed to release the active ingredient slowly over time, which can potentially improve absorption by preventing saturation of the transport mechanisms in the intestine.
-
Use of Bioenhancers: Certain substances, sometimes referred to as bioenhancers, may improve the absorption of other compounds. However, research in this area for this compound is ongoing.
Q4: How does the cellular uptake of ascorbate occur?
A4: The primary mechanism for ascorbate uptake into cells is through the Sodium-Dependent Vitamin C Transporters, specifically SVCT1 and SVCT2.[5] These transporters actively move ascorbate across the cell membrane against a concentration gradient.
Signaling Pathway: Ascorbate Cellular Uptake
Caption: Cellular uptake of ascorbate via the SVCT2 transporter.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Capsules
This protocol is based on the USP paddle apparatus method and is designed to assess the dissolution rate of this compound from a capsule formulation.[8][9]
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Dissolution medium: 900 mL of deionized water
-
This compound capsules (test product)
-
Syringes with cannula filters (0.45 µm)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Dissolution Medium: Prepare a sufficient volume of deionized water and deaerate it.
-
Apparatus Setup:
-
Set up the dissolution apparatus according to USP guidelines.
-
Fill each vessel with 900 mL of the dissolution medium.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to 75 rpm.[10]
-
-
Sample Introduction:
-
Carefully drop one this compound capsule into each vessel.
-
Start the paddle rotation immediately.
-
-
Sampling:
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Filter the samples immediately through a 0.45 µm syringe filter.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of the labeled amount of this compound dissolved at each time point.
-
Plot the percentage of drug dissolved versus time to obtain the dissolution profile.
-
Protocol 2: Caco-2 Permeability Assay for this compound Formulations
This assay is used to predict the intestinal permeability of this compound. Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and express transporters, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow solution
-
Test formulation of this compound
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a monolayer.
-
-
Monolayer Integrity Testing:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.
-
Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test formulation of this compound (dissolved in HBSS) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the substance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Quantitative Data on Bioavailability
The following table summarizes pharmacokinetic data from studies comparing different formulations of vitamin C. While specific data for this compound is limited, these studies on ascorbic acid and its other salts provide valuable insights into the potential for bioavailability enhancement through advanced formulations.
| Formulation | Active Compound | Dose | Cmax (µmol/L) | Tmax (hours) | AUC (µmol·h/L) | Bioavailability Increase vs. Non-liposomal | Reference |
| Non-liposomal | Ascorbic Acid | 1000 mg | ~135 | ~2.3 | - | - | [11] |
| Liposomal | Ascorbic Acid | 1000 mg | - | ~2.6 | - | 1.3-fold increase in AUC | [12] |
| Non-liposomal | Sodium Ascorbate | 5 g | - | - | - | - | [13] |
| Liposomal | Sodium Ascorbate | 5 g | - | - | - | Ratio of ascorbate concentration relative to initial levels was higher | [13] |
| Non-liposomal | Ascorbic Acid | 4 g | ~200 | ~3 | ~760 | - | [5] |
| Liposomal | Ascorbic Acid | 4 g | ~300 | ~3 | ~1030 | 1.35-fold increase in AUC | [5] |
| Poly C (mineral ascorbates including this compound) | Ascorbic Acid | 1200 mg | ~15% higher than ascorbic acid | 2-4 | - | Statistically significant increase in plasma concentration | [14] |
Note: Data is presented as approximate values or relative comparisons as reported in the cited studies. "AUC" refers to the Area Under the Curve, a measure of total drug exposure over time.
Experimental Workflow
Caption: A typical workflow for developing and evaluating this compound formulations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Dissolution Rate | - Poor formulation characteristics (e.g., inadequate disintegration).- High viscosity of the dissolution medium near the capsule.- "Coning" effect under the paddle in Apparatus 2. | - Optimize the formulation by adding disintegrants.- Ensure adequate agitation (e.g., 75 rpm) without creating a vortex.[9]- If coning is observed, consider increasing the paddle speed to 100 rpm.[9] |
| Poor Stability of this compound in Formulation | - Oxidation due to exposure to air, light, or heat.- Presence of catalytic metal ions (e.g., Cu2+, Fe2+).- Inappropriate pH of the formulation. | - Protect the formulation from light and store in airtight containers at a controlled temperature.[15]- Use chelating agents like EDTA to bind metal ions.[15]- Maintain a slightly acidic pH (around 4-6) in aqueous formulations.- Consider using antioxidants like vitamin E in the formulation. |
| High Variability in Caco-2 Permeability Results | - Inconsistent Caco-2 cell monolayer integrity.- Issues with the test compound solution (e.g., precipitation).- Inaccurate sample analysis. | - Regularly check TEER values and perform Lucifer yellow assays to ensure monolayer integrity.- Ensure the test compound is fully dissolved in the transport buffer at the tested concentration.- Validate the analytical method (LC-MS/MS) for accuracy and precision. |
| Inconsistent Peaks in HPLC Analysis | - Mobile phase issues (e.g., incorrect composition, precipitation of buffers).- Column contamination or degradation.- Sample degradation during preparation or in the autosampler. | - Prepare fresh mobile phase daily and ensure all components are fully dissolved.- Use a guard column and flush the analytical column regularly.- Prepare samples fresh and use a cooled autosampler if necessary to prevent degradation.[16] |
| Low In Vivo Bioavailability Despite Good In Vitro Results | - Significant first-pass metabolism.- Efflux transporter activity in the intestine.- Complex interactions with gastrointestinal contents. | - Investigate potential metabolic pathways of ascorbate.- Use Caco-2 assays with specific transporter inhibitors to assess the role of efflux pumps.- Consider the effect of food on absorption in your in vivo study design. |
References
- 1. scribd.com [scribd.com]
- 2. atamankimya.com [atamankimya.com]
- 3. wbcil.com [wbcil.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation and clinical comparison studies on liposomal and non-liposomal ascorbic acid (vitamin C) and their enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Do Liposomal Vitamin C Formulations Have Improved Bioavailability? A Scoping Review Identifying Future Research Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
- 9. uspnf.com [uspnf.com]
- 10. uspnf.com [uspnf.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. askthescientists.com [askthescientists.com]
- 15. finetechitg.com [finetechitg.com]
- 16. Development and validation of a novel stability-indicating HPLC method for the simultaneous assay of betamethasone-17-valerate, fusidic acid, potassium sorbate, methylparaben and propylparaben in a topical cream preparation - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
Validation & Comparative
A Comparative Guide to the Antitumor Activity of Potassium Ascorbate and Sodium Ascorbate
For decades, the role of vitamin C in cancer therapy has been a subject of intense research and debate. Beyond its well-known antioxidant properties at physiological concentrations, high-dose ascorbate exhibits a paradoxical pro-oxidant effect, selectively targeting cancer cells. This guide provides a detailed comparison of two common forms of ascorbate used in research, potassium ascorbate and sodium ascorbate, focusing on their antitumor mechanisms, efficacy, and the experimental protocols used to evaluate them. While direct comparative studies are scarce, existing evidence points towards distinct, cation-influenced mechanisms of action that may have implications for their therapeutic application.
General Mechanism of Action: The Pro-Oxidant Effect of Ascorbate
At pharmacological concentrations (millimolar range), achievable through intravenous administration, both potassium and sodium ascorbate act as pro-drugs, delivering hydrogen peroxide (H₂O₂) to the tissues.[1] In the extracellular fluid, the ascorbate anion (AscH⁻) donates an electron, often in a reaction catalyzed by metal ions like iron (Fe³⁺) and copper (Cu²⁺), to form an ascorbate radical (Asc•⁻).[2][3] This process generates superoxide radicals (O₂•⁻), which are then dismutated to hydrogen peroxide (H₂O₂).[3]
Cancer cells are more susceptible to this H₂O₂-induced oxidative stress than normal cells due to their often-compromised antioxidant defense systems, such as lower levels of catalase.[4] The influx of H₂O₂ into cancer cells leads to DNA damage, ATP depletion, and ultimately, cell death.[5]
Distinct Antitumor Mechanisms
While the generation of H₂O₂ is a common pathway, evidence suggests that the associated cation (potassium or sodium) can modulate the antitumor activity of ascorbate through additional mechanisms.
Sodium Ascorbate: Interference with Iron Metabolism
Studies on melanoma and neuroblastoma cell lines have elucidated a specific mechanism for sodium ascorbate that involves the disruption of iron homeostasis.[6] Rapidly proliferating cancer cells have a high demand for iron and often overexpress the transferrin receptor (TfR, also known as CD71) to increase iron uptake.[6] Sodium ascorbate has been shown to down-regulate the expression of TfR on the surface of these cancer cells.[6][7] This reduction in TfR leads to decreased intracellular iron levels, ultimately triggering apoptosis.[6][7] This effect can be enhanced by iron chelators and reversed by the addition of an iron donor, confirming the critical role of iron depletion in this apoptotic pathway.[6]
This compound: G-Quadruplex Stabilization
Research on breast cancer cell lines suggests that potassium plays a crucial role in potentiating the antitumor effects of ascorbate.[8] One of the proposed mechanisms centers on the ability of potassium ions (K⁺) to stabilize G-quadruplexes.[8] G-quadruplexes are secondary structures formed in guanine-rich regions of DNA, such as telomeres.[9] The stabilization of these structures can inhibit the activity of telomerase, an enzyme that is overactive in the vast majority of cancer cells and is essential for maintaining telomere length and enabling immortal proliferation.[9] By stabilizing G-quadruplexes, this compound can disrupt telomere maintenance, leading to DNA damage and apoptosis.[8] The intracellular concentration of K⁺ is significantly higher than Na⁺, making the formation of K⁺-stabilized G-quadruplexes more biologically relevant.[10]
Quantitative Data on Antitumor Activity
Direct comparison of the cytotoxic potency of potassium and sodium ascorbate is challenging due to the lack of head-to-head studies. The available data comes from different studies using different cell lines and methodologies.
Sodium Ascorbate Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values reported for sodium ascorbate in various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (mM) | Exposure Time (hours) | Assay Method |
| SH-SY5Y | Neuroblastoma | 0.13 - 0.45 | 24 | Not Specified |
| HTLA-230, IMR-32, LAN-5 | Neuroblastoma | < 2 | 24 | Trypan Blue Exclusion |
| Various Myeloid Lines | Acute Myeloid Leukemia | ~3 | Not Specified | Not Specified |
| Pancreatic Cancer Lines | Pancreatic Cancer | 5 - 10 | 1 | MTT Assay |
| Various Cancer Lines | Various | < 5 (for 5 of 9 lines) | 1 | MTT/Nuclear Staining |
Data compiled from multiple sources.[1][5][11]
This compound Cytotoxicity
Quantitative data for this compound alone is limited. The most relevant study investigated the effects of ascorbic acid (A) in combination with potassium bicarbonate (K) on breast cancer cell lines. The results indicated a synergistic or additive effect.
| Cell Line | Treatment | IC₅₀ ± SD (mM) |
| MCF-7 | A | 15.6 ± 1.5 |
| A + K (1:2 ratio) | 7.9 ± 0.6 | |
| T47-D | A | 19.4 ± 1.1 |
| A + K (1:2 ratio) | 10.1 ± 0.7 | |
| MDA-MB-468 | A | 11.2 ± 0.9 |
| A + K (1:2 ratio) | 10.4 ± 0.5 |
Adapted from Frajese et al. (2016).[8] Note: 'A' refers to ascorbic acid.
This data suggests that the presence of potassium significantly enhances the cytotoxicity of ascorbic acid in certain breast cancer cell lines.[8]
Experimental Protocols
To ensure reproducibility and comparability of results, standardized protocols are essential. Below are detailed methodologies for key assays used to evaluate the antitumor activity of ascorbate compounds.
References
- 1. Pharmacologic ascorbic acid concentrations selectively kill cancer cells: Action as a pro-drug to deliver hydrogen peroxide to tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friend or Foe: The Relativity of (Anti)oxidative Agents and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ascorbate as a Bioactive Compound in Cancer Therapy: The Old Classic Strikes Back - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic ascorbate induces neuroblastoma cell death by hydrogen peroxide mediated DNA damage and reduction in cancer cell glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folding and misfolding pathways of G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SRB assay for measuring target cell killing [protocols.io]
Synergistic Anticancer Effects of Potassium Ascorbate and Doxorubicin Explored in Preclinical In Vitro Models
For Immediate Release – A growing body of in vitro research indicates that potassium ascorbate, a salt of ascorbic acid (Vitamin C), can synergistically enhance the anticancer effects of the widely used chemotherapy drug doxorubicin. These studies, conducted across various cancer cell lines, suggest that the combination could potentially increase therapeutic efficacy and overcome drug resistance, offering a promising avenue for future cancer treatment strategies.
The primary mechanism of doxorubicin involves intercalating with DNA and inhibiting topoisomerase II, which is crucial for DNA replication and repair in rapidly dividing cancer cells. However, its use is often limited by significant side effects, including cardiotoxicity, and the development of multidrug resistance. Research suggests that high doses of ascorbate can act as a pro-oxidant in the tumor microenvironment, generating reactive oxygen species (ROS) that induce cancer cell death.[1] The combination of these two agents appears to create a powerful synergistic effect, enhancing the cytotoxicity of doxorubicin.
Comparative Efficacy: Quantitative Data
In vitro studies have consistently demonstrated that combining ascorbate with doxorubicin leads to a more potent anticancer effect than either agent alone. A key indicator of this synergy is the Combination Index (CI), where a value less than 1 indicates a synergistic interaction.
One study co-encapsulating Palmitoyl Ascorbate (a lipophilic derivative of ascorbic acid) and doxorubicin in liposomes reported significant synergy across multiple human cancer cell lines.[2] The combination resulted in CI values of 0.38 in MCF-7 (breast cancer), 0.56 in HepG2 (liver cancer), and a particularly strong synergy of 0.05 in A549 (lung cancer) cells.[2]
Furthermore, research on doxorubicin-resistant breast cancer cells (MCF-7/Adr) has shown that ascorbate can help reverse this resistance. The addition of ascorbate was found to promote the cellular accumulation of doxorubicin by inducing ROS-dependent ATP depletion, thereby inhibiting the function of P-glycoprotein, a key pump responsible for ejecting chemotherapy drugs from cancer cells.[3]
| Cell Line | Cancer Type | Agent Combination | Combination Index (CI) | Key Finding | Reference |
| MCF-7 | Breast Cancer | Doxorubicin + Palmitoyl Ascorbate | 0.38 | Strong Synergistic Effect | [2] |
| HepG2 | Liver Cancer | Doxorubicin + Palmitoyl Ascorbate | 0.56 | Synergistic Effect | [2] |
| A549 | Lung Cancer | Doxorubicin + Palmitoyl Ascorbate | 0.05 | Very Strong Synergistic Effect | [2] |
| MCF-7/Adr | Doxorubicin-Resistant Breast Cancer | Doxorubicin + Ascorbate | Not Specified | Reversal of Multidrug Resistance | [3] |
Experimental Protocols
The methodologies employed in these studies provide a framework for understanding how the synergistic effects were evaluated.
1. Cell Culture and Treatment:
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][4]
-
Drug Preparation: Doxorubicin and this compound (or other ascorbate derivatives) were dissolved in a suitable solvent (e.g., sterile water or DMSO) to create stock solutions, which were then diluted to the desired final concentrations for experiments.
-
Treatment Protocol: Cells were seeded in multi-well plates and allowed to adhere overnight. They were then treated with doxorubicin alone, this compound alone, or a combination of both agents at various concentrations for specific durations (e.g., 24, 48, or 72 hours).[5]
2. Cytotoxicity and Synergy Assessment:
-
MTT or ATP Bioluminescence Assay: To measure cell viability, assays such as the MTT assay or ATP bioluminescence assay were used. These assays quantify the metabolic activity of living cells, providing an indication of cell survival after treatment.[4]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell growth by 50%, was determined for each agent and the combination.
-
Combination Index (CI) Calculation: The CalcuSyn software or similar methods are used to calculate the CI based on the dose-effect curves of the individual drugs and their combination.[6] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mechanism of Synergistic Action
The enhanced anticancer effect of the doxorubicin and this compound combination is attributed to several interconnected signaling pathways. The primary mechanism involves the generation of high levels of reactive oxygen species (ROS), which creates a state of intense oxidative stress that is selectively toxic to cancer cells.
-
Increased Oxidative Stress: At high concentrations, ascorbate acts as a pro-oxidant, leading to the production of hydrogen peroxide (H₂O₂) and other ROS. This overwhelms the antioxidant capacity of cancer cells, which often have a compromised redox balance.
-
DNA Damage and Apoptosis: Doxorubicin's primary action is to induce DNA damage.[7] The ROS generated by ascorbate can further exacerbate this DNA damage and also damage other cellular components like mitochondria. This dual assault triggers programmed cell death (apoptosis) more effectively than either agent alone.
-
ATP Depletion and Reversal of Drug Resistance: Ascorbate-induced ROS production can lead to a significant depletion of intracellular ATP.[3] ATP is the energy source for ATP-binding cassette (ABC) transporters like P-glycoprotein, which actively pump doxorubicin out of resistant cancer cells. By depleting ATP, ascorbate effectively disables this pump, leading to higher intracellular concentrations of doxorubicin and restoring sensitivity to the drug.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Palmitoyl ascorbate and doxorubicin co-encapsulated liposome for synergistic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbate promotes the cellular accumulation of doxorubicin and reverses the multidrug resistance in breast cancer cells by inducing ROS-dependent ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ascorbic acid (vitamin C) improves the antineoplastic activity of doxorubicin, cisplatin, and paclitaxel in human breast carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin C as a Cardioprotective Agent Against Doxorubicin‐Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Pro-Apoptotic Effects of Potassium Ascorbate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo pro-apoptotic effects of potassium ascorbate, primarily in the form of this compound with ribose (PAR), against alternative therapies such as high-dose intravenous vitamin C (IVC) and standard chemotherapeutic agents. The objective is to present available experimental data, detail methodologies, and elucidate the signaling pathways involved in apoptosis induction.
Executive Summary
This compound, particularly when combined with ribose, has garnered interest for its potential anti-cancer properties. In vitro studies suggest that PAR can decrease cell proliferation and viability in cancer cell lines, including melanoma.[1][2][3][4][5] The proposed mechanism involves the pro-oxidant activity of ascorbate at high concentrations, leading to the generation of hydrogen peroxide and subsequent oxidative stress-induced apoptosis.[6][7][8][9] The presence of potassium is thought to potentiate these effects by correcting the hypokalemia often observed in cancer cells.[1][10]
However, a critical gap exists in the literature regarding robust, quantitative in vivo data from controlled animal studies for this compound with ribose. While some reports mention its use in precarcinogenic conditions, specific data on tumor growth inhibition and apoptosis rates in established tumor models are lacking.[6][7]
In contrast, high-dose intravenous vitamin C has been more extensively studied in vivo, with several studies demonstrating significant tumor growth inhibition and induction of apoptosis in various cancer models.[6][7][8][9][11][12][13][14][15][16] This makes high-dose IVC a key comparator for evaluating the potential of this compound. Additionally, standard-of-care chemotherapies such as cisplatin and temozolomide provide a benchmark for anti-tumor efficacy in specific cancer types like melanoma.[2][3][17][18][19][20][21]
This guide will synthesize the available data to provide a comparative overview, highlighting the current evidence and future research directions needed to validate the pro-apoptotic effects of this compound in vivo.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the available quantitative data from in vivo animal studies for high-dose vitamin C and standard chemotherapies. Due to the lack of specific in vivo quantitative data for this compound with ribose in cancer models, a direct comparison is not currently possible. The data for high-dose vitamin C can be considered a proxy for the potential effects of the ascorbate component of PAR.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Agent | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| High-Dose Vitamin C | Brain, Ovarian, Pancreatic Cancers | Mice | Up to 4 g/kg daily (intraperitoneal/intravenous) | ~50% reduction in tumor weight and growth rate | [7][9] |
| Colon Adenocarcinoma | Mice | Single dose of 4 g/kg | Significant reduction in tumor volume after 2 days | [13] | |
| Melanoma | Mice | 4 g/kg daily (oral) for 14 days | Decreased number of melanoma cells in ovaries | [12][14] | |
| Cisplatin | Melanoma | Mice | 3 mg/kg every 3 days (intraperitoneal) | ~75% reduction in tumor volume | [3] |
| Temozolomide | Melanoma | Mice | 100 mg/kg daily for 5 days | Significant tumor growth delay | [15] |
Table 2: In Vivo Apoptosis Induction
| Treatment Agent | Cancer Model | Animal Model | Method of Apoptosis Detection | Apoptosis Induction | Citation(s) |
| High-Dose Vitamin C | Melanoma | Mice | TUNEL Assay | Significantly increased number of TUNEL-positive cells in ovaries | [14] |
| Cisplatin | Melanoma | Mice | Not specified | Enhanced cell death | [2] |
| Temozolomide | Glioma | Rats | TUNEL Assay | 7-fold increase in apoptotic cells | [15] |
Signaling Pathways of Pro-Apoptotic Action
The pro-apoptotic effects of high-dose ascorbate are primarily mediated through the generation of reactive oxygen species (ROS), which triggers the intrinsic pathway of apoptosis.
Caption: Pro-apoptotic signaling pathway of high-dose ascorbate.
High concentrations of ascorbate lead to the production of hydrogen peroxide (H2O2) in the extracellular fluid surrounding tumors.[7] This H2O2 induces oxidative stress in cancer cells, which are often more susceptible to such stress due to lower levels of antioxidant enzymes like catalase.[22] Oxidative stress activates pro-apoptotic proteins of the Bcl-2 family, such as Bax. Activated Bax translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[23][24][25] Cytochrome c then initiates the activation of a cascade of caspases, starting with caspase-9, which in turn activates executioner caspases like caspase-3.[26] Activated caspase-3 cleaves various cellular substrates, including poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[1] The cleavage and inactivation of PARP-1 is a hallmark of apoptosis and ensures the dismantling of the cell.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vivo experiments relevant to this guide.
Melanoma Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous melanoma xenograft model in immunocompromised mice.
Caption: Workflow for a melanoma xenograft mouse model.
-
Cell Culture: A375 human melanoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.[11]
-
Cell Preparation: Cells are harvested, washed with PBS, and resuspended in a suitable medium for injection. Cell viability should be assessed before injection.
-
Animal Model: Immunocompromised mice (e.g., Balb/c nude or NSG mice, 6-8 weeks old) are used to prevent rejection of human tumor cells.[27][28]
-
Injection: A suspension of melanoma cells (e.g., 1 x 10^6 cells in 100 µL) is injected subcutaneously into the flank of the mice.[12]
-
Tumor Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (width^2 x length) / 2.[27]
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), treatment with this compound, high-dose vitamin C, or other agents is initiated according to the study design.
-
Data Collection: Tumor volumes and mouse body weights are recorded throughout the experiment.
-
Tissue Harvesting: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., TUNEL assay, Western blot).
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.[12][27][28][29]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Permeabilization: Sections are treated with Proteinase K to allow enzyme access to the DNA.
-
TUNEL Reaction: The sections are incubated with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled). TdT catalyzes the addition of labeled dUTPs to the 3'-OH ends of fragmented DNA.[29]
-
Detection: The labeled DNA is visualized using fluorescence microscopy. The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells.
Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway, such as Bax and cleaved PARP-1.[30]
-
Protein Extraction: Tumor tissues are homogenized in lysis buffer to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-cleaved PARP-1).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion and Future Directions
The available evidence suggests that high-dose ascorbate, a key component of this compound with ribose, exhibits significant pro-apoptotic effects in vivo, leading to tumor growth inhibition in various cancer models. The proposed mechanism of action involves the generation of oxidative stress and the activation of the intrinsic apoptotic pathway.
However, there is a notable lack of quantitative in vivo data specifically for this compound with ribose. While in vitro studies are promising, rigorous in vivo studies are essential to validate its efficacy and to understand the specific contributions of potassium and ribose to the anti-tumor effects of ascorbate.
Future research should focus on:
-
Conducting controlled in vivo studies of this compound with ribose in various cancer models, particularly in melanoma, to obtain quantitative data on tumor growth inhibition and apoptosis rates.
-
Directly comparing the in vivo efficacy of this compound with ribose to high-dose intravenous vitamin C and standard chemotherapies in the same experimental setting.
-
Elucidating the precise molecular mechanisms by which potassium and ribose may enhance the pro-apoptotic effects of ascorbate in vivo.
Such studies are crucial for establishing the therapeutic potential of this compound and for guiding its potential translation into clinical applications for cancer treatment.
References
- 1. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of melanoma tumor growth in vivo by survivin targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin-Induced Giant Cells Formation Is Involved in Chemoresistance of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. High-Dose Vitamin C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin C Injections Slow Tumor Growth in Mice | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Dose Vitamin C Administration Inhibits the Invasion and Proliferation of Melanoma Cells in Mice Ovary [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. High-Dose Vitamin C Administration Inhibits the Invasion and Proliferation of Melanoma Cells in Mice Ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Temozolomide induces senescence but not apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Adenovirus-Mediated FKHRL1/TM Sensitizes Melanoma Cells to Apoptosis Induced by Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of melanoma cell apoptosis and inhibition of tumor growth using a cell-permeable Survivin antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Increased Bax/Bcl-2 ratio up-regulates caspase-3 and increases apoptosis in the thymus of patients with myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Effect of Vitamin C on Apoptosis and Bax/Bcl-2 Proteins Ratio in Peripheral Blood Lymphocytes of Patients during Cardiac Interventional Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 28. spandidos-publications.com [spandidos-publications.com]
- 29. Mouse Melanoma Model in Tumor Vaccines and Immunotherapy Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxicity of Potassium Ascorbate and Ascorbic Acid in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of potassium ascorbate and ascorbic acid on cancer cells, supported by experimental data. The information presented is intended to assist researchers and professionals in the fields of oncology and drug development in understanding the potential anti-cancer properties of these compounds.
Introduction
Ascorbic acid (Vitamin C) has long been investigated for its potential therapeutic role in cancer treatment. At high concentrations, it is believed to act as a pro-oxidant, inducing cancer cell death through the generation of reactive oxygen species (ROS). This compound, a salt of ascorbic acid, has also been studied for its anti-cancer properties, with some research suggesting it may offer enhanced cytotoxic effects. This guide synthesizes available in-vitro data to compare the cytotoxicity of these two compounds.
Quantitative Analysis of Cytotoxicity
A key study by Frajese et al. (2016) provides a direct comparison of the cytotoxic effects of ascorbic acid (A) versus a combination of ascorbic acid and potassium bicarbonate (A+K) on various breast cancer cell lines. The combination of ascorbic acid and potassium bicarbonate in solution results in the formation of this compound. The following tables summarize the 50% inhibitory concentration (IC50) values obtained in this study. Lower IC50 values indicate greater cytotoxicity.
Table 1: IC50 Values (mM) for Ascorbic Acid (A) in Breast Cancer Cell Lines [1]
| Cell Line | 24h | 48h | 72h |
| MCF-7 | 25.79 ± 1.23 | 18.23 ± 1.17 | 12.22 ± 1.01 |
| MDA-MB-231 | 22.65 ± 1.23 | 18.00 ± 1.07 | 16.25 ± 1.04 |
| MDA-MB-453 | 36.87 ± 1.55 | 12.88 ± 1.12 | 9.91 ± 1.04 |
| T47-D | 47.84 ± 1.44 | 12.01 ± 1.03 | 7.99 ± 1.02 |
| MDA-MB-468 | 8.40 ± 1.17 | 5.47 ± 1.23 | 2.29 ± 1.38 |
Table 2: IC50 Values (mM) for Ascorbic Acid + Potassium Bicarbonate (A+K) in Breast Cancer Cell Lines [1]
| Cell Line | 24h | 48h | 72h |
| MCF-7 | 15.51 ± 1.04 | 12.16 ± 1.09 | 9.96 ± 1.02 |
| MDA-MB-231 | 14.37 ± 1.06 | 12.30 ± 1.05 | 10.69 ± 1.04 |
| MDA-MB-453 | 21.28 ± 1.27 | 9.37 ± 1.09 | 6.71 ± 1.12 |
| T47-D | 13.14 ± 1.04 | 10.78 ± 1.05 | 7.86 ± 1.07 |
| MDA-MB-468 | 11.09 ± 1.17 | 12.39 ± 1.07 | 10.79 ± 1.06 |
The data suggests that the combination of ascorbic acid and potassium bicarbonate (this compound) exhibits a greater cytotoxic effect (lower IC50 values) in most of the tested breast cancer cell lines, particularly at earlier time points, when compared to ascorbic acid alone.[1]
Mechanisms of Action: A Comparative Overview
Both ascorbic acid and this compound are believed to induce cytotoxicity in cancer cells primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death).[2][3][4]
Signaling Pathways
The accumulation of ROS within cancer cells can trigger a cascade of signaling events that ultimately lead to apoptosis. Key pathways involved include:
-
Mitochondrial Pathway of Apoptosis: High levels of ROS can damage mitochondria, leading to the release of cytochrome c and the activation of caspases, which are key executioners of apoptosis. The pro-apoptotic protein Bax has been shown to be involved in this process.[1]
-
NF-κB Pathway: The NF-κB signaling pathway is often associated with cancer cell survival and proliferation. Both ascorbic acid and its combination with potassium have been shown to inhibit the expression of NF-κB, thereby promoting apoptosis.[1]
References
- 1. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment [frontiersin.org]
- 3. Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drcalapai.com [drcalapai.com]
A Comparative Analysis of Potassium Ascorbate with Ribose vs. Potassium Ascorbate Monotherapy in Cellular Efficacy
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of potassium ascorbate supplemented with ribose (PAR) against this compound alone. The analysis is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to delineate the therapeutic potential and mechanisms of action of these compounds, primarily in the context of oncology.
Executive Summary
The available scientific literature suggests that both this compound and its formulation with D-ribose exhibit cytotoxic effects against cancer cell lines. The addition of D-ribose is hypothesized to enhance the efficacy of this compound by facilitating the intracellular transport of potassium, thereby more effectively disrupting the altered metabolic state of cancer cells. While direct comparative studies are limited, existing research on the individual components and the combined formulation provides insights into their respective and synergistic anti-neoplastic properties. This compound's mechanism is linked to pro-oxidant activity at pharmacological concentrations and the restoration of intracellular potassium levels, while D-ribose is proposed to act as a catalyst in this process.
Comparative Efficacy and Mechanism of Action
This compound with Ribose (PAR)
This compound with ribose is a compound comprising potassium bicarbonate, L-ascorbic acid, and D-ribose.[1] Its proposed mechanism of action is multifaceted, leveraging the synergistic effects of its components.[1][2] At pharmacological doses, ascorbic acid is believed to exert a pro-oxidant effect, leading to the generation of hydrogen peroxide (H₂O₂), which is preferentially toxic to cancer cells.[2]
A key aspect of PAR's hypothesized efficacy is its ability to counteract the characteristic hypokalemia (low intracellular potassium) observed in many cancer cells.[2] The altered intracellular sodium/potassium gradient in malignant cells is associated with changes in cell respiration and a shift towards glycolysis.[3] By delivering potassium intracellularly, PAR aims to restore this ionic balance, which may inhibit the uncontrolled proliferation of cancer cells.[3] In this formulation, D-ribose is suggested to function as a catalyst, enhancing the speed at which potassium is transported into the cells.[3]
In vitro studies on the human melanoma cell line A375 have demonstrated that PAR can decrease cell proliferation and viability.[1][2] Furthermore, treatment with PAR has been associated with an increase in Connexin 43, a protein involved in gap junction communication, which is often downregulated in cancer.[2] In three-dimensional spheroid models of melanoma, PAR treatment led to a notable decrease in spheroid size and volume.[2]
This compound
This compound, the potassium salt of ascorbic acid, has been investigated for its anti-tumor properties.[4] Similar to the ascorbate component in PAR, its anti-cancer activity is linked to its role as a pro-oxidant at high concentrations.[5] The combination of ascorbic acid and potassium bicarbonate has been shown to have additive or synergistic effects in inhibiting the growth of breast cancer cell lines.[2][6]
Research indicates that potassium itself is a regulator of cellular proliferation and can act as both a pro-apoptotic and anti-apoptotic agent.[2] Cancer cells often exhibit dysregulated intracellular homeostasis of sodium and potassium.[2] The combination of ascorbic acid and potassium has been observed to be more effective than either agent alone in inducing apoptosis in certain breast cancer cell lines, as evidenced by an increase in the sub-G1 phase of the cell cycle and the degradation of poly(adenosine diphosphate-ribose) polymerase-1 (PARP-1).[2][6] Furthermore, the combination treatment induced the appearance of an 18 kDa isoform of the pro-apoptotic protein Bax in the MCF-7 breast cancer cell line and inhibited the expression of the pro-survival transcription factor NF-κB.[2][6]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on the effects of this compound with Ribose and this compound on cancer cell lines. It is important to note that these data are from separate studies and involve different cell lines and experimental conditions, precluding a direct statistical comparison.
Table 1: Efficacy of this compound with Ribose (PAR) on Melanoma Cells (A375)
| Concentration of PAR (as Ascorbic Acid) | Effect on Cell Viability/Proliferation | Reference |
| 100 µM - 2 mM | Dose-dependent cytotoxicity observed. | [2] |
| 500 µM - 2 mM | Lowest effective doses identified in preliminary experiments. | [2] |
| 2 mM | Prevented the assembly of 3D spheroid structures and led to a significant percentage of dead cells in 2D models. | [1] |
Table 2: Efficacy of this compound (A+K) on Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration | Incubation Time | Effect on Cell Growth Inhibition | Reference |
| MCF-7 | A+K | Not specified | 48 h | Significantly higher than Ascorbic Acid alone (P<0.01). | [2] |
| MDA-MB-231 | A+K | 10 mM | 48 h | Significantly higher than Ascorbic Acid alone (P<0.05). | [2] |
| MDA-MB-231 | A+K | 15 mM | 48 h | Significantly higher than Ascorbic Acid alone (P<0.001). | [2] |
| MDA-MB-231 | A+K | 10-15 mM | 72 h | Significantly higher than Ascorbic Acid alone (P<0.001). | [2] |
| MDA-MB-453 | A+K | 10-15 mM | 48 h | Significantly higher than Ascorbic Acid alone (P<0.05). | [2] |
| MDA-MB-453 | A+K | 10 mM | 72 h | Significantly higher than Ascorbic Acid alone (P<0.01). | [2] |
| MDA-MB-453 | A+K | 15 mM | 72 h | Significantly higher than Ascorbic Acid alone (P<0.001). | [2] |
Experimental Protocols
Study of this compound with Ribose on Melanoma Cells
-
Cell Line and Culture: The human melanoma cell line A375 was used. Cells were cultured in appropriate media under standard conditions.[2]
-
Preparation of PAR: Potassium bicarbonate, ascorbic acid, and ribose powders were dissolved in the culture medium in the dark, using non-metallic spatulas to prevent oxidation.[2]
-
Cytotoxicity Assay: Cell viability was assessed after treatment with a range of PAR concentrations (100 µM to 2 mM). The release of lactate dehydrogenase (LDH) into the medium was measured to quantify cytotoxicity.[1]
-
3D Spheroid Model: A375 cells were cultured in conditions that promote the formation of spheroids to mimic a tumor microenvironment. The effects of PAR on the size and volume of these spheroids were observed.[2]
-
Gene and Protein Expression Analysis: Quantitative real-time PCR and Western blotting were used to measure the mRNA and protein levels of Connexin 43 following PAR treatment.[2]
Study of this compound on Breast Cancer Cells
-
Cell Lines and Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, MDA-MB-453) were cultured at 37°C in a humidified incubator with 5% CO₂.[2][7]
-
Treatment Solutions: Stock solutions (150 mM) of ascorbic acid (A), potassium bicarbonate (K), and their combination (A+K) were prepared in distilled water.[2][7]
-
Cell Proliferation Assay: The sulforhodamine B (SRB) assay was used to determine the survival of cancer cells after treatment for 24, 48, and 72 hours.[2]
-
Cell Cycle Analysis: Fluorescence-activated cell sorting (FACS) was employed to analyze the distribution of cells in different phases of the cell cycle (sub-G1, G0/G1, S, G2/M) after treatment.[2]
-
Western Blot Analysis: The expression levels of signaling proteins involved in apoptosis and cell survival, such as PARP-1, Bax, and NF-κB, were analyzed by Western blotting.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized mechanism of this compound with Ribose.
Caption: Signaling effects of this compound in breast cancer cells.
Caption: A generalized workflow for in vitro efficacy studies.
Conclusion
The addition of D-ribose to this compound is theorized to enhance its anti-cancer efficacy by improving the intracellular delivery of potassium, a critical factor in restoring normal cellular metabolic processes that are dysregulated in cancer. While research on this compound alone demonstrates significant cytotoxic and pro-apoptotic effects on cancer cells, the synergistic contribution of ribose in the PAR formulation is a promising area for further investigation. Direct, head-to-head comparative studies under identical experimental conditions are necessary to definitively quantify the enhanced efficacy, if any, conferred by the inclusion of D-ribose. The available data, however, supports the continued exploration of both this compound and PAR as potential components of anti-cancer therapeutic strategies.
References
- 1. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reagent|Vitamin C Salt For Lab Use [benchchem.com]
- 5. Understanding the Therapeutic Potential of Ascorbic Acid in the Battle to Overcome Cancer [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
Reversing the Resistance: Potassium Ascorbate's Impact on Chemotherapy-Resistant Cancers
For researchers, scientists, and drug development professionals, the challenge of chemotherapy resistance is a primary obstacle in the fight against cancer. A growing body of evidence suggests that high-dose potassium ascorbate, a salt of ascorbic acid (Vitamin C), may offer a promising strategy to sensitize resistant cancer cells to conventional chemotherapeutic agents and exert direct anti-tumor effects. This guide provides a comparative analysis of the effects of high-dose ascorbate on chemotherapy-resistant cell lines, supported by experimental data and detailed methodologies.
High-Dose Ascorbate Overcomes Resistance in Breast Cancer Models
A pivotal study investigated the anti-proliferative effects of high-dose Vitamin C on various drug-resistant breast cancer cell lines. The findings demonstrate that high concentrations of ascorbate can significantly inhibit the growth of cancer cells that have developed resistance to standard chemotherapies like tamoxifen, docetaxel, and doxorubicin.[1]
Table 1: Comparative Cell Viability of Chemotherapy-Sensitive and -Resistant Breast Cancer Cell Lines After High-Dose Vitamin C Treatment [1]
| Cell Line | Type | Resistance Profile | Relative Cell Viability (%) with 20 mM Vitamin C |
| MCF-7 | Breast Carcinoma | Sensitive | Significantly Decreased |
| TAM-R-MCF-7 | Breast Carcinoma | Tamoxifen-Resistant | Significantly Decreased |
| Dox-R-MCF-7 | Breast Carcinoma | Doxorubicin-Resistant | Significantly Decreased |
| Tax-R-MCF-7 | Breast Carcinoma | Docetaxel-Resistant | Significantly Decreased |
| MDA-MB-231 | Breast Carcinoma | Sensitive | Significantly Decreased |
| Dox-R-MDA-MB-231 | Breast Carcinoma | Doxorubicin-Resistant | Significantly Decreased |
| Tax-R-MDA-MB-231 | Breast Carcinoma | Docetaxel-Resistant | Significantly Decreased |
The study highlights that high-dose vitamin C was as effective in inhibiting the growth of tamoxifen, doxorubicin, and docetaxel-resistant MCF-7 and MDA-MB-231 cells as it was on their sensitive parent cell lines.[1]
Synergistic Effects with Conventional Chemotherapy
Beyond its direct anti-cancer activity, high-dose ascorbate has been shown to work synergistically with conventional chemotherapy agents, enhancing their efficacy. In ovarian cancer models, the combination of parenteral ascorbate with carboplatin and paclitaxel resulted in a synergistic inhibition of cancer growth.[2] This suggests that this compound could be a valuable adjuvant therapy, potentially allowing for lower, less toxic doses of chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A detailed protocol for assessing cell viability, a crucial measure of a compound's cytotoxic effects, is provided below.
Experimental workflow for the MTT cell viability assay.
Western Blotting for Protein Expression Analysis
To understand the molecular mechanisms at play, Western blotting is used to analyze the expression of key proteins in signaling pathways.
Workflow for Western blotting to analyze protein expression.
Signaling Pathways Modulated by High-Dose Ascorbate
High-dose ascorbate exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily by inducing oxidative stress.
The Pro-oxidant Mechanism of High-Dose Ascorbate
In the tumor microenvironment, high concentrations of ascorbate act as a pro-oxidant, generating hydrogen peroxide (H₂O₂). This leads to a cascade of events within the cancer cell, ultimately leading to cell death.
Pro-oxidant mechanism of high-dose ascorbate in cancer cells.
Reversal of Multidrug Resistance via ATP Depletion
In doxorubicin-resistant breast cancer cells (MCF-7/Adr), ascorbate has been shown to reverse multidrug resistance by inducing ROS-dependent ATP depletion. This depletion inhibits the function of P-glycoprotein (P-gp), a key efflux pump responsible for removing chemotherapeutic drugs from the cell.
Mechanism of reversing doxorubicin resistance by ascorbate.
Modulation of the ATM/AMPK/mTOR Pathway in Ovarian Cancer
In ovarian cancer cells, high-dose ascorbate induces DNA damage and depletes cellular ATP, which in turn activates the ATM/AMPK pathway and leads to the inhibition of mTOR, a central regulator of cell growth and proliferation.[2]
ATM/AMPK/mTOR signaling pathway modulation by ascorbate.
Conclusion
The presented data strongly suggest that high-dose this compound, through its pro-oxidant activity, can effectively target and kill chemotherapy-resistant cancer cells. Its ability to act synergistically with existing chemotherapies opens up new avenues for combination therapies that could improve treatment efficacy while potentially reducing toxicity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in overcoming chemotherapy resistance in a variety of cancer types.
References
A Comparative Guide to In Vivo Animal Models for Testing Potassium Ascorbate's Anticancer Efficacy
For researchers, scientists, and drug development professionals exploring the therapeutic potential of potassium ascorbate in oncology, this guide provides a comprehensive comparison of relevant in vivo animal models. Drawing from studies on high-dose ascorbate, a close analogue, and the emerging research on this compound with ribose (PAR), this document outlines key experimental data, detailed protocols, and the underlying signaling pathways.
High-Dose Ascorbate in Preclinical Cancer Models: A Quantitative Overview
The majority of in vivo research has focused on high-dose ascorbic acid, providing a strong foundation for designing and interpreting studies on this compound. The underlying principle of this therapeutic approach is the generation of hydrogen peroxide (H₂O₂) in the tumor microenvironment through the pro-oxidant activity of millimolar concentrations of ascorbate, which is selectively toxic to cancer cells.[1]
| Animal Model | Cancer Type | Treatment Regimen | Key Findings |
| Nude Mice | Ovarian, Pancreatic, and Glioblastoma Xenografts | 4 g/kg parenteral ascorbate daily | 41-53% decrease in tumor growth and weight.[2] |
| BALB/c Mice | Sarcoma S180 | 700 mg/kg/day intraperitoneal ascorbate | Increased median survival time from 35.7 to 50.7 days.[3] |
| LKB1fl/flp53fl/fl Mice | Endometrial Cancer | Oral or intraperitoneal high-dose ascorbate for 4 weeks | Intraperitoneal injections inhibited tumor growth by over 80% in obese mice and nearly 75% in lean mice.[4] |
| Gulo-/- Mice | Melanoma (B16-F10) and Lewis Lung Carcinoma | Ascorbate supplementation in drinking water | Restoration of physiological ascorbate levels reduced tumor growth and moderated HIF-1 pathway activity. |
This compound with Ribose (PAR): A Synergistic Approach
The combination of this compound with ribose (PAR) is an area of growing interest. In vitro studies and in vivo research in pre-carcinogenic conditions suggest a synergistic anticancer effect.[2][3][5] The proposed mechanism involves the individual and combined actions of its components: ascorbic acid's pro-oxidant and anti-proliferative effects, potassium's role in restoring intracellular ion balance which is often disrupted in cancer cells, and ribose's potential to enhance these effects.[2][5]
While quantitative in vivo data from cancer treatment models are still emerging, studies on genetic syndromes with a high risk of malignancies have shown promising results with PAR treatment.[3][5]
Experimental Protocols: A Guide for In Vivo Studies
The following are detailed methodologies derived from key studies on high-dose ascorbate, which can be adapted for testing this compound.
General Protocol for Xenograft Models in Nude Mice
-
Animal Model: Athymic Nude (nu/nu) mice, 6-8 weeks old.
-
Cell Lines and Implantation: Human cancer cell lines (e.g., OVCAR5 ovarian carcinoma, PAN02 pancreatic carcinoma, 9L glioblastoma) are cultured and harvested. Approximately 1-2 x 106 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 5-7 mm in diameter). Tumor volume is measured regularly (e.g., every other day) using calipers, calculated using the formula: (length × width²) / 2.
-
Treatment Preparation and Administration:
-
This compound solution is prepared fresh and neutralized to a physiological pH.
-
Administer this compound parenterally (intravenously or intraperitoneally) at a dose equivalent to 4 g/kg of ascorbate, once or twice daily.[2]
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 3-4 weeks), mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be processed for histological analysis, immunohistochemistry (e.g., for proliferation markers like Ki-67), and molecular analysis (e.g., Western blot for signaling proteins).
-
Metastatic spread to other organs can also be assessed.
-
Survival Study in Syngeneic Mouse Models
-
Animal Model: BALB/c mice.
-
Tumor Implantation: Subcutaneous implantation of a syngeneic tumor cell line, such as Sarcoma 180.
-
Treatment Protocol:
-
Begin treatment when tumors are established.
-
Administer this compound intraperitoneally at a dose of 700 mg/kg/day.[3]
-
-
Survival Monitoring: Monitor the mice daily for signs of toxicity and record the date of death. Survival data is typically analyzed using Kaplan-Meier curves.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The anticancer effects of high-dose ascorbate, and by extension this compound, are multifaceted. The primary mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. Additionally, ascorbate can influence key signaling pathways involved in tumor growth and survival.
Caption: Pro-oxidant mechanism of high-dose ascorbate leading to cancer cell apoptosis.
Caption: Ascorbate-mediated inhibition of the HIF-1α signaling pathway.
Caption: General experimental workflow for in vivo testing of this compound.
The Potential Role of Potassium in Modulating Anticancer Efficacy
In vitro studies have suggested that potassium may potentiate the antitumor effects of ascorbic acid.[6][7] Cancer cells often exhibit a dysregulated intracellular homeostasis of sodium and potassium ions.[6] It is hypothesized that this compound may act as a carrier to restore intracellular potassium levels, which could in turn influence cell cycle progression and apoptosis.[6] While in vivo evidence is needed to confirm these effects, the choice of the cation in the ascorbate salt may be a critical factor in optimizing its therapeutic efficacy.
References
- 1. Mechanisms of anti-cancer effects of ascorbate: Cytotoxic activity and epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. High-dose Ascorbate Exhibits Anti-proliferative and Anti-invasive Effects Dependent on PTEN/AKT/mTOR Pathway in Endometrial Cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Potassium Ascorbate's Efficacy Across Diverse Cancer Types
For researchers and drug development professionals, the exploration of alternative and adjuvant cancer therapies is a critical frontier. Among these, potassium ascorbate has garnered attention for its potential anti-neoplastic properties. This guide provides a comparative overview of the experimental evidence for this compound's effects on melanoma and breast cancer, alongside the closely related therapeutic application of high-dose intravenous vitamin C in pancreatic and glioblastoma cancers.
In Vitro Efficacy of this compound: A Head-to-Head Look
The in vitro effects of this compound, often in combination with ribose (PAR), have been investigated in various cancer cell lines. Here, we compare its impact on melanoma and breast cancer cells.
| Cancer Type | Cell Line | Treatment | Key Findings | Reference |
| Melanoma | A375 | This compound with Ribose (PAR) | Significant decrease in cell viability at a 2 mM dose after 24 hours.[1][2][3] | [1][4][2][3] |
| Increased cytotoxicity with increasing PAR concentrations (100 µM to 2 mM).[1][4][2] | [1][4][2] | |||
| Breast Cancer | MCF-7, MDA-MB-231, SKBR-3, T47D | This compound (A+K) | Heterogeneous response across cell lines, with the combination of ascorbic acid and potassium (A+K) showing additive or synergistic effects in inhibiting cell growth.[5] | [5][6] |
| MCF-7 | A+K treatment increased the percentage of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis.[5][6] | [5][6] |
Clinical Insights: High-Dose Intravenous Ascorbate in Cancer Therapy
While research on this compound in clinical settings is emerging, extensive studies on high-dose intravenous vitamin C (ascorbate) provide valuable insights into its potential as an adjuvant therapy.
| Cancer Type | Study Phase | Treatment | Key Findings | Reference |
| Pancreatic Cancer | Phase II Clinical Trial | Standard Chemotherapy (gemcitabine and nab-paclitaxel) + High-Dose IV Vitamin C | Median overall survival nearly doubled to 16 months compared to 8.3 months with chemotherapy alone.[7][8][9][10][11] | [7][8][9][10][11] |
| Progression-free survival extended to 6.2 months from 3.9 months in the control group.[7][11] | [7][11] | |||
| Glioblastoma | Phase II Clinical Trial | Standard of Care (Radiation + Temozolomide) + High-Dose IV Ascorbate | High-dose ascorbate was found to be safe and well-tolerated in combination with standard therapy.[12][13][14][15][16] | [12][13][14][15][16] |
| The study aimed to evaluate improvements in overall and progression-free survival.[16] | [16] |
Comparison with Conventional Therapies
The following table outlines the standard therapeutic approaches for the discussed cancer types, providing a benchmark against which the potential of this compound and high-dose vitamin C can be assessed.
| Cancer Type | Standard/Alternative Therapies |
| Metastatic Melanoma | Immunotherapy (e.g., pembrolizumab, nivolumab, ipilimumab), Targeted Therapy (for BRAF mutations, e.g., dabrafenib with trametinib), Chemotherapy (e.g., dacarbazine), Radiation Therapy, Surgery.[17][18][19][20] |
| Breast Cancer | Surgery, Radiation Therapy, Chemotherapy, Hormone Therapy (for hormone receptor-positive cancers), Targeted Therapy (e.g., for HER2-positive cancers), Immunotherapy.[21][22][23][24][25] |
| Advanced Pancreatic Cancer | Chemotherapy (e.g., FOLFIRINOX, gemcitabine with nab-paclitaxel), Targeted Therapy, Immunotherapy, Radiation Therapy.[26][27][28][29][30] |
| Glioblastoma | Surgery, Radiation Therapy, Chemotherapy (Temozolomide).[14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
This compound with Ribose (PAR) on Melanoma Cells
-
Cell Culture: Human melanoma A375 cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.[2]
-
Treatment: A mixture of potassium bicarbonate, ascorbic acid, and ribose (PAR) was dissolved in the culture medium. Cells were treated with PAR concentrations ranging from 100 µM to 2 mM for 24 hours.[1][4][2]
-
Cell Viability Assay: After treatment, cell viability was assessed using flow cytometry.[4][2]
-
Cytotoxicity Assay: The release of lactate dehydrogenase (LDH) into the cell culture medium was measured to evaluate cytotoxicity.[1][4][2]
This compound on Breast Cancer Cells
-
Cell Culture: Breast cancer cell lines (MCF-7, MDA-MB-231, SKBR-3, and T47D) were used.
-
Treatment: Cells were treated with ascorbic acid (A), potassium bicarbonate (K), or a combination of both (A+K).
-
Cell Proliferation Assay: The sulforhodamine B (SRB) assay was used to determine cell survival.[5][6]
-
Cell Cycle Analysis: Fluorescence-activated cell sorting (FACS) was employed to analyze the distribution of cells in different phases of the cell cycle.[5][6]
-
Western Blot Analysis: The expression of signaling proteins was analyzed to understand the molecular mechanisms.[6]
High-Dose Intravenous Vitamin C in Pancreatic Cancer Clinical Trial
-
Study Design: A randomized, phase II clinical trial.
-
Participants: 34 patients with stage 4 metastatic pancreatic cancer.[7]
-
Treatment Arms:
-
Primary Outcome: Overall survival.[10]
-
Secondary Outcomes: Progression-free survival and treatment-related adverse events.[10][11]
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of this compound and high-dose vitamin C are attributed to several molecular mechanisms.
References
- 1. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound with Ribose: Promising Therapeutic Approach for Melanoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potassium increases the antitumor effects of ascorbic acid in breast cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-dose IV vitamin C plus chemotherapy doubles survival in advanced pancreatic cancer | Carver College of Medicine - The University of Iowa [medicine.uiowa.edu]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Cancer patient survival doubled by adding this common vitamin to chemo: study | Fox News [foxnews.com]
- 10. letswinpc.org [letswinpc.org]
- 11. emjreviews.com [emjreviews.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A Phase 2 Trial of High-Dose Ascorbate in Glioblastoma Multiforme [ctv.veeva.com]
- 14. High-Dose Vitamin C for Glioblastoma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. Facebook [cancer.gov]
- 16. Parenteral high-dose ascorbate - A possible approach for the treatment of glioblastoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment of Metastatic Melanoma: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell death-based treatments of melanoma:conventional treatments and new therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Treatment of Melanoma by Stage | American Cancer Society [cancer.org]
- 20. Melanoma Treatment - NCI [cancer.gov]
- 21. mskcc.org [mskcc.org]
- 22. What is adjuvant therapy for breast cancer? | MD Anderson Cancer Center [mdanderson.org]
- 23. Adjuvant therapy for breast cancer: who should get what? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Treating Breast Cancer: Adjuvant Therapy | UMass Memorial Health [ummhealth.org]
- 25. melbournebreastcancersurgery.com.au [melbournebreastcancersurgery.com.au]
- 26. Systemic treatment for advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Chemotherapy for pancreatic cancer | Macmillan Cancer Support [macmillan.org.uk]
- 28. Chemotherapy for Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 29. Systemic Chemotherapy in Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Chemotherapy for Pancreatic Cancer | American Cancer Society [cancer.org]
A Comparative Analysis of Gene Expression Changes Induced by Different Ascorbate Salts
For researchers, scientists, and drug development professionals, understanding the nuanced effects of different compound formulations on cellular processes is critical. This guide provides a comparative overview of the gene expression changes induced by various ascorbate salts, including sodium ascorbate, calcium ascorbate, and magnesium ascorbate. While direct comparative transcriptomic studies are limited, this guide synthesizes available data to highlight the known and potential differential effects of these common vitamin C formulations.
The primary mechanism by which ascorbate influences gene expression is through its role as a cofactor for a variety of dioxygenase enzymes.[1] These include the Ten-Eleven Translocation (TET) enzymes and the Jumonji C (JmjC) domain-containing histone demethylases, which are crucial for epigenetic regulation via DNA and histone demethylation, respectively.[1] By facilitating the activity of these enzymes, ascorbate can lead to the reactivation of silenced genes and broad reprogramming of the cellular transcriptome.[1]
Quantitative Gene Expression Data
Table 1: Effect of Ascorbate on Genes Involved in Epigenetic Regulation and Cellular Differentiation
| Gene | Cell Type/Model | Treatment Concentration | Fold Change (relative to control) | Reference |
| p53 | Sarcoma S180 cells in mice | High-dose ascorbate | Increased | [2] |
| NRF2 | Sarcoma S180 cells in mice | Ascorbate therapy | Significantly Increased | [2] |
| HIF-1α | Sarcoma S180 cells in mice | Maximum ascorbate dosage | Reduced | [2] |
| Tnf-α | Murine Macrophages | 500 µM Ascorbate | Decreased | [3] |
| Arg1 | Murine Macrophages | 500 µM Ascorbate | Increased | [3] |
| Vegfa | Murine Macrophages (21% O₂) | 500 µM Ascorbate | Decreased | [3] |
| Vegfa | Murine Macrophages (1% O₂) | 500 µM Ascorbate | Increased | [3] |
| Il-6 | Murine Macrophages (1% O₂) | 500 µM Ascorbate | Increased | [3] |
Table 2: Potential Differential Effects of Ascorbate Salts
This table presents a speculative comparison based on the known biological roles of the associated cations. Direct experimental data comparing gene expression is needed for verification.
| Ascorbate Salt | Associated Cation | Potential Additional Effects on Gene Expression |
| Sodium Ascorbate | Sodium (Na⁺) | May influence genes regulated by ion channels and sodium-dependent transporters. |
| Calcium Ascorbate | Calcium (Ca²⁺) | May impact calcium signaling pathways, affecting genes involved in cell proliferation, apoptosis, and differentiation. |
| Magnesium Ascorbate | Magnesium (Mg²⁺) | Could modulate genes related to energy metabolism, DNA repair, and pathways where magnesium acts as a cofactor. |
Experimental Protocols
The following is a generalized protocol for studying the effects of different ascorbate salts on gene expression in cell culture. This protocol should be optimized for specific cell lines and experimental questions.
1. Cell Culture and Seeding:
-
Culture cells in appropriate media and conditions to ensure logarithmic growth.
-
Seed cells in multi-well plates at a density that will not lead to confluency during the treatment period.
2. Preparation of Ascorbate Salt Solutions:
-
Prepare fresh stock solutions of sodium ascorbate, calcium ascorbate, and magnesium ascorbate in sterile, nuclease-free water. It is recommended to protect these solutions from light.
-
Filter-sterilize the stock solutions using a 0.22 µm filter.
-
Dilute the stock solutions in cell culture media to the desired final concentrations (typically ranging from 50 µM to 1 mM).
3. Cell Treatment:
-
Remove the old media from the cells and replace it with the media containing the respective ascorbate salts or a vehicle control (media with sterile water).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration will depend on the cell type and the genes of interest.
4. RNA Extraction and Quality Control:
-
At the end of the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using gel electrophoresis or a bioanalyzer.
5. Gene Expression Analysis (qRT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using target-specific primers and a suitable master mix.
-
Include appropriate housekeeping genes for normalization.
-
Analyze the data using the comparative C(T) method (2-ΔΔC(T)) to determine the fold change in gene expression relative to the untreated control.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for ascorbate in regulating gene expression is its role as a cofactor for enzymes involved in epigenetic modifications.
Caption: Ascorbate's role in epigenetic regulation.
The mineral component of the ascorbate salt can also have distinct biological effects that may contribute to differential gene expression.
Caption: Potential differential signaling of ascorbate salts.
Caption: Gene expression analysis workflow.
References
Safety Operating Guide
Proper Disposal of Potassium Ascorbate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for potassium ascorbate, ensuring compliance and safety.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). Some formulations of this compound may contain potassium hydroxide, rendering the mixture corrosive and harmful if swallowed.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Body Protection: Wear a lab coat or other protective clothing.[1]
-
Respiratory Protection: If ventilation is inadequate or dust formation is likely, use a suitable respiratory protector.[1]
Spill Cleanup Procedures
In the event of a this compound spill, follow these steps to ensure safe cleanup and containment:
-
Restrict Access: Prevent unprotected personnel from entering the spill area.[2]
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to cover the spilled material.[2]
-
Collect the Material: Carefully shovel the contained material into a suitable, labeled waste disposal container.[2][3]
-
Clean the Area: Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated according to local regulations.[2]
-
Dispose of Cleanup Materials: All contaminated cleaning materials should be collected in designated, labeled containers for disposal.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal environmental regulations.[3] The following protocol provides a general framework for proper disposal.
-
Waste Identification and Segregation:
-
Treat all waste chemicals, including this compound, as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[4]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS guidelines.
-
-
Containerization:
-
Collect waste this compound, including residues and contaminated materials, in a designated container.[1]
-
The container must be made of a compatible material and have a tightly fitting cap.[4][5]
-
Ensure the container is clearly and accurately labeled with its contents, including "this compound Waste" and any other components.[1][5]
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain. [1] Discharge into drains or watercourses should be avoided.[1]
-
Contact your institution's EHS office or a licensed waste disposal contractor to arrange for pickup and disposal.[1]
-
Incineration or landfill may be options, but only when recycling is not feasible.[1]
-
-
Empty Container Disposal:
-
Empty containers that held this compound may retain product residue and should be handled as potentially hazardous.[1]
-
Follow your institution's guidelines for decontaminating and disposing of empty chemical containers. This may involve triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[4][5]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Ascorbate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling potassium ascorbate, a salt derived from ascorbic acid (vitamin C).[1] Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powder form, the use of appropriate personal protective equipment is crucial to prevent exposure. May form combustible dust concentrations in air.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Tight-sealing safety goggles are recommended to protect against dust and splashes.[2] |
| Hand Protection | Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] |
| Body Protection | Lab coat | A lab coat should be worn to protect against contamination of personal clothing.[1][3] |
| Respiratory Protection | Dust respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[1][2][3][4] |
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[4] If irritation persists, seek medical attention.[4][5] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing.[5] If skin irritation occurs, seek medical advice.[6] |
| Inhalation | Move the exposed person to fresh air and keep them in a position comfortable for breathing. If symptoms persist, call a physician.[5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[5] Do NOT induce vomiting.[7] If you feel unwell, call a poison center or doctor.[7] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a safe workflow.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[1][2][3][8]
-
Keep the container tightly closed to prevent contamination and moisture absorption.[1][3]
2. Preparation and Handling:
-
Handle in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation to minimize dust inhalation.[1][3]
-
Do not eat, drink, or smoke when using this product.[7]
3. Spill Management:
-
Small Spills: Use appropriate tools to put the spilled solid in a convenient waste disposal container.[1] Clean the surface by spreading water on the contaminated area and dispose of according to local regulations.[1]
-
Large Spills: Use a shovel to put the material into a convenient waste disposal container.[1][3] Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, following local and regional authority requirements.[3]
4. Disposal:
-
Dispose of contents and container in accordance with national and local regulations.[7]
-
Do not let the product enter drains, soil, or water sources.[8]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. media.laballey.com [media.laballey.com]
- 3. actylislab.com [actylislab.com]
- 4. fishersci.com [fishersci.com]
- 5. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]
- 6. oenotechnic.com [oenotechnic.com]
- 7. ss3-production-public.s3.amazonaws.com [ss3-production-public.s3.amazonaws.com]
- 8. This compound SDS GHS, MSDS Sheet of Manufacturers [potassiumsorbate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
